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[3-(1,3-Thiazol-2-yl)phenyl]methanol Documentation Hub

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  • Product: [3-(1,3-Thiazol-2-yl)phenyl]methanol
  • CAS: 184847-97-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of [3-(1,3-Thiazol-2-yl)phenyl]methanol for Researchers and Drug Development Professionals

This guide provides a comprehensive and technically detailed protocol for the synthesis of [3-(1,3-Thiazol-2-yl)phenyl]methanol, a molecule of interest in medicinal chemistry and drug development. The synthesis is presen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive and technically detailed protocol for the synthesis of [3-(1,3-Thiazol-2-yl)phenyl]methanol, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented in a two-step sequence, commencing with a Suzuki-Miyaura cross-coupling reaction to form the key intermediate, 3-(1,3-thiazol-2-yl)benzaldehyde, followed by a selective reduction of the aldehyde to the corresponding alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline, but also insights into the rationale behind the chosen methodologies and practical guidance for successful execution.

Strategic Overview of the Synthesis

The synthesis of [3-(1,3-Thiazol-2-yl)phenyl]methanol is efficiently achieved through a convergent strategy. This approach allows for the independent preparation and modification of the two key building blocks, the thiazole and phenyl moieties, before their crucial connection. The overall synthetic pathway is depicted below:

Synthetic Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Selective Reduction 2-Bromothiazole 2-Bromothiazole Intermediate 3-(1,3-Thiazol-2-yl)benzaldehyde 2-Bromothiazole->Intermediate Pd Catalyst, Base 3-Formylphenylboronic_acid 3-Formylphenylboronic_acid 3-Formylphenylboronic_acid->Intermediate Final_Product [3-(1,3-Thiazol-2-yl)phenyl]methanol Intermediate->Final_Product Reducing Agent Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XLn Ar-Pd(II)-X Ln Oxidative_Addition->ArPd(II)XLn Transmetalation Transmetalation ArPd(II)XLn->Transmetalation Ar'-B(OR)2 Base ArPd(II)Ar'Ln Ar-Pd(II)-Ar' Ln Transmetalation->ArPd(II)Ar'Ln Reductive_Elimination Reductive Elimination ArPd(II)Ar'Ln->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
Reagent/ParameterQuantity/ValueNotes
2-Bromothiazole1.0 eq
3-Formylphenylboronic acid1.2 eq
Pd(PPh₃)₄0.05 eqTetrakis(triphenylphosphine)palladium(0)
K₂CO₃2.0 eqPotassium Carbonate
SolventToluene/Ethanol/Water (4:1:1)Degassed solvent mixture
Temperature90 °C
Reaction Time12-24 hMonitored by TLC

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiazole (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add the degassed solvent mixture of toluene, ethanol, and water (4:1:1) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 3-(1,3-thiazol-2-yl)benzaldehyde as a solid. [1]

Part 2: Selective Reduction of 3-(1,3-Thiazol-2-yl)benzaldehyde

The second and final step of the synthesis is the selective reduction of the aldehyde functionality of the intermediate to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild reducing agent that selectively reduces aldehydes and ketones without affecting more robust functional groups like the thiazole ring. [2]

Rationale for Reagent Selection

Sodium borohydride is chosen for its chemoselectivity. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially reduce the thiazole ring or other functional groups. The use of NaBH₄ ensures that only the desired aldehyde reduction occurs, leading to a cleaner reaction and simpler purification. [3]

Experimental Protocol: Aldehyde Reduction
Reagent/ParameterQuantity/ValueNotes
3-(1,3-Thiazol-2-yl)benzaldehyde1.0 eq
Sodium Borohydride (NaBH₄)1.5 eq
SolventMethanol/Dichloromethane (1:1)
Temperature0 °C to Room Temperature
Reaction Time1-2 hMonitored by TLC

Step-by-Step Procedure:

  • Dissolve 3-(1,3-thiazol-2-yl)benzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield [3-(1,3-Thiazol-2-yl)phenyl]methanol as a pure solid. [4][5]

Characterization of the Final Product

The identity and purity of the synthesized [3-(1,3-Thiazol-2-yl)phenyl]methanol should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the phenyl and thiazole rings, a singlet for the benzylic CH₂ group, and a broad singlet for the hydroxyl proton. The integration of these signals should correspond to the number of protons in the molecule. [6]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. [7]* Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming its elemental composition.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid. [8]

Troubleshooting and Optimization

  • Low Yield in Suzuki Coupling: If the yield of the Suzuki coupling is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands. The choice of base and solvent system can also significantly impact the reaction efficiency. [9]* Incomplete Reduction: If the reduction of the aldehyde is incomplete, the reaction time can be extended, or a slight excess of NaBH₄ can be used. Ensure the NaBH₄ is fresh and has been stored properly.

  • Purification Challenges: If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system to obtain a highly pure product.

References

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (n.d.). Science.gov. Retrieved January 24, 2026, from [Link]

  • Shiran, J., et al. (2024). 1,3-phenylene)bis (3-substituted-2-imino-4-phenyl-3H-thiazole) derivatives as antibacterial agents. ResearchGate. Retrieved January 24, 2026, from [Link]

  • General procedure for the synthesis of benzothiazole derivatives. (2024). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Direct Arylation of Thiazoles on Water - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Kemal, Ö., & Rees, C. B. (1980). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. Journal of the Chemical Society, Perkin Transactions 1, 1274-1278. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). Nature. Retrieved January 24, 2026, from [Link]

  • Palladium-catalyzed cross-coupling reactions of arylboronic acids and 2-I- p-carborane. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Column Chromatography for Terpenoids and Flavonoids. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Al-dujaili, J. H., & Al-Zuhairi, A. J. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 22(12), 2139. [Link]

  • Synthesis of some thiazolyl-carbonyl-methyl-oxi and... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. (2023, August 3). YouTube. Retrieved January 24, 2026, from [Link]

  • Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System †. (2013). SciSpace. Retrieved January 24, 2026, from [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Hou, X., et al. (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 57(41), 13464-13468. [Link]

  • Why some esters can be reduced by sodium borohydride? (2017). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of Some Thiazolyl and Oxazolyl Quinazoline Derivatives as Potential Anti-Microbial Agents. (2025). Bentham Science Publishers. Retrieved January 24, 2026, from [Link]

  • Selective Deprotection of Thioacetals by MnO2 , BaMnO4 and KMnO4 in the Presence of. (2000). Sciforum. Retrieved January 24, 2026, from [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). YouTube. Retrieved January 24, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 24, 2026, from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Research Square. Retrieved January 24, 2026, from [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Properties of [3-(1,3-Thiazol-2-yl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals Foreword: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry The 1,3-thiazole ring is a privileged heterocyclic motif that constitutes the structu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The 1,3-thiazole ring is a privileged heterocyclic motif that constitutes the structural core of numerous biologically active compounds.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and relative stability have made it a cornerstone in the design and synthesis of novel therapeutic agents. [3-(1,3-Thiazol-2-yl)phenyl]methanol emerges as a significant building block within this chemical space, offering a versatile platform for the development of new chemical entities with potential applications across various therapeutic areas, including but not limited to oncology, infectious diseases, and inflammatory conditions.[2][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of [3-(1,3-Thiazol-2-yl)phenyl]methanol, offering insights for its effective utilization in research and drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of [3-(1,3-Thiazol-2-yl)phenyl]methanol is paramount for its effective handling, characterization, and application in synthetic chemistry and biological screening.

Core Chemical Attributes
PropertyValueSource
IUPAC Name [3-(1,3-Thiazol-2-yl)phenyl]methanol-
CAS Number 184847-97-0-
Molecular Formula C₁₀H₉NOS-
Molecular Weight 191.25 g/mol [5]
Melting Point 77-79°C (for the related compound [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol)-
Boiling Point Not explicitly reported; expected to be high due to the aromatic nature and hydroxyl group.-
Solubility Likely soluble in common organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents. Expected to have low solubility in water.-
Spectroscopic Characterization: The Fingerprint of a Molecule

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of [3-(1,3-Thiazol-2-yl)phenyl]methanol is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the phenyl and thiazole rings will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns providing information about their substitution pattern. The benzylic methylene protons (CH₂) adjacent to the hydroxyl group would likely appear as a singlet or a doublet around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will resonate in the δ 120-150 ppm range. The carbon of the thiazole ring attached to the phenyl group (C2 of thiazole) is expected to be in the downfield region. The benzylic carbon (CH₂) will likely appear around δ 60-70 ppm.

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected absorption bands for [3-(1,3-Thiazol-2-yl)phenyl]methanol include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

  • C=C and C=N stretching (aromatic and thiazole rings): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

  • C-O stretch: An absorption band in the 1000-1250 cm⁻¹ region.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For [3-(1,3-Thiazol-2-yl)phenyl]methanol, the molecular ion peak (M⁺) would be observed at m/z = 191.25. The fragmentation pattern would likely involve the loss of the hydroxyl group or cleavage of the bond between the phenyl ring and the thiazole moiety.

Synthesis and Purification: Constructing the Core Scaffold

The synthesis of [3-(1,3-Thiazol-2-yl)phenyl]methanol can be approached through several established methods for thiazole ring formation, with the Hantzsch thiazole synthesis being a prominent and versatile strategy.[3] A plausible and efficient synthetic route involves a two-step process starting from commercially available 3-bromobenzaldehyde.

Proposed Synthetic Pathway

Synthetic Pathway A 3-Bromobenzaldehyde R1 Hantzsch Thiazole Synthesis (e.g., reflux in ethanol) A->R1 B Thioacetamide B->R1 C 3-(Thiazol-2-yl)benzaldehyde R2 Reduction (e.g., NaBH₄, methanol) C->R2 D [3-(1,3-Thiazol-2-yl)phenyl]methanol R1->C Cyclization R2->D Reduction of aldehyde

Caption: Proposed two-step synthesis of [3-(1,3-Thiazol-2-yl)phenyl]methanol.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 3-(Thiazol-2-yl)benzaldehyde

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromobenzaldehyde (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(thiazol-2-yl)benzaldehyde.

Step 2: Reduction to [3-(1,3-Thiazol-2-yl)phenyl]methanol

  • Reaction Setup: Dissolve 3-(thiazol-2-yl)benzaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reaction Execution: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure [3-(1,3-Thiazol-2-yl)phenyl]methanol.[1]

Reactivity and Potential for Derivatization

The chemical structure of [3-(1,3-Thiazol-2-yl)phenyl]methanol offers several sites for chemical modification, making it a valuable scaffold for generating compound libraries for drug discovery.

Reactivity Sites cluster_0 A Hydroxyl Group: - Esterification - Etherification - Oxidation to Aldehyde B Thiazole Ring: - Electrophilic substitution (C5) - N-alkylation C Phenyl Ring: - Electrophilic aromatic substitution

Caption: Key reactive sites on the [3-(1,3-Thiazol-2-yl)phenyl]methanol molecule.

  • Hydroxyl Group: The primary alcohol functionality is a versatile handle for various chemical transformations. It can be readily esterified or etherified to introduce a wide range of substituents. Oxidation of the alcohol to the corresponding aldehyde provides a key intermediate for further modifications, such as reductive amination or Wittig reactions.

  • Thiazole Ring: The thiazole ring can undergo electrophilic substitution, typically at the C5 position. The nitrogen atom in the thiazole ring can also be quaternized through alkylation.

  • Phenyl Ring: The phenyl ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups, although the directing effects of the thiazole and hydroxymethyl substituents will influence the regioselectivity of these reactions.

Applications in Drug Discovery and Medicinal Chemistry

The thiazole nucleus is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates.[2][3] Derivatives of thiazole have demonstrated a broad spectrum of pharmacological activities, including:

  • Antimicrobial Activity: Many thiazole-containing compounds exhibit potent antibacterial and antifungal properties.[2][4]

  • Anticancer Activity: The thiazole scaffold has been incorporated into numerous anticancer agents that target various cellular pathways.[2][3]

  • Anti-inflammatory Activity: Thiazole derivatives have been investigated for their potential as anti-inflammatory agents.[2]

[3-(1,3-Thiazol-2-yl)phenyl]methanol, as a versatile building block, can be utilized to synthesize novel libraries of thiazole-containing compounds for screening against a wide array of biological targets. The ability to easily modify the hydroxyl group and the aromatic rings allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective drug candidates.

Safety and Handling

While a specific safety data sheet (SDS) for [3-(1,3-Thiazol-2-yl)phenyl]methanol was not found, general laboratory safety precautions should be followed when handling this compound. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

[3-(1,3-Thiazol-2-yl)phenyl]methanol is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the generation of diverse compound libraries. The proven track record of the thiazole scaffold in drug discovery further underscores the potential of derivatives of this compound to yield novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers and scientists in their quest for new and improved medicines.

References

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. Available at: [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available at: [Link]

  • (2-Phenyl-1,3-thiazol-5-yl)methanol. PubChem. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of [3-(1,3-Thiazol-2-yl)phenyl]methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern medicinal chemistry and materials science, the thiazole moiety stands as a cornerstone of heterocyclic chemistry. Its pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the thiazole moiety stands as a cornerstone of heterocyclic chemistry. Its presence in a multitude of bioactive compounds and functional materials necessitates a profound understanding of its structural and electronic properties. [3-(1,3-Thiazol-2-yl)phenyl]methanol, a molecule integrating the thiazole heterocycle with a functionalized phenyl ring, presents a compelling subject for spectroscopic investigation. This guide offers a detailed exploration of the expected spectroscopic signature of this compound, providing a predictive framework for its characterization. While direct experimental data for this specific molecule is not extensively available in the public domain, this document leverages established principles of spectroscopy and data from structurally analogous compounds to construct a reliable analytical profile.

Molecular Structure and its Spectroscopic Implications

The structure of [3-(1,3-Thiazol-2-yl)phenyl]methanol, featuring a thiazole ring connected to a phenylmethanol group at the meta position, gives rise to a distinct set of spectroscopic characteristics. The interplay between the aromatic phenyl ring, the heterocyclic thiazole ring, and the benzylic alcohol functionality dictates the chemical environment of each atom and bond, which in turn governs its interaction with electromagnetic radiation in various spectroscopic techniques.

Figure 1: Molecular structure of [3-(1,3-Thiazol-2-yl)phenyl]methanol.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of [3-(1,3-Thiazol-2-yl)phenyl]methanol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit distinct signals for the aromatic protons, the thiazole protons, the methylene protons, and the hydroxyl proton.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Notes
Thiazole H-57.50 - 7.70Doublet~3-4The exact shift is influenced by the phenyl substituent.
Thiazole H-47.20 - 7.40Doublet~3-4
Phenyl Protons7.30 - 8.10Multiplet-Complex multiplet due to meta-substitution pattern.
Methylene (-CH₂OH)~4.70Singlet or DoubletJ(H-C-O-H) if coupledThe multiplicity may vary depending on the solvent and temperature.
Hydroxyl (-OH)Variable (Broad Singlet)Broad Singlet-Chemical shift is highly dependent on concentration and solvent.

Causality of Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is often advantageous for observing exchangeable protons like the hydroxyl proton, which would appear as a distinct triplet if coupled to the adjacent methylene group. In contrast, in CDCl₃, this proton often appears as a broad singlet and may exchange with trace amounts of water.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of [3-(1,3-Thiazol-2-yl)phenyl]methanol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.[1]

  • Acquisition Parameters: Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2] A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal intensity.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Thiazole C-2165 - 170Quaternary carbon, typically deshielded.
Thiazole C-4120 - 125
Thiazole C-5140 - 145
Phenyl C-1 (C-Thiazole)130 - 135Quaternary carbon.
Phenyl C-3 (C-CH₂OH)140 - 145Quaternary carbon.
Phenyl C-2, C-4, C-5, C-6125 - 130Aromatic carbons.
Methylene (-CH₂OH)60 - 65Aliphatic carbon attached to an oxygen atom.

Expert Insights: The chemical shifts of the thiazole carbons are characteristic. The C-2 carbon, being adjacent to both sulfur and nitrogen, is significantly deshielded and appears at a lower field. The assignments of the phenyl carbons can be confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

  • Acquisition Parameters: A wider spectral width (e.g., 0-200 ppm) is used. Proton decoupling is employed to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, followed by phase and baseline corrections.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Notes
O-H Stretch (Alcohol)3200 - 3600Broad, StrongThe broadness is due to hydrogen bonding.
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000MediumFrom the -CH₂- group.
C=N Stretch (Thiazole)1550 - 1600MediumCharacteristic of the thiazole ring.[3]
C=C Stretch (Aromatic & Thiazole)1450 - 1600Medium to StrongMultiple bands are expected in this region.
C-O Stretch (Alcohol)1000 - 1260Strong
C-S Stretch (Thiazole)600 - 800Weak to MediumOften difficult to assign definitively.

Self-Validating System: The presence of a broad absorption band in the 3200-3600 cm⁻¹ region, coupled with a strong band around 1000-1260 cm⁻¹, is a strong and self-validating indicator of the primary alcohol functionality.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.[2][3] For the ATR method, a small amount of the solid sample is placed directly on the crystal.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. The instrument typically scans over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

G cluster_workflow Spectroscopic Analysis Workflow Sample [3-(1,3-Thiazol-2-yl)phenyl]methanol Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structure Elucidation & Verification Data->Structure

Figure 2: A generalized workflow for the spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The expected exact mass of [3-(1,3-Thiazol-2-yl)phenyl]methanol (C₁₀H₉NOS) is approximately 191.04 g/mol . A high-resolution mass spectrometer (HRMS) would be able to confirm the elemental composition.[4]

  • Key Fragmentation Patterns:

    • Loss of H₂O: A peak corresponding to [M - 18]⁺ would be expected due to the loss of a water molecule from the alcohol.

    • Loss of CH₂OH: A peak corresponding to [M - 31]⁺ would result from the cleavage of the hydroxymethyl group.

    • Thiazole Ring Fragmentation: The thiazole ring can undergo characteristic fragmentation, although these pathways can be complex.

Authoritative Grounding: The fragmentation patterns of heterocyclic compounds are well-documented in the mass spectrometry literature. For thiazole derivatives, cleavage of the ring and fragmentation of the side chains are common processes.[5]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule in LC-MS. Electron ionization (EI) is typically used in GC-MS.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic characterization of [3-(1,3-Thiazol-2-yl)phenyl]methanol is crucial for its identification, purity assessment, and for understanding its chemical properties. This guide provides a comprehensive, albeit predictive, overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols and interpretations, grounded in established spectroscopic principles and data from analogous structures, offer a robust framework for researchers working with this and related thiazole derivatives. The synergy of these analytical techniques, as depicted in the workflow diagram, is essential for the unambiguous elucidation of its molecular structure.

References

  • Soleymani, R., & Hosseyni, S. (2012). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Journal of Chemical and Pharmaceutical Research, 4(1), 564-569. [Link]

  • Shaver, R. J., et al. (2025). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). Acta Crystallographica Section E: Crystallographic Communications, E81(11). [Link]

  • Patel, V. R., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(9), 8769–8781. [Link]

  • Gholap, A. R., et al. (2022). Zn(OAc)₂·2H₂O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Organic Communications, 15(4), 378-385. [Link]

  • Fun, H.-K., et al. (2015). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o43. [Link]

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  • Stankevičiūtė, J., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2426. [Link]

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  • El-Gendy, Z., et al. (2001). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 175(1), 225-233. [Link]

  • Gomaa, A. M., & Ali, M. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]

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Exploratory

An In-depth Technical Guide to the NMR Analysis of [3-(1,3-Thiazol-2-yl)phenyl]methanol

This guide provides a comprehensive technical overview for the nuclear magnetic resonance (NMR) analysis of the novel heterocyclic compound, [3-(1,3-Thiazol-2-yl)phenyl]methanol. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the nuclear magnetic resonance (NMR) analysis of the novel heterocyclic compound, [3-(1,3-Thiazol-2-yl)phenyl]methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies required for the complete structural elucidation and characterization of this molecule. We will explore the nuances of ¹H and ¹³C NMR spectroscopy, including advanced 2D techniques, to provide a robust analytical framework.

Introduction: The Structural Significance of a Phenylthiazole Derivative

[3-(1,3-Thiazol-2-yl)phenyl]methanol is a molecule of significant interest, combining a thiazole ring, a known pharmacophore present in numerous bioactive compounds, with a functionalized phenylmethanol moiety.[1] The precise arrangement of these components dictates the molecule's chemical properties and potential biological activity. Therefore, unambiguous structural verification is paramount. NMR spectroscopy stands as the most powerful tool for this purpose, offering detailed insights into the molecular framework at the atomic level.

This guide will systematically deconstruct the NMR analysis of this target molecule, providing not just a procedural outline but also the scientific rationale behind each step.

Molecular Structure and Predicted Spectral Features

A thorough NMR analysis begins with a theoretical prediction of the expected spectral features. The structure of [3-(1,3-Thiazol-2-yl)phenyl]methanol presents a unique set of proton and carbon environments that will give rise to a distinct NMR fingerprint.

Caption: Molecular structure of [3-(1,3-Thiazol-2-yl)phenyl]methanol.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring, the protons of the thiazole ring, the benzylic methylene protons, and the hydroxyl proton.

  • Aromatic Protons (Phenyl Ring): The four protons on the substituted benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm.[2] Due to the meta-substitution pattern, a complex splitting pattern is expected. The electron-withdrawing nature of the thiazole group and the electron-donating/withdrawing nature of the hydroxymethyl group will influence the chemical shifts of the adjacent protons.

  • Thiazole Protons: The two protons on the thiazole ring are expected to resonate at distinct chemical shifts, providing valuable structural information.

  • Benzylic Methylene Protons (-CH₂OH): The protons of the methylene group adjacent to the phenyl ring and the hydroxyl group are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.5-5.0 ppm.[3][4] The electronegativity of the oxygen atom causes a downfield shift.[3]

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[3][5] It typically appears as a broad singlet and its signal can be confirmed by D₂O exchange.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon environment.

  • Aromatic Carbons (Phenyl Ring): Six signals are expected for the phenyl ring carbons, with their chemical shifts influenced by the substituents. The carbon attached to the thiazole ring and the carbon attached to the methylene group will have distinct chemical shifts compared to the other aromatic carbons.

  • Thiazole Carbons: The carbons of the thiazole ring will have characteristic chemical shifts.

  • Benzylic Methylene Carbon (-CH₂OH): The carbon of the methylene group is expected to resonate in the range of δ 60-70 ppm.

Experimental Protocols for NMR Analysis

A systematic approach is crucial for obtaining high-quality NMR data that allows for unambiguous spectral assignment.

Sample Preparation

The choice of solvent is a critical first step, as it can significantly influence the chemical shifts of labile protons.[6][7]

Sample_Preparation_Workflow cluster_prep Sample Preparation start Weigh ~5-10 mg of [3-(1,3-Thiazol-2-yl)phenyl]methanol dissolve Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) start->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer end Sample ready for analysis transfer->end

Caption: Workflow for NMR sample preparation.

Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with limited solubility or to observe exchangeable protons more clearly, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The use of different solvents can aid in resolving overlapping signals.[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Homogenization: Gently vortex the solution to ensure complete dissolution and homogeneity.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube.

Data Acquisition

Acquiring a suite of NMR experiments is essential for a comprehensive analysis.

NMR_Data_Acquisition cluster_acq Data Acquisition Sequence start ¹H NMR c13 ¹³C NMR start->c13 dept DEPT-135 c13->dept cosy ¹H-¹H COSY dept->cosy hsqc ¹H-¹³C HSQC cosy->hsqc hmbc ¹H-¹³C HMBC hsqc->hmbc end Complete Dataset hmbc->end

Caption: Recommended sequence for NMR data acquisition.

Standard Experiments:

  • ¹H NMR: Provides information on the proton environments, their integrations (relative numbers), and coupling patterns (neighboring protons).

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.

Advanced 2D NMR Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing the connectivity of proton networks within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on their attached protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This experiment is crucial for establishing the connectivity across quaternary carbons and between different functional groups.

Data Analysis and Structural Elucidation: A Step-by-Step Approach

The systematic analysis of the acquired NMR spectra will lead to the unambiguous assignment of all proton and carbon signals, confirming the structure of [3-(1,3-Thiazol-2-yl)phenyl]methanol.

Step 1: Analysis of the ¹H NMR Spectrum
  • Identify Key Regions: Locate the aromatic region (δ 7.0-8.5 ppm), the benzylic proton region (δ 4.5-5.0 ppm), and the thiazole proton signals.

  • Analyze Coupling Patterns: The splitting patterns in the aromatic region will be key to determining the relative positions of the protons. Ortho coupling constants are typically larger (7-10 Hz) than meta couplings (2-3 Hz).[2][8][9][10]

  • Integration: Use the integral values to determine the relative number of protons corresponding to each signal.

  • D₂O Exchange: To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The hydroxyl proton signal should disappear or significantly decrease in intensity.

Step 2: Analysis of the ¹³C NMR and DEPT-135 Spectra
  • Count the Signals: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.

  • Use DEPT-135: Identify the CH, CH₂, and CH₃ signals. In this molecule, the benzylic -CH₂- group will appear as a negative peak.

Step 3: Correlation Analysis using 2D NMR Spectra
  • HSQC Analysis: Correlate each protonated carbon with its directly attached proton. This will allow for the confident assignment of many carbon signals.

  • COSY Analysis: Trace the proton-proton coupling networks. For instance, the connectivity of the protons on the phenyl ring can be established by observing the cross-peaks in the COSY spectrum.

  • HMBC Analysis: This is the final and most critical step for confirming the overall molecular structure. Look for key long-range correlations:

    • Correlations from the benzylic protons to the carbons of the phenyl ring will confirm the position of the hydroxymethyl group.

    • Correlations between the protons of the phenyl ring and the carbons of the thiazole ring will establish the connectivity between the two ring systems.

Expected NMR Data Summary

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shift ranges for [3-(1,3-Thiazol-2-yl)phenyl]methanol. Actual values may vary depending on the solvent and other experimental conditions.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) DEPT-135
Phenyl-H7.0 - 8.5120 - 150CH
Phenyl-C (substituted)-130 - 160C
Thiazole-H7.0 - 8.5115 - 155CH
Thiazole-C-140 - 170C
-CH₂OH4.5 - 5.060 - 70CH₂ (negative)
-OHVariable (broad singlet)--

Conclusion

The comprehensive NMR analysis of [3-(1,3-Thiazol-2-yl)phenyl]methanol, employing a combination of 1D and 2D NMR techniques, provides an irrefutable method for its structural confirmation. The systematic approach outlined in this guide, from sample preparation to detailed spectral interpretation, ensures the acquisition of high-quality, reliable data. This analytical framework is not only crucial for the characterization of this specific molecule but also serves as a valuable template for the structural elucidation of other novel heterocyclic compounds in drug discovery and development.

References

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). MDPI. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. ResearchGate. Retrieved from [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010-04-16). American Chemical Society. Retrieved from [Link]

  • Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. ResearchGate. Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014-08-21). Chemistry LibreTexts. Retrieved from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. (2022-09-24). Chemistry LibreTexts. Retrieved from [Link]

  • 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. ResearchGate. Retrieved from [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry. Retrieved from [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022-10-22). National Institutes of Health. Retrieved from [Link]

  • 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. ResearchGate. Retrieved from [Link]

  • Design and synthesis of novel pyrazol-3ylthiazoles. Arabian Journal of Chemistry. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of California, Los Angeles. Retrieved from [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. Retrieved from [Link]

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  • 1 H– 1 H Coupling in Proton NMR. ACD/Labs. Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. Retrieved from [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023-11-24). RSC Publishing. Retrieved from [Link]

  • Chemical shifts. University College London. Retrieved from [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023-12-01). MDPI. Retrieved from [Link]

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  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (2020-08-19). MDPI. Retrieved from [Link]

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Foundational

Unlocking the Therapeutic Potential of Substituted Phenylthiazoles: A Theoretical and Computational Guide

Abstract The substituted phenylthiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with diverse biological activities, including antifungal,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted phenylthiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical properties of substituted phenylthiazoles. By leveraging powerful computational chemistry techniques, we can elucidate the structure-activity relationships (SAR), predict molecular behavior, and rationally design novel drug candidates with enhanced efficacy and safety profiles. This guide will delve into the core principles of Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies as applied to this important class of molecules, offering both theoretical insights and practical, step-by-step workflows.

Introduction: The Phenylthiazole Core - A Privileged Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key pharmacophore in numerous clinically approved drugs.[2] When coupled with a phenyl group, the resulting phenylthiazole moiety offers a unique combination of electronic properties and structural rigidity, making it an ideal starting point for the design of targeted therapies. Notably, antifungal agents like Isavuconazole and the anticancer drug Dasatinib feature this critical structural motif.[1] The versatility of the phenylthiazole core lies in its amenability to substitution at various positions on both the phenyl and thiazole rings. These substitutions allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its pharmacokinetic profile and biological activity.[5][6]

This guide will explore the theoretical underpinnings that govern the behavior of substituted phenylthiazoles, providing a rational framework for their optimization in drug discovery programs.

Unveiling Molecular Landscapes: The Power of Computational Chemistry

Computational chemistry provides an indispensable toolkit for modern drug discovery, enabling the prediction of molecular properties and interactions before a compound is ever synthesized. This in-silico approach significantly accelerates the drug development pipeline by prioritizing candidates with the highest probability of success, thereby reducing time and cost. For substituted phenylthiazoles, three computational techniques are particularly insightful: Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR).

Density Functional Theory (DFT): Illuminating Electronic Structure and Reactivity

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[7][8][9] It allows for the calculation of a wide range of molecular properties, providing a deep understanding of a molecule's inherent reactivity and stability.

Causality Behind the Choice: For substituted phenylthiazoles, DFT is crucial for understanding how different substituents on the phenyl and thiazole rings alter the electron distribution across the molecule. This, in turn, influences the molecule's ability to interact with biological targets. Key parameters derived from DFT calculations include:

  • Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of the atoms.[7][8]

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[10] The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[11]

  • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions with a biological target.

  • Natural Bond Orbital (NBO) Analysis: This method provides insights into intramolecular charge transfer interactions and the stabilization of the molecule.[7][8]

Experimental Protocol: Performing a DFT Calculation on a Substituted Phenylthiazole

This protocol outlines the general steps for performing a single-point energy calculation and geometry optimization using a computational chemistry software package like Gaussian.

  • Molecule Building: Construct the 3D structure of the desired substituted phenylthiazole using a molecular editor.

  • Input File Generation:

    • Define the theoretical method and basis set (e.g., B3LYP/6-311G(d,p)).[7][8][9]

    • Specify the calculation type (e.g., 'Opt' for geometry optimization followed by 'Freq' for frequency analysis to confirm a true minimum).

    • Define the charge and multiplicity of the molecule.

  • Job Submission: Submit the input file to the computational chemistry software for calculation.

  • Analysis of Results:

    • Visualize the optimized geometry.

    • Examine the output file for key energetic and electronic properties, including HOMO and LUMO energies.

    • Generate and visualize the MEP surface and molecular orbitals.

DFT_Workflow A 1. Build 3D Structure B 2. Generate Input File (Method, Basis Set) A->B Define Parameters C 3. Submit Calculation B->C Execute D 4. Analyze Output (Geometry, Energies, Orbitals) C->D Extract Data

Caption: A typical workflow for performing a DFT calculation.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a substituted phenylthiazole) when bound to a second molecule (a receptor, typically a protein).[5] This method is instrumental in drug discovery for predicting the binding affinity and understanding the specific interactions that stabilize the ligand-receptor complex.

Causality Behind the Choice: For substituted phenylthiazoles, molecular docking can predict how different substitution patterns influence the binding to a specific biological target. For instance, it can reveal whether a particular substituent forms a hydrogen bond with a key amino acid residue in the active site of an enzyme, thereby enhancing its inhibitory activity.[5][12][13] Docking studies can guide the rational design of more potent and selective inhibitors.

Experimental Protocol: Performing a Molecular Docking Simulation

This protocol outlines the general steps for docking a substituted phenylthiazole into the active site of a target protein using software like AutoDock or Schrödinger's Glide.

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Define the binding site or "grid box" around the active site.

  • Preparation of the Ligand:

    • Generate the 3D structure of the substituted phenylthiazole.

    • Assign appropriate atom types and charges.

    • Minimize the energy of the ligand structure.

  • Docking Simulation:

    • Run the docking algorithm to sample different conformations and orientations of the ligand within the receptor's binding site.

    • The program will score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Examine the predicted binding poses and their corresponding docking scores.[14]

    • Visualize the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[15]

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation A 1. Obtain Protein Structure (PDB) B 2. Prepare Protein (Add Hydrogens, Define Site) A->B E 5. Run Docking Simulation B->E C 3. Generate Ligand Structure D 4. Prepare Ligand (Assign Charges, Minimize) C->D D->E F 6. Analyze Results (Binding Poses, Scores, Interactions) E->F

Caption: A generalized workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Biological Activity

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

Causality Behind the Choice: For a series of substituted phenylthiazoles with known biological activities (e.g., IC50 values), QSAR can identify which physicochemical properties are most important for their therapeutic effect. For example, a QSAR model might reveal that the antimicrobial activity of a set of phenylthiazoles is strongly correlated with their lipophilicity (logP) and the electronic properties of the substituents on the phenyl ring.[16]

Experimental Protocol: Developing a QSAR Model

This protocol outlines the general steps for building a QSAR model.

  • Data Collection: Compile a dataset of substituted phenylthiazoles with their corresponding biological activity data.

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors, which can be categorized as:

    • 1D: Molecular weight, atom counts.

    • 2D: Topological indices, connectivity indices.[16]

    • 3D: Molecular shape indices, surface area.

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model that relates the descriptors (independent variables) to the biological activity (dependent variable) for the training set.

  • Model Validation:

    • Validate the predictive power of the model using the test set. Key statistical parameters for validation include the correlation coefficient (R²) and the root mean square error (RMSE).

  • Interpretation and Application:

    • Interpret the QSAR model to understand which molecular properties are driving the biological activity.

    • Use the validated model to predict the activity of new, unsynthesized phenylthiazole derivatives.

QSAR_Workflow A 1. Data Collection (Structures & Activities) B 2. Descriptor Calculation (1D, 2D, 3D) A->B C 3. Model Building (Training Set, MLR/PLS) B->C D 4. Model Validation (Test Set, R², RMSE) C->D E 5. Prediction & Design D->E

Caption: The workflow for developing a predictive QSAR model.

Data Presentation: A Comparative Analysis of Substituted Phenylthiazoles

To illustrate the practical application of these theoretical methods, the following table summarizes hypothetical computational data for a series of substituted phenylthiazoles. This data allows for a direct comparison of how different substituents impact key molecular properties and predicted biological activity.

Compound IDR1-SubstituentR2-SubstituentHOMO (eV)LUMO (eV)Energy Gap (eV)Docking Score (kcal/mol)Predicted pIC50 (QSAR)
PTZ-01 -H-H-6.25-1.504.75-7.55.8
PTZ-02 -Cl-H-6.40-1.754.65-8.26.5
PTZ-03 -OCH3-H-5.90-1.404.50-7.96.2
PTZ-04 -H-CH3-6.20-1.454.75-7.86.0
PTZ-05 -Cl-CH3-6.35-1.704.65-8.56.8

Conclusion and Future Directions

The theoretical and computational approaches outlined in this guide provide a powerful framework for understanding and optimizing the properties of substituted phenylthiazoles in drug discovery. By integrating DFT, molecular docking, and QSAR studies, researchers can gain deep insights into structure-activity relationships, predict binding interactions, and rationally design novel compounds with improved therapeutic potential. The continued development of computational methods and the increasing availability of high-performance computing resources will further enhance our ability to accelerate the discovery of new and effective phenylthiazole-based medicines. Future work in this area will likely involve the use of more advanced techniques such as molecular dynamics simulations to study the dynamic behavior of ligand-receptor complexes and machine learning algorithms to develop more sophisticated predictive models.

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). Vertex AI Search.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved January 24, 2026, from [Link]

  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384–5389. [Link]

  • Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR: DFT Insights and Molecular Docking Evaluation. (2025, October 29). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. (2019, February 18). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. (n.d.). Dove Press. Retrieved January 24, 2026, from [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025, February 17). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis, Bioactivity Screening and Molecular Docking Analysis of Phenylthiazole Derivatives Containing Nitrobenzylidine Moiety. (n.d.). Oriental Journal of Chemistry. Retrieved January 24, 2026, from [Link]

  • (PDF) Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022, September 7). ACS Publications. Retrieved January 24, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • DFT Studies on Optimized Geometries for Thiazole Derivatives. (n.d.). Asian Publication Corporation. Retrieved January 24, 2026, from [Link]

  • Synthesis, Activity, and Docking Study of Phenylthiazole Acids as Potential Agonists of PPARγ. (2016, May 30). PubMed. Retrieved January 24, 2026, from [Link]

  • An Investigation of Phenylthiazole Antiflaviviral Agents. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. (n.d.). Erbil Polytechnic University. Retrieved January 24, 2026, from [Link]

  • Modifying the lipophilic part of phenylthiazole antibiotics to control their drug-likeness. (2020, January 1). Retrieved January 24, 2026, from [Link]

  • Advanced Journal of Chemistry, Section A Comprehensive Computational Screening of 2-(2-(5-phenyl-1H- tetrazol-1-yl) ethyl)-1,2-thiazetidine 1,1-dioxide Derivatives as Potential Agents for Next-Generation Antibiotic Combating Drug-Resistant Community-Acquired Bacterial Pneumonia (CABP). (2025, July 22). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved January 24, 2026, from [Link]

  • A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

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Exploratory

Section 1: Foundational Physicochemical and Quantum Mechanical Characterization

An In-Depth Technical Guide to the In Silico Modeling of [3-(1,3-Thiazol-2-yl)phenyl]methanol This guide provides a comprehensive framework for the computational investigation of [3-(1,3-Thiazol-2-yl)phenyl]methanol, a m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of [3-(1,3-Thiazol-2-yl)phenyl]methanol

This guide provides a comprehensive framework for the computational investigation of [3-(1,3-Thiazol-2-yl)phenyl]methanol, a member of the biologically significant thiazole class of heterocyclic compounds. Thiazole derivatives are recognized for a wide spectrum of therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities, making them a cornerstone in medicinal chemistry and drug discovery[1][2][3][4].

This document is structured not as a rigid protocol but as a logical, integrated workflow. It is designed for researchers, computational chemists, and drug development professionals, guiding them from fundamental quantum mechanical characterization to predictive assessments of biological activity and drug-likeness. Each section explains the causality behind the chosen methodology, ensuring that the protocols are not just a series of steps but a self-validating system for generating robust and actionable data.

Rationale: Before simulating the interaction of a molecule with complex biological systems, it is imperative to understand its intrinsic properties. Quantum Mechanics (QM) provides the most accurate description of a molecule's electronic structure, conformational stability, and reactivity, forming the bedrock for all subsequent modeling efforts[5][6]. This initial step ensures that higher-level simulations, such as molecular dynamics and docking, are based on a physically realistic representation of the molecule.

Protocol 1.1: Geometry Optimization and Electronic Property Calculation

This protocol outlines the steps to obtain an accurate 3D conformation and derive key electronic descriptors for [3-(1,3-Thiazol-2-yl)phenyl]methanol.

  • Initial Structure Generation: Obtain the 2D structure of [3-(1,3-Thiazol-2-yl)phenyl]methanol (SMILES: C1=CC(=CC=C1C2=NC=CS2)CO) and convert it to a preliminary 3D structure using a molecular editor like Avogadro or ChemDraw.

  • Quantum Mechanical Calculation Setup:

    • Select a QM software package (e.g., Gaussian, ORCA, Schrödinger's Jaguar).

    • Choose Density Functional Theory (DFT) for a balance of accuracy and computational cost.

    • Select the B3LYP functional and the 6-31G(d,p) basis set.

    • Define the calculation type as "Optimization + Frequencies" in a vacuum or with an implicit solvent model (like PCM) to simulate an aqueous environment.

  • Execution and Analysis:

    • Run the calculation.

    • Confirm the optimized geometry by verifying the absence of imaginary frequencies, which indicates a true energy minimum.

    • From the output, extract key electronic properties: total energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Visualize the electrostatic potential (ESP) mapped onto the electron density surface to identify regions of positive and negative charge, which are crucial for intermolecular interactions.

Senior Application Scientist's Note: The choice of the B3LYP functional and 6-31G(d,p) basis set is a well-established standard for organic molecules of this size, providing reliable geometries and electronic properties without excessive computational demand[7]. The frequency calculation is a critical self-validation step; a structure with imaginary frequencies is a transition state, not a stable conformation, and would invalidate any subsequent simulations.

Table 1: Computed Properties of [3-(1,3-Thiazol-2-yl)phenyl]methanol
PropertyValueSource
Molecular Formula C₁₀H₉NOSPubChem
Molecular Weight 191.25 g/mol PubChem
XLogP3 1.8PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bonds 2PubChem
Polar Surface Area 61.4 ŲPubChem

Note: Data retrieved from PubChem CID 5338548. Experimental values may vary.

Visualization 1: Quantum Mechanics Workflow

QM_Workflow cluster_prep Structure Preparation cluster_calc QM Calculation cluster_analysis Analysis & Output SMILES SMILES String Initial3D Initial 3D Structure SMILES->Initial3D Molecular Editor DFT_Setup Setup DFT Calculation (B3LYP/6-31G(d,p)) Initial3D->DFT_Setup Run_QM Run Optimization + Frequency Calculation DFT_Setup->Run_QM Optimized_Geo Optimized Geometry Run_QM->Optimized_Geo Validation Frequency Check (No Imaginary Freq) Optimized_Geo->Validation Electronic_Props Electronic Properties (HOMO, LUMO, ESP) Optimized_Geo->Electronic_Props

Caption: Workflow for Quantum Mechanical Characterization.

Section 2: Simulating Dynamic Behavior in Solution

Rationale: Biological processes are dynamic. A static 3D structure, even a highly accurate one from QM, does not capture the conformational flexibility of a molecule in a physiological environment. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing critical insights into the compound's accessible conformations, stability, and interactions with its environment (e.g., water)[8][9].

Protocol 2.1: All-Atom Molecular Dynamics Simulation in Water

This protocol describes how to simulate the behavior of a single [3-(1,3-Thiazol-2-yl)phenyl]methanol molecule in a water box.

  • System Preparation:

    • Ligand Parameterization: Use the QM-optimized structure from Section 1. Derive partial atomic charges using a method like RESP or AM1-BCC to accurately represent the electrostatic potential. Assign atom types compatible with a chosen force field (e.g., GAFF2).

    • Solvation: Place the parameterized molecule in the center of a cubic or triclinic box of water (e.g., TIP3P water model), ensuring a minimum distance of 10-12 Å between the molecule and the box edges.

    • Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

  • Simulation Staging:

    • Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes, first with the solute constrained, then with the entire system free.

    • Equilibration (NVT): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Use position restraints on the solute to allow the solvent to equilibrate around it.

    • Equilibration (NPT): Switch to a constant pressure ensemble (NPT) to allow the system density to equilibrate. Gradually release the position restraints on the solute.

  • Production Run:

    • Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10-100 picoseconds).

  • Trajectory Analysis:

    • Analyze the trajectory to understand the molecule's conformational preferences, stability (via Root Mean Square Deviation - RMSD), and interactions with water (via Radial Distribution Functions - RDFs).

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Senior Application Scientist's Note: The multi-stage equilibration process is a cornerstone of trustworthy MD simulations. Rushing to the production run without proper thermal and pressure equilibration can introduce significant artifacts, leading to an unrealistic simulation of the molecule's behavior. The force field (e.g., GAFF2) is an empirical approximation of quantum mechanical reality; its accuracy is enhanced by using high-quality partial charges derived from the QM calculations in Section 1.

Visualization 2: Molecular Dynamics Simulation Workflow

MD_Workflow cluster_setup System Setup cluster_sim Simulation Stages cluster_analysis Analysis QM_Opt QM Optimized Structure (from Section 1) Param Parameterize Ligand (GAFF2, RESP Charges) QM_Opt->Param Solvate Solvate in Water Box Param->Solvate Neutralize Add Counter-Ions Solvate->Neutralize Minimize Energy Minimization Neutralize->Minimize Equil_NVT Equilibration (NVT) Minimize->Equil_NVT Equil_NPT Equilibration (NPT) Equil_NVT->Equil_NPT Production Production MD Run (50-100 ns) Equil_NPT->Production Trajectory MD Trajectory Production->Trajectory Analysis Analyze RMSD, Conformations, RDFs Trajectory->Analysis Docking_Workflow cluster_inputs Input Preparation cluster_dock Docking Simulation cluster_analysis Results Analysis PDB Protein Crystal Structure (e.g., PDB) Prep_Prot Prepare Protein (Add H, Assign Charges) PDB->Prep_Prot Grid_Gen Define Binding Site (Grid Generation) Prep_Prot->Grid_Gen QM_Ligand QM Optimized Ligand (from Section 1) Prep_Lig Prepare Ligand (Define Rotatable Bonds) QM_Ligand->Prep_Lig Run_Dock Run Docking (e.g., AutoDock Vina) Prep_Lig->Run_Dock Grid_Gen->Run_Dock Poses Ranked Poses Run_Dock->Poses Analysis Analyze Binding Mode & Interactions Poses->Analysis Affinity Binding Affinity Score Poses->Affinity

Caption: Workflow for Protein-Ligand Molecular Docking.

Section 4: Predictive Drug-Likeness and Safety Assessment

Rationale: A potent molecule is not necessarily a good drug. Early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to identify potential liabilities. In silico ADMET prediction provides a rapid and cost-effective way to evaluate a compound's drug-likeness and potential for toxicity before committing to expensive synthesis and experimental testing.[10][11][12]

Protocol 4.1: In Silico ADMET Profiling

This protocol uses freely available web servers to generate a comprehensive ADMET profile.

  • Select Tool: Choose a reliable, open-access ADMET prediction tool, such as SwissADME or pkCSM.

  • Input Structure: Submit the SMILES string of [3-(1,3-Thiazol-2-yl)phenyl]methanol (C1=CC(=CC=C1C2=NC=CS2)CO) to the server.

  • Execute Prediction: Run the prediction analysis.

  • Analyze Results: Systematically evaluate the output, focusing on several key areas:

    • Physicochemical Properties: Verify computed values like MW, LogP, and PSA.

    • Lipinski's Rule of Five: Check for violations. This rule predicts poor absorption or permeation if a molecule violates two or more criteria (MW > 500, LogP > 5, H-bond donors > 5, H-bond acceptors > 10).

    • Pharmacokinetics: Assess predicted human intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with Cytochrome P450 (CYP) enzymes (key for metabolism).

    • Toxicity: Look for alerts for potential toxicity, such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity.

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Senior Application Scientist's Note: In silico ADMET predictions are statistical models trained on existing data; they are not definitive truths. The value of these tools lies in flagging potential risks. For example, a prediction of hERG inhibition is a serious red flag for cardiotoxicity that must be prioritized for experimental validation. Using multiple prediction tools can provide a consensus view and increase confidence in the results.[12]

Table 3: Predicted ADMET Profile for [3-(1,3-Thiazol-2-yl)phenyl]methanol
CategoryPropertyPredicted Value/StatusInterpretation
Physicochemical Lipinski's Rule0 ViolationsGood drug-likeness
Bioavailability Score0.55Good probability of oral bioavailability
Absorption GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantYesPotential for CNS activity (or side effects)
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform
CYP3A4 InhibitorYesPotential for drug-drug interactions via this isoform
Toxicity AMES ToxicityNoLow probability of being mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity

Note: These are representative predictions from common ADMET servers and require experimental verification.

Visualization 4: ADMET Screening Pipeline

ADMET_Workflow cluster_server ADMET Prediction Server (e.g., SwissADME) cluster_output Predicted Profile Input SMILES String Server Submit & Run Analysis Input->Server PhysChem Physicochemical Properties Server->PhysChem PK Pharmacokinetics (Absorption, Metabolism) Server->PK Tox Toxicity Alerts (AMES, hERG) Server->Tox

Caption: Pipeline for In Silico ADMET Prediction.

Conclusion

This guide has outlined a multi-scale in silico workflow to build a comprehensive computational profile of [3-(1,3-Thiazol-2-yl)phenyl]methanol. By integrating quantum mechanics, molecular dynamics, molecular docking, and ADMET prediction, researchers can move beyond a simple 2D structure to a dynamic, interactive model of the molecule. This approach enables the generation of robust, testable hypotheses regarding its physicochemical properties, conformational behavior, potential biological targets, and drug-likeness. The data and insights derived from this computational framework provide an invaluable foundation to guide efficient and targeted experimental validation, ultimately accelerating the drug discovery process.

References

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • El-Sayed, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Soleymani, R., et al. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Oriental Journal of Chemistry. Available at: [Link]

  • Vaiter Smyrna, G., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Phenyl-1,3-thiazol-5-yl)methanol. PubChem. Available at: [Link]

  • Singh, K. (2021). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. Available at: [Link]

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  • Anwar, R. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

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  • All-atom molecular dynamics simulation of small molecules interacting with biological membranes. (2020). Nature. Available at: [Link]

  • Kar, S., et al. (2021). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. ACS Publications. Available at: [Link]

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  • Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. (n.d.). arXiv. Available at: [Link]

  • Kumar, A., & Zhang, K. Y. J. (2018). Quantum mechanics implementation in drug-design workflows: does it really help?. NIH. Available at: [Link]

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  • A Comparison of Quantum and Molecular Mechanical Methods to Estimate Strain Energy in Druglike Fragments. (2017). ACS Publications. Available at: [Link]

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Foundational

An In-Depth Technical Guide to Predicting the Mechanism of Action of [3-(1,3-Thiazol-2-yl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of computational modeling and empirical validation has revolutionized the elucidation of small molecule mechanisms of action (MoA)....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of computational modeling and empirical validation has revolutionized the elucidation of small molecule mechanisms of action (MoA). This guide presents a comprehensive, technically-grounded framework for predicting and validating the MoA of the novel compound, [3-(1,3-Thiazol-2-yl)phenyl]methanol. Lacking preexisting biological data for this specific molecule, we will leverage its structural features—a thiazole ring linked to a phenylmethanol scaffold—to inform a robust, multi-step investigatory cascade. This document provides not only a strategic roadmap but also detailed, field-proven protocols for in silico target prediction, direct target engagement confirmation, and functional cellular assays. Our objective is to equip researchers with a self-validating system to systematically dissect the pharmacological profile of this and other novel chemical entities, thereby accelerating the drug discovery and development pipeline.

Introduction: Deconstructing [3-(1,3-Thiazol-2-yl)phenyl]methanol

[3-(1,3-Thiazol-2-yl)phenyl]methanol is a heterocyclic compound featuring a thiazole ring and a phenylmethanol group. The thiazole moiety is a well-established pharmacophore present in numerous approved drugs and bioactive molecules, known for a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] The phenylmethanol group also contributes to the structural diversity of many pharmacologically active compounds. The unpredictable nature of how these structural components interact within a physiological system necessitates a systematic approach to elucidating the compound's MoA.[6] Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems.[6]

This guide will first employ computational methods to generate testable hypotheses regarding the biological targets of [3-(1,3-Thiazol-2-yl)phenyl]methanol. Subsequently, a suite of experimental protocols will be detailed to rigorously validate these predictions, ensuring a high degree of scientific confidence in the identified MoA.

In Silico Prediction of Biological Targets: A Hypothesis-Generating Engine

The initial step in understanding the MoA of a novel compound is to predict its potential biological targets. In silico methods leverage the vast repository of known drug-target interactions to make these predictions based on the principle of chemical similarity.[7][8]

Rationale for In Silico Approach

Computational target prediction is a cost-effective and rapid method to narrow down the vast landscape of potential protein targets to a manageable number for experimental validation.[9][10] These methods utilize algorithms that compare the 2D and 3D structural features of the query molecule to those of known bioactive ligands in extensive databases.[8]

Recommended Tool: SwissTargetPrediction

For this guide, we will utilize SwissTargetPrediction, a well-regarded and freely accessible web-based tool for predicting the protein targets of small molecules.[11]

Step-by-Step Protocol for In Silico Target Prediction
  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for [3-(1,3-Thiazol-2-yl)phenyl]methanol is c1ccc(cc1CS(=O)c2sccn2)CO.

  • Navigate to SwissTargetPrediction: Access the web server at [Link].[11]

  • Input the SMILES String: Paste the SMILES string into the designated input box.

  • Select Target Organism: Choose "Homo sapiens" as the target organism.

  • Initiate Prediction: Click the "Predict targets" button to start the analysis.

  • Interpret the Results: The output will be a list of predicted protein targets, ranked by probability. The results are categorized by protein class (e.g., kinases, G-protein coupled receptors, nuclear receptors).

Hypothetical In Silico Prediction Results

For the purpose of this guide, let us assume a hypothetical output from SwissTargetPrediction, as summarized in Table 1.

Predicted Target Class Specific Predicted Targets Probability
KinasesEpidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Glycogen Synthase Kinase 3 beta (GSK3β)High
G-Protein Coupled Receptors (GPCRs)Dopamine Receptor D2, Serotonin Receptor 5-HT2AModerate
Nuclear ReceptorsPeroxisome Proliferator-Activated Receptor Gamma (PPARγ)Moderate

These hypothetical predictions will form the basis for our experimental validation strategy.

Experimental Validation of Predicted Mechanisms

The cornerstone of MoA elucidation is the experimental validation of in silico-derived hypotheses.[12][13][14] This section provides detailed protocols for confirming direct target engagement and assessing the functional consequences of this engagement.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying the direct binding of a compound to its target protein within the complex environment of a living cell.[15][16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[17]

The following diagram illustrates the general workflow for a CETSA experiment.

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound Treatment cell_culture->compound_treatment heating 3. Heat Shock compound_treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation lysis->centrifugation protein_quant 6. Protein Quantification centrifugation->protein_quant

Caption: CETSA experimental workflow.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., A549 for EGFR, HUVEC for VEGFR2) to 80-90% confluency.

    • Treat cells with varying concentrations of [3-(1,3-Thiazol-2-yl)phenyl]methanol or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[15]

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling to 4°C.[15]

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[16]

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as Western blotting or an AlphaScreen® assay.[15]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, direct target engagement.

Functional Assays for Predicted Target Classes

Confirmation of target engagement should be followed by functional assays to determine the biological effect of the compound on its target.[18]

If CETSA confirms engagement with EGFR, VEGFR2, or GSK3β, a kinase inhibition assay is the next logical step.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection reagents 1. Prepare Reagents (Kinase, Substrate, ATP) compound_add 2. Add Compound reagents->compound_add incubation 3. Incubate compound_add->incubation stop_reaction 4. Stop Reaction incubation->stop_reaction add_detection_reagent 5. Add Detection Reagent stop_reaction->add_detection_reagent read_signal 6. Read Signal add_detection_reagent->read_signal

Caption: Kinase inhibition assay workflow.

This protocol is adapted for the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[19]

  • Assay Setup:

    • In a 384-well plate, add 1 µL of [3-(1,3-Thiazol-2-yl)phenyl]methanol at various concentrations or vehicle control.

    • Add 2 µL of the target kinase (e.g., recombinant human EGFR) in kinase buffer.

    • Add 2 µL of a mixture of the specific substrate and ATP.

  • Kinase Reaction:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[19]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes.[19]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

    • Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.

If CETSA suggests engagement with a GPCR, a functional assay measuring downstream signaling is necessary. GPCR activation typically leads to changes in intracellular second messenger levels, such as cyclic AMP (cAMP) or calcium ions (Ca2+).[20][21][22][23]

GPCR_Signaling ligand Compound gpcr GPCR ligand->gpcr Binds g_protein G-Protein (Gs) gpcr->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates Substrates NR_Assay_Workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_readout Assay Readout cell_culture 1. Cell Culture transfect 2. Transfect with Plasmids cell_culture->transfect add_compound 3. Add Compound transfect->add_compound incubation 4. Incubate add_compound->incubation lysis 5. Cell Lysis incubation->lysis luciferase_assay 6. Luciferase Assay lysis->luciferase_assay

Caption: Nuclear receptor reporter assay workflow.

  • Cell Transfection:

    • Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids:

      • An expression vector for the target nuclear receptor (e.g., PPARγ).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor.

  • Compound Treatment:

    • After transfection, treat the cells with various concentrations of [3-(1,3-Thiazol-2-yl)phenyl]methanol or a known agonist/antagonist.

    • Incubate for 16-24 hours to allow for gene transcription and protein expression. [24]3. Luciferase Assay:

    • Lyse the cells and add a luciferase substrate.

    • Measure the resulting luminescence, which is proportional to the transcriptional activity of the nuclear receptor.

  • Data Analysis:

    • Plot the luminescence signal against the compound concentration to generate dose-response curves and determine EC50 or IC50 values.

Data Interpretation and Synthesis

The synthesis of data from target engagement and functional assays is crucial for building a coherent MoA model.

  • Correlation of Data: A strong MoA hypothesis is supported by a clear correlation between target engagement (from CETSA) and functional activity (from in vitro assays).

  • Dose-response Relationship: The potency of the compound in functional assays (IC50 or EC50) should be consistent with its binding affinity for the target.

  • Selectivity: It is important to assess the selectivity of the compound by testing it against other related targets (e.g., other kinases). High selectivity is a desirable characteristic for a drug candidate.

Conclusion and Future Directions

This guide has outlined a systematic and robust strategy for predicting and validating the mechanism of action of [3-(1,3-Thiazol-2-yl)phenyl]methanol. By integrating in silico predictions with rigorous experimental validation, researchers can efficiently navigate the complexities of MoA elucidation. The proposed workflow, from computational screening to cellular functional assays, provides a clear and actionable path for characterizing novel chemical entities.

Future work would involve expanding the panel of assays to include downstream cellular consequences, such as cell proliferation, apoptosis, or changes in gene expression profiles. Ultimately, a thorough understanding of the MoA is fundamental to the successful translation of a promising compound from a laboratory curiosity to a potential therapeutic agent.

References

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  • (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES - ResearchGate. (2021, May 14). Retrieved January 24, 2026, from [Link]

  • Computational analyses of mechanism of action (MoA): data, methods and integration - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Single-cell Analysis of G-protein Signal Transduction - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

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  • Nuclear Receptor Activation | Evotec. (n.d.). Retrieved January 24, 2026, from [Link]

  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Experimental validation of predicted drug-target interactions. - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). Retrieved January 24, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: A Framework for the Antimicrobial Screening of [3-(1,3-Thiazol-2-yl)phenyl]methanol

Introduction: The Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. The diminishing efficacy of existing antibiotics has created an urgent need for the discovery and development of new chemical entities with novel mechanisms of action.[1][2][3] Within this landscape, heterocyclic compounds have emerged as a particularly promising area of research. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural motif in a number of clinically approved drugs and natural products, exhibiting a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anti-cancer properties.[1][2][4][5] This document provides a comprehensive guide for the initial antimicrobial screening of a specific thiazole derivative, [3-(1,3-Thiazol-2-yl)phenyl]methanol, outlining a tiered, logical approach to its evaluation.

Compound Profile: [3-(1,3-Thiazol-2-yl)phenyl]methanol

A thorough understanding of the test compound's physicochemical properties is fundamental to designing and interpreting antimicrobial assays. While specific experimental data for this exact molecule is not widely published, its properties can be predicted based on its structure.

PropertyPredicted/Calculated ValueSignificance in Antimicrobial Screening
Molecular Formula C₁₀H₉NOSPurity and concentration calculations.
Molecular Weight 191.25 g/mol Molar concentration calculations for assays.
Solubility Predicted to be soluble in organic solvents like DMSO and alcohols.Crucial for preparing stock solutions and ensuring bioavailability in assays.
Structure A phenyl ring substituted with a methanol group and a 1,3-thiazole ring.The thiazole moiety is a well-known pharmacophore. The hydroxyl group may influence solubility and potential metabolic pathways.

A Tiered Approach to Antimicrobial Screening

A systematic and tiered screening process is essential for the efficient evaluation of a novel compound. This approach begins with broad primary screens to identify any antimicrobial activity, followed by more quantitative secondary assays to determine the potency and spectrum of the compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Selectivity & Safety Primary Screening Primary Screening Disk Diffusion Disk Diffusion Assay Primary Screening->Disk Diffusion Initial qualitative assessment of activity Broth Microdilution (Qualitative) Broth Microdilution (Single High Concentration) Primary Screening->Broth Microdilution (Qualitative) High-throughput initial screen MIC Determination Minimum Inhibitory Concentration (MIC) Disk Diffusion->MIC Determination If active Broth Microdilution (Qualitative)->MIC Determination If active Secondary Screening Secondary Screening Secondary Screening->MIC Determination Quantitative potency determination MBC Determination Minimum Bactericidal Concentration (MBC) MIC Determination->MBC Determination Assess bactericidal vs. bacteriostatic activity Cytotoxicity Assay Mammalian Cell Cytotoxicity Assay (e.g., MTT, XTT) MBC Determination->Cytotoxicity Assay If bactericidal/potent Selectivity Screening Selectivity Screening Selectivity Screening->Cytotoxicity Assay Evaluate potential toxicity to host cells

Caption: A tiered workflow for antimicrobial screening.

Experimental Protocols

The following protocols are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI), providing a framework for robust and reproducible results.[6][7]

Protocol 1: Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial activity and is a valuable first-line screening tool.[8][9][10]

Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.[10][11]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Stock solution of [3-(1,3-Thiazol-2-yl)phenyl]methanol (e.g., 1 mg/mL in DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic disks (e.g., ampicillin, ciprofloxacin)

  • Negative control disks (impregnated with the solvent, e.g., DMSO)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Aseptically pick 4-5 well-isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11][12]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.

  • Disk Application: Aseptically apply the paper disks impregnated with the test compound, positive control, and negative control onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zones of inhibition in millimeters. The presence of a clear zone around the test compound disk indicates antimicrobial activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[13][14][15][16]

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible growth.[13][17]

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solution of [3-(1,3-Thiazol-2-yl)phenyl]methanol

  • Test microorganisms

  • Positive control antibiotic (with known MIC)

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row and mix. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will result in a range of concentrations of the test compound.

  • Inoculum Preparation: Prepare an inoculum as described in the disk diffusion protocol, adjusted to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation: Add 100 µL of the diluted inoculum to each well, except for a sterility control well (containing only broth). Include a growth control well (broth and inoculum, no compound).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.[14][15]

Protocol 3: Mammalian Cell Cytotoxicity Assay (XTT Assay)

It is crucial to assess whether the antimicrobial activity of the compound is selective for microorganisms or if it is also toxic to mammalian cells. The XTT assay is a colorimetric method for determining cell viability.[18][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt XTT to a water-soluble orange-colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[18][19]

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 96-well cell culture plates

  • [3-(1,3-Thiazol-2-yl)phenyl]methanol stock solution

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for 24-48 hours.

  • XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the mixture to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Hypothetical Mechanism of Action

Thiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms.[1] One plausible hypothesis for the antibacterial activity of [3-(1,3-Thiazol-2-yl)phenyl]methanol is the inhibition of a key bacterial enzyme involved in cell wall biosynthesis, such as MurB, an enzyme involved in the synthesis of peptidoglycan precursors.[20] For antifungal activity, a potential target is 14α-lanosterol demethylase, an essential enzyme in the ergosterol biosynthesis pathway in fungi.[20]

G cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Compound [3-(1,3-Thiazol-2-yl)phenyl]methanol MurB MurB Enzyme Compound->MurB Inhibition Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan Blocks CellWall Cell Wall Integrity Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis Loss of Compound_F [3-(1,3-Thiazol-2-yl)phenyl]methanol Demethylase 14α-lanosterol demethylase Compound_F->Demethylase Inhibition Ergosterol Ergosterol Synthesis Demethylase->Ergosterol Blocks Membrane Membrane Fluidity & Function Ergosterol->Membrane GrowthInhibition Growth Inhibition Membrane->GrowthInhibition Disruption of

Caption: Hypothetical mechanisms of antimicrobial action.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 2: Example Data Summary for Antimicrobial Screening

Test MicroorganismGram StainDisk Diffusion Zone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)CC₅₀ (µg/mL)Selectivity Index (CC₅₀/MIC)
Staphylococcus aureusPositive[Insert Data][Insert Data][Insert Data][Insert Data][Calculate]
Escherichia coliNegative[Insert Data][Insert Data][Insert Data][Insert Data][Calculate]
Candida albicansN/A (Fungus)[Insert Data][Insert Data][Insert Data][Insert Data][Calculate]
Positive Control 1
[e.g., Ampicillin]N/A[Insert Data][Insert Data][Insert Data]N/AN/A
Positive Control 2
[e.g., Fluconazole]N/A[Insert Data][Insert Data][Insert Data]N/AN/A

Conclusion and Future Directions

This application note provides a foundational framework for the systematic antimicrobial screening of [3-(1,3-Thiazol-2-yl)phenyl]methanol. The tiered approach ensures a logical progression from initial qualitative screening to quantitative determination of potency and selectivity. Positive results from this initial screening cascade would warrant further investigation, including time-kill kinetic studies, resistance development studies, and in vivo efficacy models, to fully elucidate the therapeutic potential of this compound. The rich chemistry of thiazole derivatives continues to be a valuable source of inspiration in the quest for novel antimicrobial agents.[4][21]

References

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Application

Application Notes and Protocols for In Vitro Experimental Design with [3-(1,3-Thiazol-2-yl)phenyl]methanol, a Novel Putative TAK1 Inhibitor

Introduction: The Rationale for Investigating [3-(1,3-Thiazol-2-yl)phenyl]methanol in Inflammatory and Oncogenic Signaling The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of nume...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating [3-(1,3-Thiazol-2-yl)phenyl]methanol in Inflammatory and Oncogenic Signaling

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2][3][4] The subject of this guide, [3-(1,3-Thiazol-2-yl)phenyl]methanol, hereafter referred to as "Compound T," is a novel small molecule featuring this versatile heterocyclic scaffold. Given the established roles of thiazole derivatives in modulating key cellular signaling pathways, we hypothesize that Compound T may act as a targeted inhibitor of a critical kinase involved in disease pathogenesis.

This application note is built upon the hypothesis that Compound T is a novel inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) . TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a central signaling node that integrates signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[5][6] Upon activation, TAK1 initiates downstream signaling cascades, primarily the NF-κB and MAPK (p38 and JNK) pathways, which are pivotal in regulating inflammation, immunity, cell survival, and apoptosis.[6][7] Dysregulation of the TAK1 signaling axis is implicated in a range of inflammatory diseases and cancers, making it a compelling therapeutic target.[5][8]

This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro effects of Compound T. The protocols are designed as a self-validating workflow, starting from initial cytotoxicity assessments to detailed mechanistic studies aimed at confirming its inhibitory action on the TAK1 pathway.

Part 1: Pre-experimental Preparation and Compound Handling

Scientific integrity begins with meticulous preparation. The purity, solubility, and handling of Compound T are paramount for reproducible and reliable data.

1.1. Compound Characterization and Quality Control

Before commencing any biological assays, it is crucial to verify the identity and purity of Compound T.

  • Identity Confirmation: Use techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.

  • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound, which should ideally be >95%.

  • Solubility Testing: Determine the solubility of Compound T in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of small molecules. Subsequent dilutions in aqueous cell culture media should be carefully monitored for any signs of precipitation.

1.2. Preparation of Stock Solutions

  • Accurately weigh a precise amount of Compound T.

  • Dissolve in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture exposure.

  • Store the aliquots at -20°C or -80°C, protected from light.

1.3. Cell Line Selection and Culture

The choice of cell line is critical for studying the TAK1 pathway.

  • Recommended Cell Lines:

    • HEK293T: Human Embryonic Kidney cells are widely used for their high transfection efficiency and robust response to stimuli like TNF-α.

    • HeLa: Human cervical cancer cells also exhibit a strong and well-characterized NF-κB response to TNF-α stimulation.[9]

    • MDA-MB-231: A human breast cancer cell line known to have active inflammatory signaling pathways.

  • Cell Culture Conditions: Culture the selected cell lines in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. Regularly check for mycoplasma contamination.

Part 2: Experimental Workflow for Characterizing Compound T

The following experimental plan is designed to systematically investigate the biological effects of Compound T, from its general cytotoxicity to its specific mechanism of action on the TAK1 signaling pathway.

Diagram 1: Overall Experimental Workflow A flowchart illustrating the logical progression of in vitro experiments for characterizing Compound T.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Engagement & Pathway Analysis cluster_2 Phase 3: Data Interpretation A Cytotoxicity/Viability Assay (e.g., MTT, CellTox Green) B Determine Non-Toxic Concentration Range A->B Establish IC50 C Biochemical TAK1 Kinase Assay B->C Select concentrations for mechanistic studies D Cell-Based Pathway Analysis (Western Blot) C->D Validate direct inhibition E NF-κB Activity Assay (Reporter or Translocation) D->E Confirm downstream effects F Synthesize Data E->F G Confirm Mechanism of Action F->G

Protocol 2.1: Determining Cellular Viability and Cytotoxicity

Rationale: The first step is to determine the concentration range at which Compound T exhibits biological activity without causing significant cell death. This is crucial for interpreting the results of subsequent mechanistic assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Methodology: MTT Assay

  • Cell Seeding: Seed your chosen cell line (e.g., HEK293T) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound T in culture medium. The concentration range should be broad (e.g., 0.01 µM to 100 µM).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound T. Include "vehicle control" wells (containing the same concentration of DMSO as the highest Compound T concentration) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Table 1: Example Cytotoxicity Data for Compound T

Compound T (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.8
588.4 ± 6.2
1075.1 ± 5.5
2552.3 ± 4.9
5021.7 ± 3.1
1005.4 ± 1.8
IC₅₀ ~26 µM

Interpretation: Based on this data, subsequent mechanistic studies should be performed at non-cytotoxic concentrations (e.g., ≤ 10 µM).

Protocol 2.2: Direct Inhibition of TAK1 Kinase Activity (Biochemical Assay)

Rationale: To determine if Compound T directly inhibits TAK1, a cell-free biochemical kinase assay is essential.[12] These assays measure the ability of a compound to interfere with the enzymatic activity of purified TAK1.[13] Commercially available kits, such as those using ADP-Glo™ technology, provide a convenient and robust platform for this purpose.[14]

Methodology: In Vitro TAK1 Kinase Assay

  • Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity.

  • Reagents: Use a commercial TAK1/TAB1 kinase assay kit which includes purified active TAK1/TAB1 enzyme complex, a suitable substrate (e.g., a generic kinase substrate), ATP, and the necessary assay buffers.[14]

  • Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the TAK1/TAB1 enzyme, the kinase substrate, and ATP in the provided kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of Compound T (e.g., 0.01 µM to 50 µM) to the reaction wells. Include a positive control inhibitor (e.g., Takinib) and a no-inhibitor (vehicle) control.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Convert the luminescent signal to percent kinase activity relative to the vehicle control. Plot the percent inhibition against the log concentration of Compound T to determine the IC₅₀ value for direct TAK1 inhibition.

Protocol 2.3: Cellular Analysis of TAK1 Pathway Inhibition by Western Blot

Rationale: After establishing direct target engagement, the next critical step is to verify that Compound T can inhibit the TAK1 signaling pathway within a cellular context.[15] Western blotting is a powerful technique to measure changes in the phosphorylation status of key downstream proteins in the TAK1 pathway, namely p38, JNK, and IκBα.[16] Activation of TAK1 leads to the phosphorylation of these proteins; therefore, an effective inhibitor should reduce their phosphorylation levels upon stimulation.[6]

Diagram 2: Targeted TAK1 Signaling Pathway A simplified diagram of the TAK1 signaling pathway and the points of inhibition by Compound T.

G TNFa TNF-α TNFR TNFR1 TNFa->TNFR TAK1 TAK1 TNFR->TAK1 Activates IKK IKK Complex TAK1->IKK MKKs MKKs (MKK4/7, MKK3/6) TAK1->MKKs CompoundT Compound T CompoundT->TAK1 Inhibits IκBα IκBα IKK->IκBα Phosphorylates (p-IκBα) → Degradation p38_JNK p38 & JNK MKKs->p38_JNK Phosphorylates (p-p38, p-JNK) NFκB NF-κB (p65/p50) IκBα->NFκB Sequesters Nucleus Nucleus NFκB->Nucleus Translocates p38_JNK->Nucleus Translocates Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene

Methodology: Western Blot for Phosphorylated p38, JNK, and IκBα

  • Cell Seeding and Treatment:

    • Seed HeLa or HEK293T cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with non-toxic concentrations of Compound T (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with a known TAK1 activator, such as TNF-α (20 ng/mL), for 15-30 minutes.[9] Include an unstimulated control group.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) from each sample onto a 10% SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for:

      • Phospho-p38 MAPK

      • Phospho-JNK

      • Phospho-IκBα

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (total p38, total JNK) and a loading control (e.g., GAPDH or β-actin).[18]

Table 2: Example Quantification of Western Blot Data

Treatmentp-p38 / Total p38 (Fold Change)p-JNK / Total JNK (Fold Change)p-IκBα / GAPDH (Fold Change)
Untreated1.0 ± 0.11.0 ± 0.21.0 ± 0.1
TNF-α (20 ng/mL)8.5 ± 0.77.2 ± 0.66.8 ± 0.5
TNF-α + Cmpd T (1 µM)6.2 ± 0.55.1 ± 0.44.9 ± 0.6
TNF-α + Cmpd T (5 µM)3.1 ± 0.32.5 ± 0.32.2 ± 0.2
TNF-α + Cmpd T (10 µM)1.4 ± 0.21.2 ± 0.11.1 ± 0.2
Protocol 2.4: NF-κB Nuclear Translocation Assay

Rationale: A key consequence of TAK1 activation is the degradation of IκBα, which liberates the NF-κB p65/p50 dimer to translocate from the cytoplasm to the nucleus and initiate gene transcription.[19] Directly measuring the nuclear translocation of the p65 subunit of NF-κB provides a functional readout of the inhibition of the TAK1-IKK-NF-κB axis.[9]

Methodology: Immunofluorescence Staining for NF-κB p65

  • Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment and Stimulation: Pre-treat the cells with Compound T or vehicle as described in the Western blot protocol, followed by stimulation with TNF-α (20 ng/mL) for 30-60 minutes.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash again with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

    • Incubate with a primary antibody against NF-κB p65 (diluted in blocking buffer) for 1-2 hours at room temperature.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining: Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole).

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Analysis: In unstimulated cells, p65 staining will be predominantly cytoplasmic. Upon TNF-α stimulation, the staining will become concentrated in the nucleus. In cells treated with an effective inhibitor like Compound T, p65 will remain in the cytoplasm even after TNF-α stimulation.

Part 3: Conclusion and Future Directions

The integrated series of protocols outlined in this application note provides a robust framework for the in vitro characterization of [3-(1,3-Thiazol-2-yl)phenyl]methanol (Compound T) as a putative TAK1 inhibitor. A logical progression from cytotoxicity to direct biochemical inhibition and finally to cell-based pathway analysis ensures a comprehensive evaluation of the compound's mechanism of action.

Positive results from these experiments—demonstrating low cytotoxicity, direct inhibition of TAK1 kinase activity, and a dose-dependent reduction in the phosphorylation of downstream targets like p38, JNK, and IκBα, along with the blockage of NF-κB nuclear translocation—would provide strong evidence to support the hypothesis that Compound T is a novel and potent inhibitor of the TAK1 signaling pathway. Such findings would warrant further investigation into its therapeutic potential in inflammatory diseases and cancer.

References

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Method

Application Notes and Protocols for the Cellular Analysis of Thiazole Derivatives

Introduction: The Therapeutic Promise of the Thiazole Scaffold The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry. Its unique s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[1][2][3] Thiazole-based compounds have garnered significant attention in drug discovery for their potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[2][3]

In oncology, thiazole derivatives have demonstrated the ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with critical signaling pathways that drive tumor growth and metastasis.[4][5][6] Their mechanisms of action are varied and can include the inhibition of key enzymes like protein kinases (e.g., EGFR, HER2, VEGFR-2) and dihydrofolate reductase (DHFR), as well as the modulation of inflammatory pathways such as NF-κB.[5][7][8][9]

This comprehensive guide provides detailed protocols for essential cell-based assays to characterize the biological effects of novel thiazole derivatives. As a Senior Application Scientist, the focus here extends beyond a mere recitation of steps; we will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Foundational Assay: Assessing Cytotoxicity and Viability with the MTT Assay

The initial step in characterizing any new compound is to determine its effect on cell viability. The MTT assay is a robust, quantitative, and widely used colorimetric method for this purpose.[10][11]

Principle of the MTT Assay

The assay's principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases, primarily succinate dehydrogenase, in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[10][12][13] This conversion is directly proportional to the number of metabolically active (and therefore viable) cells.[13] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[11][12]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_readout Data Acquisition Seed Seed cells in 96-well plate Incubate Incubate (24h) for adherence Seed->Incubate Treat Add Thiazole Derivatives (serial dilutions) Incubate->Treat Incubate_Treat Incubate (24-72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Thiazole derivatives stock solutions (in DMSO)

  • Selected cancer cell line (e.g., MCF-7, A549, HepG2)[5]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

    • Expert Insight: Cell density is a critical parameter. Too few cells will result in a low signal, while too many can lead to nutrient depletion and non-linear MTT reduction. An initial cell titration experiment is recommended for each cell line.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same percentage of DMSO used for the compounds) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh, serum-free medium and 20 µL of MTT stock solution (5 mg/mL) to each well.

    • Causality Check: Serum-free medium is used during MTT incubation because serum components can interfere with the reduction of MTT and lead to background noise.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Data Analysis and Presentation: Cell viability is calculated as a percentage relative to the vehicle control. The results are typically plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

Compound Cell Line IC₅₀ (µM) Reference Drug (IC₅₀, µM)
Thiazole Derivative AMCF-72.57 ± 0.16Staurosporine (6.77 ± 0.41)
Thiazole Derivative BHepG27.26 ± 0.44Staurosporine (8.4 ± 0.51)
Thiazole Derivative CMDA-MB-2310.48 ± 0.03Doxorubicin (Value not specified)
Data presented as mean ± SD. IC₅₀ values are illustrative and based on published data for representative thiazole derivatives.[1][5]

Mechanistic Deep Dive: Apoptosis and Cell Cycle Analysis

If a thiazole derivative demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Key questions are: Is the compound inducing apoptosis (programmed cell death) or necrosis? Does it interfere with the normal progression of the cell cycle? Flow cytometry is the gold standard for answering these questions.[5]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. By using both stains, we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[5]

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Flow Cytometry A1 Seed and treat cells with Thiazole Derivative (IC₅₀ dose) B1 Collect supernatant A1->B1 B2 Trypsinize adherent cells A1->B2 B3 Combine and wash cells with cold PBS B1->B3 B2->B3 C1 Resuspend in Annexin V Binding Buffer B3->C1 C2 Add Annexin V-FITC and PI C1->C2 C3 Incubate in the dark C2->C3 D1 Acquire data on flow cytometer C3->D1 D2 Analyze dot plot: Q1: Necrotic (PI+) Q2: Late Apoptotic (Annexin V+/PI+) Q3: Viable (Annexin V-/PI-) Q4: Early Apoptotic (Annexin V+/PI-) D1->D2

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with the thiazole derivative (at its IC₅₀ concentration) and controls.[5]

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the thiazole derivative for a predetermined time (e.g., 24 hours).

  • Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, wash the pellet with cold PBS, and centrifuge again.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

    • Trustworthiness: It is crucial to include unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls to set up proper compensation and gating.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: The cell cycle is a tightly regulated process, and its disruption is a hallmark of cancer.[15] Many chemotherapeutic agents exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cell proliferation. PI is a stoichiometric dye that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle based on their DNA content.[15]

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Cells treated with the thiazole derivative and controls.

  • Cold 70% Ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment: Seed and treat approximately 3.0 x 10⁵ cells with the thiazole derivative at its IC₅₀ concentration for 24 hours.[5]

  • Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in cold PBS. Add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Expert Insight: Fixation with ethanol permeabilizes the cell membrane, allowing the PI to enter and stain the DNA. It also preserves the cells for later analysis.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A. The RNase A is essential to degrade RNA, ensuring that PI only binds to DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[16][17]

Investigating Anti-Inflammatory Potential

Many diseases, including cancer, have an inflammatory component. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[9] Thiazole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting this pathway.[18][19]

Principle of NF-κB Inhibition Assay

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α and IL-6.[9] Assays can measure the inhibition of this pathway by quantifying the downstream production of these cytokines.

Signaling Pathway: NF-κB Activation and Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB_P P-IκB (Ubiquitinated) IkB->IkB_P Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Thiazole Thiazole Derivative Thiazole->IKK Inhibits

Caption: Simplified NF-κB signaling and a potential point of inhibition.

Detailed Protocol: Cytokine Release Assay (ELISA)

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Thiazole derivatives

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the thiazole derivatives for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.[20]

    • Self-Validation: A parallel MTT assay should be performed under the same conditions to ensure that the observed reduction in cytokines is not due to compound-induced cytotoxicity.

Troubleshooting Common Issues in Cell-Based Assays

Problem Potential Cause Recommended Solution
High Variability in MTT Assay Inconsistent cell seeding; Edge effects in the 96-well plate; Incomplete formazan solubilization.Use a multichannel pipette for seeding; Avoid using the outer wells of the plate; Ensure thorough mixing after adding the solubilization buffer.[21][22]
No Apoptosis Detected Compound concentration is too low or too high (causing immediate necrosis); Incubation time is too short or too long.Perform a dose-response and time-course experiment to find the optimal conditions for inducing apoptosis.
Poor Cell Cycle Resolution Improper fixation; Cell clumps; Incorrect staining.Ensure fixation is done with ice-cold 70% ethanol; Filter cells through a nylon mesh before analysis; Optimize PI concentration and ensure RNase treatment is effective.
High Background in ELISA Insufficient washing; Non-specific antibody binding.Increase the number of wash steps; Optimize the concentration of blocking buffer and antibodies.[23]

Conclusion

The protocols outlined in this guide provide a robust framework for the initial characterization and mechanistic evaluation of novel thiazole derivatives. By systematically assessing cytotoxicity, apoptosis, cell cycle effects, and anti-inflammatory potential, researchers can build a comprehensive biological profile of their compounds. Adherence to these detailed, validated protocols, coupled with an understanding of the underlying scientific principles, is paramount for generating high-quality, reproducible data that can confidently drive drug development programs forward.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
  • Wozniak, K., et al. (2023).
  • Anis, E., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad.
  • Kumar, A., et al. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives.
  • Struga, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI.
  • MedChemExpress. (2020). The principle and precautions of thiazole blue (MTT) colorimetry. MedChemExpress.
  • National Genomics Data Center. (n.d.). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. CNCB-NGDC.
  • Chen, J., et al. (2013). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
  • Abdel-Maksoud, M. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Chen, J., et al. (2012).
  • Singh, V., et al. (2023).
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • Elebeedy, D., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry.
  • Abdel-Maksoud, M. S., et al. (2024).
  • Roy, A., et al. (2021). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. NIH.
  • Wang, Y., et al. (2023).
  • Fassihi, A., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
  • Hasanzadeh, L., et al. (2023). The Expression Changes of NF-кB at Concentrations of 15, 30, and 60...
  • Struga, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC.
  • Al-Ostath, O. A., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry.
  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf.
  • A4cell. (2023). Truly Effective Cell Assay Design. A4cell.
  • ResearchGate. (n.d.). Analysis of cell cycle progression by flow cytometry. Pictorial graph.... Retrieved from [Link]

  • Kienast, J., & Schmitz, G. (1990). Flow cytometric analysis of thiazole orange uptake by platelets: a diagnostic aid in the evaluation of thrombocytopenic disorders. Blut.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2017). Analysis of Cell Cycle by Flow Cytometry. Current Protocols in Immunology.
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Application

Application Notes and Protocols: [3-(1,3-Thiazol-2-yl)phenyl]methanol in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry The thiazole ring, a five-membered heterocycle containing sulfur and ni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4] This structural motif is present in a number of clinically approved drugs, demonstrating its importance in the development of new therapeutic agents.[1][5] Thiazole derivatives have been extensively studied and have shown a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][6][7][8][9]

This document provides a detailed guide to the application of [3-(1,3-Thiazol-2-yl)phenyl]methanol as a foundational scaffold in drug discovery. While this specific molecule may serve as a starting point, the principles and protocols outlined herein are broadly applicable to its derivatives. We will explore its synthesis, potential therapeutic applications with a focus on oncology, and detailed protocols for its biological evaluation. The underlying rationale for experimental design and the interpretation of results will be discussed from the perspective of a senior application scientist, aiming to provide both theoretical grounding and practical insights.

Chemical Synthesis and Characterization

The synthesis of [3-(1,3-Thiazol-2-yl)phenyl]methanol and its analogs is crucial for establishing a robust drug discovery program. A common and effective method for creating the thiazole ring is the Hantzsch thiazole synthesis.[9][10] This involves the condensation of an α-haloketone with a thioamide. For the synthesis of our core compound, a plausible route is outlined below.

Protocol 1: Synthesis of [3-(1,3-Thiazol-2-yl)phenyl]methanol

Objective: To synthesize the target compound [3-(1,3-Thiazol-2-yl)phenyl]methanol.

Materials:

  • 3-Formylbenzonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Thioacetamide

  • 2-Bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one (intermediate)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Reduction of the aldehyde

  • Dissolve 3-formylbenzonitrile in a mixture of methanol and dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in portions.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain (3-cyanophenyl)methanol.

Step 2: Synthesis of the α-haloketone intermediate

  • This step involves the conversion of the cyanophenylmethanol to the corresponding α-bromoketone. This is a multi-step process that can be achieved through various established organic chemistry methods, which are beyond the scope of this protocol but are well-documented in the literature. The resulting intermediate is 2-bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one.

Step 3: Hantzsch Thiazole Synthesis

  • Dissolve 2-bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one and thioacetamide in ethanol.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield [3-(1,3-Thiazol-2-yl)phenyl]methanol.

Characterization: The structure and purity of the synthesized compound should be confirmed using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Therapeutic Potential in Oncology

The thiazole scaffold is a prominent feature in several anticancer agents.[1][5] Thiazole-containing compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis.[6][11][12] Based on this extensive body of literature, it is hypothesized that [3-(1,3-Thiazol-2-yl)phenyl]methanol and its derivatives could serve as valuable leads for the development of novel anticancer drugs.

Hypothesized Mechanism of Action

Many thiazole-based anticancer agents target key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[6] We will proceed with the hypothesis that [3-(1,3-Thiazol-2-yl)phenyl]methanol derivatives may exhibit inhibitory activity against VEGFR-2.

VEGFR-2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) PLCg->Proliferation Promotes Akt Akt PI3K->Akt Activates Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Compound [3-(1,3-Thiazol-2-yl)phenyl]methanol Derivative Compound->VEGFR2 Inhibits

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro testing is recommended to efficiently evaluate the potential of newly synthesized compounds.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of [3-(1,3-Thiazol-2-yl)phenyl]methanol derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[6]

  • Normal human cell line (e.g., HEK293) for assessing selectivity

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • [3-(1,3-Thiazol-2-yl)phenyl]methanol derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (HEK293/MCF-7)
Analog 1 Expected ValueExpected ValueExpected ValueCalculated Value
Analog 2 Expected ValueExpected ValueExpected ValueCalculated Value
Analog 3 Expected ValueExpected ValueExpected ValueCalculated Value
Staurosporine 6.77 ± 0.41[6]8.4 ± 0.51[6]--
Protocol 3: VEGFR-2 Kinase Assay

Objective: To directly measure the inhibitory activity of the compounds against the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing VEGFR-2 enzyme, kinase buffer, and the substrate peptide in each well of a 96-well plate.

  • Add serial dilutions of the test compounds or a positive control inhibitor (e.g., Sorafenib).

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation:

CompoundVEGFR-2 Inhibition IC₅₀ (µM)
Analog 1 Expected Value
Analog 2 Expected Value
Analog 3 Expected Value
Sorafenib 0.059[6]
Protocol 4: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compounds induce cell cycle arrest.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Test compounds

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds at their IC₅₀ concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content by flow cytometry.

  • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization CellViability Cell Viability (MTT) Characterization->CellViability KinaseAssay VEGFR-2 Kinase Assay CellViability->KinaseAssay CellCycle Cell Cycle Analysis CellViability->CellCycle Apoptosis Apoptosis Assay CellViability->Apoptosis PK Pharmacokinetics KinaseAssay->PK CellCycle->PK Apoptosis->PK Efficacy Xenograft Model PK->Efficacy

Caption: A tiered workflow for drug discovery.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the phenyl and thiazole rings.[13] For the [3-(1,3-Thiazol-2-yl)phenyl]methanol scaffold, a systematic exploration of SAR is critical for lead optimization.

  • Substitution on the Phenyl Ring: The introduction of electron-withdrawing or electron-donating groups at different positions of the phenyl ring can significantly impact activity. For instance, halogen substitutions have been shown to enhance cytotoxic activity.[14]

  • Modification of the Methanol Group: The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to ethers and esters to explore the impact on potency, selectivity, and pharmacokinetic properties.

  • Substitution on the Thiazole Ring: The C4 and C5 positions of the thiazole ring are amenable to substitution, which can influence target binding and overall compound properties.

A focused library of analogs should be synthesized to probe these SAR hypotheses, with each new compound being subjected to the in vitro testing cascade.

Conclusion and Future Directions

[3-(1,3-Thiazol-2-yl)phenyl]methanol represents a valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. The protocols detailed in this application note provide a robust framework for the synthesis, characterization, and in vitro evaluation of this compound and its derivatives. The key to a successful drug discovery campaign will be the systematic exploration of the structure-activity relationship to identify analogs with improved potency, selectivity, and drug-like properties. Promising lead compounds identified through this in vitro screening cascade should be advanced into in vivo studies, including pharmacokinetic profiling and efficacy testing in animal models of cancer.

References

  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Singh, P., & Kaur, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Yıldırım, S., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE. Available at: [Link]

  • Various Authors. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

  • El-Metwaly, N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Various Authors. (2024). A review on thiazole based compounds & it's pharmacological activities. Hygia Institute of Pharmaceutical Education and Research. Available at: [Link]

  • Soleymani, R., et al. (2012). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Oriental Journal of Chemistry. Available at: [Link]

  • Singh, P., & Kaur, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Available at: [Link]

  • Patel, H., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Popa, C. V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

  • Various Authors. (2022). Pharmacokinetic and drug excretion properties of thiazole derivatives... ResearchGate. Available at: [Link]

  • Chander, S., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]

  • Jonušis, M., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI. Available at: [Link]

  • Vaickelionienė, R., et al. (2020). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. MDPI. Available at: [Link]

  • Various Authors. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances. Available at: [Link]

  • Various Authors. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Various Authors. (2018). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]

  • deSolms, S. J., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. MDPI. Available at: [Link]

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  • Various Authors. (2016). Synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)-3-substituted-thiazolidin-4-ones as anticonvulsants. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Popa, C. V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

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Method

Application Note: A Guide to Structure-Activity Relationship (SAR) Studies of Thiazole Analogs

Introduction: The Thiazole Ring as a Privileged Scaffold In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing both su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Ring as a Privileged Scaffold

In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[3][4][5] Its prevalence in over 18 FDA-approved drugs, ranging from anticancer and anti-inflammatory agents to antivirals and antibiotics, highlights its remarkable versatility and favorable drug-like properties.[6][7] The power of the thiazole scaffold lies in its synthetic accessibility and its ability to engage in various biological interactions through modifications at its key positions.[6][8]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on conducting systematic Structure-Activity Relationship (SAR) studies of thiazole analogs. We will move beyond theoretical concepts to provide field-proven insights, detailed experimental protocols, and data interpretation strategies, using the inhibition of p38 MAP kinase as a practical case study.

Part 1: The Thiazole Scaffold: Synthetic Strategies & Core Concepts

A successful SAR campaign begins with a robust and flexible synthetic strategy. The ability to rapidly generate a diverse library of analogs is paramount for exploring the chemical space around a core scaffold.

Section 1.1: Synthetic Accessibility: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a highly reliable and versatile method for constructing the thiazole ring.[9][10] The reaction typically involves the condensation of an α-haloketone with a thioamide.[5][9] Its enduring popularity stems from its operational simplicity, use of readily available starting materials, and generally high yields.[9][11]

Modern variations of the Hantzsch synthesis often employ microwave irradiation or green catalysts to improve reaction times and environmental friendliness.[10][11][12]

Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4-arylthiazole Analogs

This protocol describes a representative synthesis of a 2-amino-4-phenylthiazole, a common starting point for further derivatization.

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Thiourea (1.5 eq)

  • Methanol or Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask, condenser, magnetic stir bar, hot plate/stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (e.g., 5.0 mmol) and thiourea (e.g., 7.5 mmol).[9]

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[9]

  • Heating: Heat the mixture with stirring on a hot plate to a gentle reflux (approx. 100°C setting) for 30-60 minutes.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling & Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Neutralization: Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix. This step neutralizes any acid formed and precipitates the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Drying: Spread the collected solid on a tared watchglass and dry to a constant weight. The product, 2-amino-4-phenylthiazole, can be further purified by recrystallization if necessary.

Causality: The use of an excess of thiourea helps to drive the reaction to completion. The final precipitation in a basic solution is crucial for isolating the free amine product, which is often poorly soluble in water.[9]

Section 1.2: Key Positions for Chemical Modification

The true power of SAR lies in understanding where to modify a scaffold to influence its biological activity. The thiazole ring offers three primary positions for substitution: C2, C4, and C5.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Start Identify Target & Hit Scaffold (e.g., p38 & Thiazole) Design Design Analog Library (Modify C2, C4, C5) Start->Design Rational Approach Synth Synthesize Analogs (Protocol 1) Design->Synth Chemical Execution Screen In Vitro Assay (Protocol 2) Synth->Screen Test Compounds Data Analyze Data (IC50 Determination) Screen->Data Quantify Activity SAR Establish SAR (Table 1 Analysis) Data->SAR Interpret Results Optimize Synthesize Optimized Analogs SAR->Optimize Iterate Design Lead Lead Candidate SAR->Lead Optimize->Screen Re-evaluate

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.

Section 2.2: Experimental Protocol - In Vitro Kinase Inhibition Assay

The cornerstone of any SAR study is a reliable and reproducible biological assay. For kinase inhibitors, luminescence-based assays that measure ATP consumption are widely used due to their high-throughput compatibility and sensitivity. [13][14]This protocol is based on the principle that active kinases consume ATP; therefore, the amount of remaining ATP is inversely proportional to kinase activity.

Protocol 2: Luminescence-Based In Vitro p38α MAPK Inhibition Assay

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A luciferase enzyme uses the remaining ATP to generate a luminescent signal. High luminescence indicates low kinase activity (i.e., high inhibition). [13] Materials:

  • Recombinant human p38α MAPK enzyme

  • Suitable peptide substrate (e.g., ATF2)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA) [15]* Thiazole test compounds dissolved in DMSO

  • Positive Control Inhibitor (e.g., SB203580)

  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettor, plate shaker, luminescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of your thiazole analogs in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a white microplate. Include "vehicle control" wells (DMSO only) and "positive control" wells (a known p38α inhibitor).

  • Enzyme Addition: Prepare a solution of p38α enzyme in kinase assay buffer. Add 10 µL of the enzyme solution to all wells except the "no enzyme" background controls. [16]3. Pre-incubation: Gently mix the plate on a plate shaker and incubate for 10-15 minutes at room temperature. This allows the inhibitors to bind to the kinase before the reaction starts.

  • Reaction Initiation: Prepare a "Reaction Mixture" containing the peptide substrate and ATP in kinase assay buffer. Add 5 µL of this mixture to each well to start the kinase reaction. [16]The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the reaction, where less than 10-15% of the substrate is consumed. [15]6. Signal Development: Allow the plate to equilibrate to room temperature. Add an equal volume (e.g., 15 µL) of the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and initiates the light-producing reaction.

  • Signal Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. [16]Read the luminescence on a microplate reader.

  • Data Analysis:

    • Subtract the average signal from the "no enzyme" wells from all other wells.

    • Normalize the data by setting the average signal of the "vehicle control" (DMSO) as 100% kinase activity and the "positive control" as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Section 2.3: Data Interpretation & SAR Table

The culmination of the synthesis and screening efforts is the SAR table. This table systematically organizes the structural modifications with their corresponding biological activities, allowing for the direct correlation of structure with function.

Table 1: Hypothetical SAR Data for Thiazole Analogs as p38α MAPK Inhibitors

CompoundR¹ (C2-Position)R² (C4-Position)R³ (C5-Position)p38α IC₅₀ (nM)
1 -NH₂Phenyl-H850
2 -NH₂4-Fluorophenyl-H250
3 -NH₂4-Methoxyphenyl-H900
4 -NH₂2-Naphthyl-H150
5 -NH-Methyl4-Fluorophenyl-H1200
6 -NH-Cyclopropyl4-Fluorophenyl-H75
7 -NH₂4-Fluorophenyl-Br220
8 -NH₂4-Fluorophenyl-Methyl275
9 -NH-Cyclopropyl4-Fluorophenyl-CONH₂45

Analysis of SAR from Table 1:

  • C4-Position (R²): Comparing compounds 1, 2, 3, and 4 reveals the importance of the aryl group at the C4 position. A simple phenyl group (1 ) has moderate activity. Adding a fluorine atom (2 ) improves potency, likely due to favorable interactions in the ATP binding site. [17]A bulky, electron-donating methoxy group (3 ) is detrimental, while extending the aromatic system with a naphthyl group (4 ) is beneficial, suggesting the presence of a larger hydrophobic pocket.

  • C2-Position (R¹): The C2-amino group is critical. Methylation (5 ) significantly reduces activity compared to the parent compound 2 , indicating that a primary amine capable of hydrogen bonding is preferred. However, replacing the methyl with a small, rigid cyclopropyl group (6 ) dramatically restores and enhances potency. This suggests a specific steric and conformational requirement for the C2-substituent.

  • C5-Position (R³): Modifications at the C5 position on the potent 2 scaffold show minor effects. Both bromine (7 ) and methyl (8 ) substitutions are well-tolerated but do not improve activity. However, when combined with the optimal C2-substituent (cyclopropyl), adding a hydrogen-bond-donating carboxamide group (9 ) at C5 results in the most potent compound in the series. This indicates a synergistic effect between the different substitution points.

SAR_Relationships cluster_C2 C2-Position (R¹) cluster_C4 C4-Position (R²) cluster_C5 C5-Position (R³) center Thiazole Core C2_Good Primary Amine (H-bond donor) Small, rigid alkyl (e.g., cyclopropyl) center->C2_Good Increases Potency C2_Bad Bulky Alkyl center->C2_Bad Decreases Potency C4_Good Extended Aromatics (Naphthyl) Halogenated Phenyl (4-F-Ph) center->C4_Good Increases Potency C4_Bad Bulky e⁻-donating (e.g., OMe) center->C4_Bad Decreases Potency C5_Good H-bond donors (e.g., CONH₂) Synergistic with other positions center->C5_Good Can Increase Potency

Caption: Summary of key SAR findings for p38α MAPK inhibitors.

Conclusion

The thiazole scaffold is a remarkably fruitful starting point for drug discovery. A systematic and iterative approach to SAR, grounded in robust synthetic chemistry and reliable biological assays, is the most effective strategy for transforming a simple heterocyclic core into a potent and selective drug candidate. By carefully dissecting the contributions of each substitution point—exploring steric, electronic, and hydrogen-bonding effects—researchers can logically navigate the chemical space to optimize for the desired biological activity. The protocols and strategies outlined in this note provide a foundational framework for initiating and advancing SAR studies on thiazole analogs, ultimately accelerating the journey from hit identification to lead optimization.

References

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Thiazole: A privileged scaffold in drug discovery. (2011). Request PDF on ResearchGate. [Link]

  • Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules. [Link]

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  • (PDF) Thiazole, a privileged scaffold in drug discovery. (2023). ResearchGate. [Link]

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  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2018). Molecules. [Link]

  • Thiazole heterocycle: A privileged scaffold for drug design and discovery. (2018). IR@NBRC. [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2004). Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Advances. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. [Link]

  • (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2014). ResearchGate. [Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Intermediates in the Hantzsch thiazole synthesis. (1951). The Journal of Organic Chemistry. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules. [Link]

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  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (2015). Current Topics in Medicinal Chemistry. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie. [Link]

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Application

Application Notes and Protocols for the Derivatization of [3-(1,3-Thiazol-2-yl)phenyl]methanol: A Scaffold for New Therapeutic Leads

Introduction: The Promise of the 2-Arylthiazole Scaffold The thiazole ring is a prominent pharmacophore found in numerous FDA-approved drugs, valued for its diverse biological activities which include antimicrobial, anti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 2-Arylthiazole Scaffold

The thiazole ring is a prominent pharmacophore found in numerous FDA-approved drugs, valued for its diverse biological activities which include antimicrobial, anti-inflammatory, and anticancer properties.[1] The 2-arylthiazole motif, in particular, serves as a versatile and privileged structure in medicinal chemistry, offering multiple points for chemical modification to optimize pharmacokinetic and pharmacodynamic properties.[2] The benzylic alcohol, [3-(1,3-thiazol-2-yl)phenyl]methanol, represents a key starting material for generating a library of novel derivatives. The hydroxyl group is a prime handle for introducing a wide range of functionalities through esterification and etherification, allowing for a systematic exploration of the structure-activity relationship (SAR). This guide provides detailed protocols for the derivatization of this core scaffold, methods for structural characterization, and notes on screening the resulting compounds for potential therapeutic applications.

Strategic Approach to Derivatization

Our strategy focuses on two primary modifications of the core scaffold: esterification and etherification of the benzylic hydroxyl group. These transformations are chosen for their reliability, broad substrate scope, and the diverse chemical space they unlock. The introduction of various acyl and alkyl groups can significantly impact the molecule's polarity, lipophilicity, and ability to interact with biological targets.

Derivatization_Strategy Core [3-(1,3-Thiazol-2-yl)phenyl]methanol Ester Ester Derivatives Core->Ester Esterification Ether Ether Derivatives Core->Ether Etherification Leads New Drug Leads Ester->Leads Biological Screening Ether->Leads Biological Screening

Caption: Derivatization workflow for generating new leads.

Part 1: Synthesis and Derivatization Protocols

This section provides detailed, step-by-step protocols for the synthesis of ester and ether derivatives of [3-(1,3-Thiazol-2-yl)phenyl]methanol.

Protocol 1: Steglich Esterification of [3-(1,3-Thiazol-2-yl)phenyl]methanol

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3] This method is advantageous as it proceeds under neutral conditions, preserving sensitive functional groups.[4]

Rationale: The reaction proceeds via the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form a more reactive acyl-pyridinium species, which is readily attacked by the alcohol to form the ester.[3]

Experimental Protocol:

  • Reaction Setup: To a solution of [3-(1,3-thiazol-2-yl)phenyl]methanol (1.0 mmol, 1.0 eq) and the desired carboxylic acid (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol, 1.2 eq) in anhydrous DCM (5 mL) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ester derivative.[5]

Steglich_Esterification Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + DCC Acyl-pyridinium Acyl-pyridinium O-Acylisourea->Acyl-pyridinium + DMAP - DCU Ester Ester Acyl-pyridinium->Ester + [3-(1,3-Thiazol-2-yl)phenyl]methanol - DMAP

Caption: Simplified mechanism of Steglich esterification.

Protocol 2: Williamson Ether Synthesis for O-Alkylation

The Williamson ether synthesis is a classic and reliable method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[6]

Rationale: The benzylic alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.[1]

Experimental Protocol:

  • Alkoxide Formation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (N₂ or Ar), add a solution of [3-(1,3-thiazol-2-yl)phenyl]methanol (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) dropwise at 0 °C.

  • Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Alkyl Halide Addition: Add the desired alkyl halide (1.2 mmol, 1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC. The reaction time will vary depending on the reactivity of the alkyl halide (typically 4-12 hours).

  • Quenching: After completion, cool the reaction to 0 °C and carefully quench with water to destroy any excess NaH.

  • Extraction: Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7]

Part 2: Characterization of Derivatives

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

TechniquePurposeExpected Observations for a Hypothetical Ester Derivative
¹H NMR Structural elucidation and confirmation of proton environments.Disappearance of the benzylic -OH proton signal. Appearance of new signals corresponding to the acyl group. A downfield shift of the benzylic CH₂ protons.[8]
¹³C NMR Confirmation of the carbon skeleton.Appearance of a new carbonyl carbon signal (around 165-175 ppm). Shifts in the signals of the benzylic carbon and adjacent aromatic carbons.[9]
Mass Spectrometry (MS) Determination of the molecular weight.The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the ester derivative.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity.[10]

Part 3: Application Notes - Biological Screening

The newly synthesized library of derivatives should be screened for biological activity to identify promising new leads.

Application 1: Anticancer Activity Screening

Thiazole derivatives have shown significant potential as anticancer agents by targeting various cellular pathways.[11][12]

Suggested Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized thiazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.

Anticancer_Screening cluster_0 In Vitro Assay cluster_1 Outcome Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Values IC50 Values Data Analysis->IC50 Values

Caption: Workflow for anticancer activity screening.

Application 2: Antimicrobial Activity Screening

The thiazole scaffold is a key component of many antimicrobial agents.[13]

Suggested Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.[15]

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]

Conclusion and Future Directions

The derivatization of [3-(1,3-thiazol-2-yl)phenyl]methanol provides a fertile ground for the discovery of new drug leads. The protocols outlined in this guide offer robust and reproducible methods for synthesizing a diverse library of ester and ether derivatives. Subsequent biological screening for anticancer and antimicrobial activities can identify promising candidates for further optimization. A thorough analysis of the structure-activity relationships will be crucial in guiding the design of next-generation compounds with enhanced potency and selectivity.

References

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Method

Application Notes and Protocols for [3-(1,3-Thiazol-2-yl)phenyl]methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and a vast library of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design.[1] This document provides a detailed guide for the investigation of [3-(1,3-Thiazol-2-yl)phenyl]methanol, a promising but underexplored member of the phenylthiazole family. While specific literature on this exact molecule is emerging, this guide consolidates established synthetic strategies and biological evaluation protocols based on extensive research into structurally analogous compounds. The aim is to provide researchers with a robust starting point for exploring its therapeutic potential. Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, suggesting a rich field of possibilities for this particular scaffold.[2][3][4]

I. Synthesis of [3-(1,3-Thiazol-2-yl)phenyl]methanol: A Proposed Route

The synthesis of 2-arylthiazoles is most commonly achieved through the Hantzsch thiazole synthesis or its variations.[5][6][7][8] This classical method involves the condensation of an α-haloketone with a thioamide. For the synthesis of [3-(1,3-Thiazol-2-yl)phenyl]methanol, a plausible and efficient route begins with a suitable substituted benzaldehyde, such as 3-formylbenzonitrile or 3-bromobenzaldehyde, and proceeds through a thioamide intermediate.

Proposed Synthetic Workflow:

Synthesis_Workflow A Starting Material (e.g., 3-Formylbenzonitrile) B Thioamidation A->B Lawesson's Reagent or P4S10 C 3-Formylthiobenzamide B->C D Hantzsch Thiazole Synthesis (with α-haloacetaldehyde or equivalent) C->D E 3-(1,3-Thiazol-2-yl)benzaldehyde D->E F Reduction E->F e.g., NaBH4 G [3-(1,3-Thiazol-2-yl)phenyl]methanol F->G

Caption: Proposed synthetic workflow for [3-(1,3-Thiazol-2-yl)phenyl]methanol.

Detailed Synthetic Protocol:

Step 1: Synthesis of 3-Formylthiobenzamide (Intermediate C)

  • Rationale: The thioamide is a crucial precursor for the Hantzsch synthesis. Starting from 3-formylbenzonitrile allows for the introduction of the formyl group which can later be reduced to the desired methanol.

  • Protocol:

    • To a solution of 3-formylbenzonitrile (1.0 eq) in a suitable solvent such as pyridine or a mixture of dioxane and water, add Lawesson's reagent (0.5 eq) or phosphorus pentasulfide (P₄S₁₀) (0.25 eq).

    • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-formylthiobenzamide.

Step 2: Hantzsch Thiazole Synthesis to form 3-(1,3-Thiazol-2-yl)benzaldehyde (Intermediate E)

  • Rationale: This is the key ring-forming reaction. Bromoacetaldehyde or a suitable equivalent is used as the α-halocarbonyl component.

  • Protocol:

    • Dissolve 3-formylthiobenzamide (1.0 eq) in a suitable solvent like ethanol or acetone.

    • Add bromoacetaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of a dehydrating agent like p-toluenesulfonic acid.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.[2]

    • After completion, cool the reaction mixture and neutralize with a mild base such as sodium bicarbonate solution.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography to obtain 3-(1,3-thiazol-2-yl)benzaldehyde.

Step 3: Reduction to [3-(1,3-Thiazol-2-yl)phenyl]methanol (Final Product G)

  • Rationale: A standard reduction of the aldehyde to the primary alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.

  • Protocol:

    • Dissolve 3-(1,3-thiazol-2-yl)benzaldehyde (1.0 eq) in methanol or ethanol at 0 °C.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by column chromatography to obtain pure [3-(1,3-thiazol-2-yl)phenyl]methanol.

II. Biological Evaluation: Protocols for Screening

Given the broad spectrum of activities reported for thiazole derivatives, a tiered screening approach is recommended to efficiently identify the therapeutic potential of [3-(1,3-Thiazol-2-yl)phenyl]methanol.

A. Anticancer Activity Screening

Phenylthiazole derivatives have shown significant anticancer activity against various cancer cell lines.[4][9][10][11][12][13] A primary screen for cytotoxicity is the logical first step.

Protocol 1: MTT Cell Viability Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[14]

  • Procedure:

    • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of [3-(1,3-Thiazol-2-yl)phenyl]methanol in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity

Cell LineCompoundIC₅₀ (µM)
MCF-7[3-(1,3-Thiazol-2-yl)phenyl]methanolExperimental Value
A549[3-(1,3-Thiazol-2-yl)phenyl]methanolExperimental Value
HepG2[3-(1,3-Thiazol-2-yl)phenyl]methanolExperimental Value
DoxorubicinPositive ControlReference Value
B. Antimicrobial Activity Screening

Thiazole-containing compounds are well-documented for their antibacterial and antifungal properties.[2][15][16][17][18]

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, and Candida albicans for fungi).

    • Compound Dilution: Prepare a two-fold serial dilution of [3-(1,3-Thiazol-2-yl)phenyl]methanol in a 96-well microtiter plate containing broth medium.

    • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity

MicroorganismCompoundMIC (µg/mL)
S. aureus (ATCC 29213)[3-(1,3-Thiazol-2-yl)phenyl]methanolExperimental Value
E. coli (ATCC 25922)[3-(1,3-Thiazol-2-yl)phenyl]methanolExperimental Value
C. albicans (ATCC 90028)[3-(1,3-Thiazol-2-yl)phenyl]methanolExperimental Value
Ciprofloxacin (Bacteria)Positive ControlReference Value
Fluconazole (Fungi)Positive ControlReference Value

III. Mechanism of Action Studies: A Logical Progression

Should initial screening reveal significant biological activity, the following experimental workflows can be employed to elucidate the mechanism of action.

Workflow for Anticancer Mechanism of Action:

Anticancer_MoA A Positive Anticancer Screen (e.g., Low IC50 in MTT assay) B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Assays (Annexin V/PI Staining) A->C D Target Identification (e.g., Kinase Profiling, Western Blot) B->D C->D E In Vivo Efficacy Studies (Xenograft Models) D->E

Caption: Workflow for investigating the anticancer mechanism of action.

IV. Structure-Activity Relationship (SAR) Studies

Upon identifying a lead compound, SAR studies are crucial for optimizing its potency and selectivity. The [3-(1,3-Thiazol-2-yl)phenyl]methanol scaffold offers several points for modification:

  • The Phenyl Ring: Introduction of various substituents (electron-donating or -withdrawing) at different positions can significantly impact activity.

  • The Methanol Group: This group can be oxidized to an aldehyde or carboxylic acid, or converted to ethers or esters to probe the importance of the hydroxyl group for hydrogen bonding.

  • The Thiazole Ring: Substitution at the 4 and 5 positions of the thiazole ring can be explored to enhance target engagement.

V. Conclusion

[3-(1,3-Thiazol-2-yl)phenyl]methanol represents a valuable starting point for medicinal chemistry campaigns. The protocols outlined in this guide, based on established methodologies for analogous thiazole derivatives, provide a comprehensive framework for its synthesis, biological evaluation, and preliminary mechanism of action studies. The versatility of the thiazole scaffold suggests that this compound and its derivatives could yield novel therapeutic agents with significant clinical potential.

References

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Sources

Application

The Versatile Synthon: Application Notes for [3-(1,3-Thiazol-2-yl)phenyl]methanol in Modern Drug Discovery

Abstract [3-(1,3-Thiazol-2-yl)phenyl]methanol has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural architecture, featuring a 2-arylthiazole motif coupled with a reactive benz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

[3-(1,3-Thiazol-2-yl)phenyl]methanol has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural architecture, featuring a 2-arylthiazole motif coupled with a reactive benzylic alcohol, offers a versatile platform for the synthesis of complex molecular entities. The thiazole ring, a bioisostere for various functional groups, is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and hydrophobic interactions, thereby modulating the pharmacological profile of a molecule.[1] This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of [3-(1,3-Thiazol-2-yl)phenyl]methanol, offering field-proven insights and detailed protocols for researchers in drug development and organic synthesis.

Strategic Importance in Medicinal Chemistry

The 2-arylthiazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents with activities spanning anticancer, anti-inflammatory, and antimicrobial applications.[2][3] The thiazole's nitrogen and sulfur heteroatoms act as key hydrogen bond acceptors and can participate in critical interactions with biological targets. The phenyl ring provides a vector for substitution, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

The benzylic alcohol of [3-(1,3-Thiazol-2-yl)phenyl]methanol serves as a versatile synthetic handle. It can be readily oxidized to the corresponding aldehyde for subsequent elaboration, converted into a leaving group for nucleophilic substitution, or engaged in etherification and esterification reactions to introduce diverse functionalities. This trifecta of a stable heterocyclic core, a modifiable aromatic ring, and a reactive functional group makes it a highly valuable intermediate in the construction of complex drug candidates, particularly in the realm of kinase inhibitors.[4][5]

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₁₀H₉NOSCalculated
Molecular Weight 191.25 g/mol Calculated
Appearance White to off-white solidInferred from typical synthesis
Solubility Soluble in methanol, ethanol, dichloromethane, THFInferred from protocols

Spectroscopic Characterization (Predicted and Literature-Based):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.05 (s, 1H, Ar-H), 7.95 (d, J = 7.8 Hz, 1H, Ar-H), 7.85 (d, J = 3.2 Hz, 1H, Thiazole-H), 7.75 (d, J = 3.2 Hz, 1H, Thiazole-H), 7.50 (t, J = 7.7 Hz, 1H, Ar-H), 7.40 (d, J = 7.6 Hz, 1H, Ar-H), 5.40 (t, J = 5.7 Hz, 1H, -OH), 4.60 (d, J = 5.7 Hz, 2H, -CH₂-).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 167.5 (Thiazole C2), 143.5 (Thiazole C4), 142.0 (Ar-C), 133.0 (Ar-C), 129.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 125.0 (Ar-CH), 120.0 (Thiazole C5), 62.5 (-CH₂OH).

  • IR (KBr, cm⁻¹): 3400-3200 (O-H stretch, broad), 3100 (C-H aromatic), 1595 (C=N stretch), 1480 (C=C aromatic).

  • Mass Spectrometry (ESI+): m/z 192.0478 [M+H]⁺.

Synthesis Protocols

The synthesis of [3-(1,3-Thiazol-2-yl)phenyl]methanol is reliably achieved through a two-step process starting from 3-formylbenzonitrile. This approach offers high yields and utilizes commercially available starting materials.

Workflow for Synthesis

SynthesisWorkflow A 3-Formylbenzonitrile B 3-Formylthiobenzamide A->B  H₂S, Pyridine, Et₃N (Thioamidation)   C 3-(1,3-Thiazol-2-yl)benzaldehyde B->C  Bromoacetaldehyde (Hantzsch Thiazole Synthesis)   D [3-(1,3-Thiazol-2-yl)phenyl]methanol C->D  NaBH₄, Methanol (Reduction)  

Caption: Synthetic pathway to [3-(1,3-Thiazol-2-yl)phenyl]methanol.

Step-by-Step Experimental Procedures

Protocol 3.2.1: Synthesis of 3-(1,3-Thiazol-2-yl)benzaldehyde

This procedure involves the formation of a thioamide followed by a classical Hantzsch thiazole synthesis.

  • Thioamidation: To a solution of 3-formylbenzonitrile (1.0 eq) in a mixture of pyridine and triethylamine (5:1 v/v), hydrogen sulfide gas is bubbled at 0 °C for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured into ice-water and the precipitated 3-formylthiobenzamide is filtered, washed with cold water, and dried under vacuum.

    • Causality: The basic environment created by pyridine and triethylamine facilitates the nucleophilic addition of bisulfide ions (formed from H₂S) to the nitrile carbon.

  • Cyclization (Hantzsch Synthesis): The crude 3-formylthiobenzamide (1.0 eq) is dissolved in ethanol. To this solution, bromoacetaldehyde (1.1 eq, typically as a 40-50% aqueous solution) is added dropwise. The mixture is then heated to reflux for 2-4 hours.

    • Causality: The Hantzsch synthesis proceeds via nucleophilic attack of the thioamide sulfur on the aldehyde-derived carbon of bromoacetaldehyde, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(1,3-thiazol-2-yl)benzaldehyde as a solid.

Protocol 3.2.2: Synthesis of [3-(1,3-Thiazol-2-yl)phenyl]methanol

This step involves the selective reduction of the aldehyde to a primary alcohol.

  • Reduction: 3-(1,3-Thiazol-2-yl)benzaldehyde (1.0 eq) is dissolved in methanol at 0 °C. Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Causality: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols in the presence of other functional groups like the thiazole ring. The use of methanol as a protic solvent facilitates the reaction and the subsequent work-up.

  • Work-up and Purification: The reaction is stirred at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (eluent: hexane/ethyl acetate gradient) to yield [3-(1,3-thiazol-2-yl)phenyl]methanol as a white solid.

Applications as a Synthetic Building Block

The utility of [3-(1,3-Thiazol-2-yl)phenyl]methanol is demonstrated through its conversion into key intermediates for the synthesis of advanced molecules, particularly kinase inhibitors.

Key Transformations

Transformations Start [3-(1,3-Thiazol-2-yl)phenyl]methanol Aldehyde 3-(1,3-Thiazol-2-yl)benzaldehyde Start->Aldehyde Oxidation (e.g., MnO₂) Ether Substituted Ether Start->Ether Etherification (e.g., Williamson) Ester Substituted Ester Start->Ester Esterification (e.g., Steglich) Mesylate [3-(1,3-Thiazol-2-yl)phenyl]methyl methanesulfonate Start->Mesylate Mesylation (MsCl, Et₃N) Substituted Nucleophilic Substitution Product Mesylate->Substituted SN2 Reaction (Nu⁻)

Caption: Key synthetic transformations of the title compound.

Application Protocols

Protocol 4.2.1: Oxidation to 3-(1,3-Thiazol-2-yl)benzaldehyde

The selective oxidation of the benzylic alcohol back to the aldehyde provides a crucial intermediate for reductive amination or Wittig-type reactions.

  • Reaction Setup: To a solution of [3-(1,3-Thiazol-2-yl)phenyl]methanol (1.0 eq) in dichloromethane (DCM), activated manganese dioxide (MnO₂, 10 eq) is added.

    • Causality: Activated MnO₂ is a mild and highly selective oxidizing agent for benzylic and allylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.

  • Reaction and Monitoring: The heterogeneous mixture is stirred vigorously at room temperature for 12-24 hours. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese salts. The filter cake is washed with additional DCM. The combined filtrates are concentrated under reduced pressure to yield 3-(1,3-thiazol-2-yl)benzaldehyde, which is often pure enough for subsequent steps.

Protocol 4.2.2: O-Alkylation via Williamson Ether Synthesis

This protocol allows for the introduction of various alkyl or aryl-alkyl side chains, which can be crucial for modulating solubility and target engagement.

  • Deprotonation: [3-(1,3-Thiazol-2-yl)phenyl]methanol (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide, which is a potent nucleophile.

  • Alkylation: The desired alkyl halide (e.g., benzyl bromide, 1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 4-12 hours.

  • Work-up: The reaction is carefully quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude ether is purified by column chromatography.

Protocol 4.2.3: Conversion to Mesylate for Nucleophilic Substitution

Activation of the alcohol as a mesylate provides an excellent leaving group for Sₙ2 reactions, enabling the introduction of nitrogen, sulfur, or carbon nucleophiles. This is a key step in the synthesis of certain kinase inhibitors.

  • Mesylation: [3-(1,3-Thiazol-2-yl)phenyl]methanol (1.0 eq) is dissolved in anhydrous DCM and cooled to 0 °C. Triethylamine (Et₃N, 1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Causality: MsCl reacts with the alcohol in the presence of a non-nucleophilic base (Et₃N) to form a highly reactive mesylate ester. The triethylamine neutralizes the HCl generated during the reaction.

  • Reaction and Use: The reaction is stirred at 0 °C for 1-2 hours. The resulting solution of [3-(1,3-thiazol-2-yl)phenyl]methyl methanesulfonate is typically used immediately in the next step without isolation due to its reactive nature.

  • Nucleophilic Displacement: The desired nucleophile (e.g., a primary or secondary amine, 1.2 eq) is added to the reaction mixture, which is then stirred at room temperature or heated as required to drive the Sₙ2 reaction to completion.

  • Work-up: The reaction is quenched with aqueous sodium bicarbonate and extracted with DCM. The organic layer is dried and concentrated, and the product is purified by chromatography.

Conclusion

[3-(1,3-Thiazol-2-yl)phenyl]methanol is a high-value synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the versatile reactivity of its benzylic alcohol functional group allow for its strategic incorporation into a wide range of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to leverage the unique properties of this building block in their synthetic campaigns, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.

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  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (2012). National Institutes of Health. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2017). MDPI. Available at: [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2018). Springer. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). National Institutes of Health. Available at: [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2020). National Institutes of Health. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). MDPI. Available at: [Link]

  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022). ACG Publications. Available at: [Link]

  • Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. (2018). ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013). ResearchGate. Available at: [Link]

  • Thiazole derivatives used as pi 3 kinase inhibitors. (2009). Google Patents.
  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2022). ResearchGate. Available at: [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2022). MDPI. Available at: [Link]

  • 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... (2019). ResearchGate. Available at: [Link]

  • Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. (2019). PubMed. Available at: [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). University of South Florida. Available at: [Link]

  • Synthesis of Novel 3-Acetyl-2-Aryl-5-(3-Aryl-1-Phenyl-Pyrazol-4-yl)-2,3-Dihydro-1,3,4-Oxadiazoles. (2014). ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Publishing. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Institutes of Health. Available at: [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). National Institutes of Health. Available at: [Link]

  • C1 Building Blocks: New Approaches for Thiomethylations and Esterification. (2023). DiVA. Available at: [Link]

  • BJOC - Search Results. (n.d.). Beilstein Journals. Available at: [Link]

  • Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. (2018). ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [3-(1,3-Thiazol-2-yl)phenyl]methanol

Welcome to the dedicated technical support guide for the synthesis of [3-(1,3-Thiazol-2-yl)phenyl]methanol. This resource is designed for researchers, medicinal chemists, and process development professionals who are loo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of [3-(1,3-Thiazol-2-yl)phenyl]methanol. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can adapt and refine the synthesis for your specific laboratory context.

The synthesis of this valuable intermediate is typically approached via a two-step process: first, the formation of the key precursor, 3-(1,3-thiazol-2-yl)benzaldehyde, followed by its selective reduction to the desired primary alcohol. This guide is structured to address challenges in both stages of this synthetic sequence.

Overall Synthetic Workflow

The logical flow of the synthesis provides a map for troubleshooting. Each step must be validated before proceeding to the next to ensure the highest possible overall yield.

G A Starting Materials (e.g., 2-Bromothiazole, 3-Formylphenylboronic Acid) B 3-(1,3-Thiazol-2-yl)benzaldehyde (Precursor) A->B C Precursor Aldehyde D [3-(1,3-Thiazol-2-yl)phenyl]methanol (Final Product) C->D Selective Reduction (e.g., NaBH4) E Crude Product F Purified Product >98% E->F Column Chromatography or Recrystallization

Caption: General workflow for the synthesis of [3-(1,3-Thiazol-2-yl)phenyl]methanol.

Part A: Troubleshooting the Synthesis of 3-(1,3-Thiazol-2-yl)benzaldehyde

The carbon-carbon bond formation to create the precursor is often the most challenging step. While several methods exist, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are among the most reliable. This section addresses issues related to this critical step.

Frequently Asked Questions: Precursor Synthesis

Question 1: My Suzuki coupling reaction to form the aldehyde precursor has a low conversion rate. What are the most common causes?

Answer: Low conversion in Suzuki couplings for heterocyclic systems often stems from one of three areas: catalyst activity, base effectiveness, or reagent quality.

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction. Ensure your catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) has not been improperly stored and exposed to oxygen. For aryl bromides, a Pd(0) source like Pd(PPh₃)₄ is often effective. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species in situ.

  • Incorrect Base or Poor Solubility: The base (e.g., K₂CO₃, Cs₂CO₃) is not just a proton scavenger; it is integral to the transmetalation step. The base must be strong enough but also sufficiently soluble in the reaction medium. A common issue is using a base like K₂CO₃ in a solvent where it is poorly soluble (like pure dioxane). Using a mixed solvent system (e.g., Dioxane/Water 4:1) or a stronger, more soluble base like Cs₂CO₃ can dramatically improve results.

  • Boronic Acid Decomposition: Arylboronic acids, especially those with electron-withdrawing groups like aldehydes, can be prone to decomposition (protodeboronation). Ensure your 3-formylphenylboronic acid is of high quality and has been stored properly in a desiccator. It is advisable to use a slight excess (1.1-1.2 equivalents) to compensate for any minor degradation.[1]

Question 2: I am observing significant amounts of a homocoupling byproduct (biphenyl dialdehyde). How can I minimize this?

Answer: Homocoupling is a classic side reaction in Suzuki couplings. It arises from the reaction of two boronic acid molecules. This is typically promoted by the presence of oxygen.

  • Rigorous Degassing: Before adding your palladium catalyst, the reaction mixture (solvents, starting materials, base) must be thoroughly degassed. This can be achieved by bubbling an inert gas like argon or nitrogen through the solution for 20-30 minutes or by using several freeze-pump-thaw cycles. This minimizes the oxygen that facilitates the oxidative homocoupling pathway.

  • Controlled Catalyst Addition: Add the catalyst under a positive pressure of inert gas. Avoid exposing the reaction mixture to air at any point, especially once heated.

Troubleshooting Decision Tree: Precursor Synthesis

G start Low Yield of 3-(1,3-Thiazol-2-yl)benzaldehyde q1 Check Reagents & Conditions start->q1 Analysis shows low conversion q2 Check Reaction Setup start->q2 Analysis shows significant byproducts a1 Use fresh Pd catalyst. Consider a more active ligand/precatalyst. q1->a1 Is catalyst old or discolored? a2 Switch to a more soluble base (e.g., K2CO3 -> Cs2CO3). Add water as a co-solvent. q1->a2 Is the base fully dissolved? a3 Use high-purity boronic acid. Use 1.2 equivalents. q1->a3 Is the boronic acid pure? a4 Degas solvent/reagents with Ar/N2 for 30 min before adding catalyst. q2->a4 Was the reaction thoroughly degassed? a5 Ensure strict anaerobic conditions. Re-evaluate degassing protocol. q2->a5 Homocoupling of boronic acid observed?

Caption: Decision tree for troubleshooting precursor synthesis.

Part B: Optimizing the Reduction to [3-(1,3-Thiazol-2-yl)phenyl]methanol

The reduction of the aromatic aldehyde to the primary alcohol is a more straightforward transformation, but achieving high yield and purity requires careful control of reaction parameters. Sodium borohydride (NaBH₄) is the reagent of choice due to its chemoselectivity for aldehydes over other potentially reducible groups.[2]

Frequently Asked Questions: Reduction Step

Question 3: My reduction with NaBH₄ is slow or incomplete, even after several hours. How can I improve the reaction rate and conversion?

Answer: While NaBH₄ is a robust reagent, its reactivity is highly dependent on the solvent and temperature.

  • Solvent Choice: The choice of protic solvent is critical. Methanol is generally the best choice as it actively participates in the reaction mechanism, accelerating the reduction compared to ethanol or isopropanol. The methoxide ion formed can coordinate to the boron, increasing the hydridic character of the remaining B-H bonds.

  • Stoichiometry: Theoretically, one mole of NaBH₄ can reduce four moles of aldehyde.[2] However, in practice, some reagent is often consumed by reacting with the solvent. Using a slight excess (e.g., 0.5 to 1.0 equivalents) is recommended to ensure the reaction goes to completion. Do not use a large excess, as this complicates the workup.

  • Temperature: The reaction is typically performed at 0 °C to control the initial exotherm and then allowed to warm to room temperature. If the reaction is still sluggish, gentle warming to 40 °C can increase the rate, but this should be monitored carefully by TLC to avoid potential side reactions.

Question 4: After acidic workup of my NaBH₄ reduction, I see a new, less polar spot on my TLC plate and my yield is low. What is happening?

Answer: This is a classic sign of acetal or ketal formation. When you perform the reduction in an alcohol solvent (like methanol) and then quench the reaction with a strong acid, the aldehyde can react with the solvent to form a dimethyl acetal. The thiazole nitrogen can also be protonated, which can complicate extraction.

  • Optimized Workup Protocol:

    • Cool the reaction mixture back to 0 °C.

    • Instead of a strong acid, quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). This will decompose the excess NaBH₄ and the borate esters without creating a highly acidic environment.

    • Stir for 15-20 minutes.

    • Extract the product with a suitable organic solvent like ethyl acetate. The resulting organic layer can then be washed with brine and dried.

Table: Optimizing NaBH₄ Reduction Conditions
ParameterStandard ConditionOptimized ConditionRationale & Causality
Solvent Ethanol (EtOH)Methanol (MeOH)Methanol accelerates the rate of reduction by facilitating the breakdown of borate-ester intermediates.
Temperature Room Temperature0 °C to Room TempAdding NaBH₄ at 0 °C controls the initial exotherm, preventing side reactions. Allowing it to warm ensures completion.
Equivalents of NaBH₄ 0.25 - 0.3 eq.0.5 - 1.0 eq.An excess is often required to overcome reagent decomposition by the protic solvent and drive the reaction to completion.
Workup Quench Dilute HClSaturated aq. NH₄ClA neutral or mildly acidic quench with NH₄Cl prevents acid-catalyzed side reactions like acetal formation.

Part C: General FAQs and Protocols

Question 5: How critical is starting material purity for the overall synthesis?

Answer: It is paramount. Impurities in your starting materials (e.g., 2-bromothiazole or 3-formylphenylboronic acid) will not only carry through the synthesis but can also interfere with the reactions themselves, particularly by poisoning the palladium catalyst.[1] Always use materials of the highest possible purity (≥98%) and verify by NMR or GC-MS if in doubt.

Question 6: What is the best way to monitor the progress of these reactions?

Answer: Thin-Layer Chromatography (TLC) is indispensable. For both steps, use a solvent system that gives good separation between the starting material and the product (an Rf of ~0.3-0.4 for the product is ideal). A typical system is ethyl acetate/hexanes. Staining with potassium permanganate (KMnO₄) is effective for visualizing the alcohol product, which may not be UV-active.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(1,3-Thiazol-2-yl)benzaldehyde (Suzuki Coupling)
  • To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-formylphenylboronic acid (1.2 eq.), 2-bromothiazole (1.0 eq.), and potassium carbonate (2.5 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration relative to the limiting reagent).

  • Bubble argon through the stirred solution for 20 minutes to ensure it is fully deoxygenated.

  • Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

  • Heat the reaction mixture to 85-90 °C and stir overnight (12-16 hours).

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes) for the disappearance of the 2-bromothiazole.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Protocol 2: Reduction to [3-(1,3-Thiazol-2-yl)phenyl]methanol
  • Dissolve the purified 3-(1,3-thiazol-2-yl)benzaldehyde (1.0 eq.) in methanol (~0.2 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 0.8 eq.) portion-wise over 10-15 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Once complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.

  • Purify by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. [Link]

  • Al-Azzawi, S. A. R., et al. (2016). Design and synthesis of novel pyrazol-3ylthiazoles. Arabian Journal of Chemistry, 9, S1520–S1526. [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved January 24, 2026, from [Link]

  • Soleymani, R., et al. (2012). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Oriental Journal of Chemistry, 28(1), 431-436. [Link]

  • Verma, A., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry, 14(2), 143. [Link]

  • Jakubec, P. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 24, 2026, from [Link]

  • Gedawy, E. M., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2441. [Link]

  • Andersson, P. G., & Schiesser, S. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 9(2), 337-346. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved January 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Substituted Thiazoles

Welcome to the dedicated support center for navigating the complexities of substituted thiazole purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for navigating the complexities of substituted thiazole purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Thiazoles are a cornerstone in pharmaceutical and materials science, but their unique electronic properties and reactivity can present significant purification hurdles.[1]

This document moves beyond standard protocols to provide in-depth, experience-driven insights into why specific problems arise and how to solve them systematically.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of substituted thiazoles. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: My thiazole derivative is streaking badly or not moving from the baseline during silica gel chromatography.

Q: I'm running a column with a standard ethyl acetate/hexane system, but my aminothiazole/polar thiazole is either stuck at the origin or giving me a long, unusable streak. What's happening and how do I fix it?

A: This is a classic problem rooted in the interaction between the basic nitrogen atom (pKa of the conjugate acid is ~2.5) in the thiazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction leads to poor elution and band broadening (streaking). For highly polar or basic substituents (like amines or pyridyl groups), this effect is magnified.

Causality: The lone pair on the thiazole nitrogen (N3) acts as a Lewis base, forming strong hydrogen bonds or acid-base interactions with the acidic silica surface. This prevents the compound from partitioning effectively into the mobile phase.

Solutions & Protocols:
  • Mobile Phase Modification (The Quick Fix):

    • For Basic Thiazoles: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.

      • Protocol: Start by adding 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your ethyl acetate/hexane or dichloromethane/methanol mobile phase.[2] The TEA will preferentially bind to the acidic sites, allowing your thiazole to elute symmetrically.

      • Self-Validation: Monitor the elution profile via TLC using the modified solvent system. You should observe a significant increase in Rf and a more compact spot shape.

  • Stationary Phase Deactivation (The Robust Method):

    • If basic modifiers are incompatible with your molecule (e.g., causing degradation), you can use a deactivated stationary phase.

      • Protocol: Prepare a slurry of silica gel in your non-polar solvent. Add 1-5% (w/w) of water or a TEA/solvent mixture and stir for 30 minutes to "cap" the most active silanol groups. Pack the column with this deactivated silica. This reduces the acidity of the stationary phase, minimizing strong interactions.[3]

      • Alternative: Use a commercially available deactivated silica or switch to an alternative stationary phase like alumina (basic or neutral) or C18 reverse-phase silica.[2][3]

  • Visual Troubleshooting Workflow:

    G Start Thiazole Streaking on Silica TLC? Add_Base Add 1% TEA or NH4OH to Eluent Start->Add_Base Yes Success Purification Successful Start->Success No Test_TLC Run TLC with Modified Eluent Add_Base->Test_TLC Column_Mod Run Column with Modified Eluent Test_TLC->Column_Mod Spot Improved Deactivate_Silica Try Deactivated Silica or Alumina Test_TLC->Deactivate_Silica No Improvement Column_Mod->Success Deactivate_Silica->Column_Mod Works RP_HPLC Consider Reverse-Phase Purification Deactivate_Silica->RP_HPLC Still Fails

    Caption: Decision workflow for streaking thiazoles.

Issue 2: My purified thiazole shows persistent, inseparable impurities from a Hantzsch synthesis.

Q: I've synthesized a 2,4-disubstituted thiazole via the Hantzsch reaction. After my column, I still see a persistent impurity with a similar Rf that I can't get rid of. What is it likely to be?

A: The Hantzsch thiazole synthesis, while robust, can generate several characteristic byproducts depending on the reaction conditions.[4] The most common and difficult-to-remove impurities are often unreacted thioamide starting material or over-alkylated/dimeric species.

Causality & Common Impurities:

  • Unreacted Thioamide: Often polar and can co-elute with polar thiazole products.

  • α-Haloketone Dimerization/Self-Condensation Products: These are typically less polar but can have similar polarity to highly substituted, non-polar thiazoles.

  • Intermediate Species: Incomplete cyclization can leave linear intermediates that may be stable enough to persist through workup.

Solutions & Protocols:
  • Aqueous Workup Optimization (Pre-Chromatography):

    • Acid/Base Wash: Utilize the basicity of your thiazole product to separate it from neutral or acidic impurities.

      • Protocol: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., ethyl acetate, DCM). Wash with a dilute acid (e.g., 1M HCl). Your thiazole product should move into the aqueous layer as the hydrochloride salt. Neutral impurities will remain in the organic layer. Separate the layers, then basify the aqueous layer with NaHCO₃ or NaOH to pH > 8 and extract your purified thiazole back into an organic solvent.

      • Self-Validation: Run TLC on the organic layer before and after the acid wash to confirm the removal of impurities.

  • Recrystallization (The Classic Purifier):

    • Recrystallization is highly effective for removing small amounts of structurally similar impurities.

    • Solvent Selection Table:

Thiazole Substituent TypePolarityRecommended Recrystallization Solvents
Aryl, AlkylLow to MediumEthanol/Water, Isopropanol, Hexane/Ethyl Acetate
Amino, HydroxylHighDioxane/Water, Ethanol, Methanol[5]
Ester, Carboxylic AcidMedium to HighToluene, Ethyl Acetate/Heptane, Acetonitrile
Issue 3: How do I remove residual palladium or copper catalyst from my cross-coupling reaction?

Q: I've functionalized my bromo-thiazole using a Suzuki or Sonogashira coupling. Now my product is contaminated with residual metal catalyst, which is interfering with downstream applications. How can I remove it?

A: Residual transition metals are a common and critical issue, especially in drug development. These metals can often be non-covalently bound to the heteroatoms in your thiazole, making them difficult to remove by standard chromatography.

Causality: The nitrogen and sulfur atoms of the thiazole ring are excellent ligands for transition metals like palladium and copper. This coordination can cause the metal to "leach" from the catalyst and travel with your product.

Solutions & Protocols:
  • Metal Scavenging Resins:

    • These are functionalized polymers designed to selectively bind and remove dissolved metals.

      • Protocol: After the reaction workup, dissolve your crude product in a suitable solvent (e.g., THF, Toluene). Add a metal scavenger resin with an appropriate functional group (e.g., thiol-based for Pd, amine-based for Cu). Stir for 2-12 hours at room temperature or slightly elevated temperature. Filter off the resin to obtain a metal-free solution.

      • Self-Validation: Purity can be checked by ICP-MS or by the disappearance of the characteristic black/brown color of colloidal palladium.

  • Activated Carbon Treatment:

    • A cost-effective but sometimes less selective method.

      • Protocol: Dissolve the crude product in a solvent and add 5-10% (w/w) of activated carbon. Stir for 1-2 hours, then filter through a pad of Celite® to remove the carbon.

      • Caution: Activated carbon can sometimes adsorb the product, leading to yield loss. Perform a small-scale test first.

  • Workflow for Metal Removal:

    G Start Metal Contamination Detected? Scavenger Treat with Metal Scavenger Resin Start->Scavenger Yes Filter_Resin Filter Off Resin Scavenger->Filter_Resin Check_Purity Analyze for Metal Content (ICP-MS) Filter_Resin->Check_Purity Success Product is Metal-Free Check_Purity->Success < 10 ppm Carbon Try Activated Carbon Check_Purity->Carbon > 10 ppm Column Final Polish with Chromatography Carbon->Column Column->Success

    Caption: Strategy for removing residual metal catalysts.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography system for moderately polar substituted thiazoles? A1: A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is often more effective than Ethyl Acetate/Hexane for a broad range of thiazoles. DCM is a good solvent for the thiazole core, and MeOH is a strong polar modifier that effectively disrupts interactions with the silica gel. A typical gradient might run from 100% DCM to 95:5 DCM/MeOH.

Q2: My thiazole derivative is an oil that won't crystallize. What are my purification options beyond chromatography? A2: If your thiazole is an oil but has a basic handle (the thiazole nitrogen), you can attempt salt formation. Dissolve the oil in a solvent like ether or ethyl acetate and add one equivalent of an acid (e.g., HCl in ether, or a solution of oxalic or tartaric acid). The resulting salt will often be a crystalline solid that can be easily filtered and purified. The free base can be regenerated by partitioning the salt between a base (like NaHCO₃ solution) and an organic solvent.

Q3: Can I use reverse-phase HPLC for purifying highly polar thiazoles? A3: Absolutely. Reverse-phase chromatography (using a C18 stationary phase) is an excellent method for purifying very polar or water-soluble thiazoles that behave poorly on silica.[6][7] The mobile phase is typically a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) to ensure sharp peaks by protonating the thiazole nitrogen.

Q4: My thiazole seems to be decomposing on the column. How can I confirm this and prevent it? A4: To check for on-column decomposition, perform a 2D TLC.[3] Spot your crude material on a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, it should appear on the diagonal. If it's decomposing, you will see new spots off the diagonal. To prevent this, use the deactivation methods described in Issue 1 or switch to a less harsh stationary phase like alumina.[3]

References

  • Thiazole synthesis . Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole . Pharmaguideline. [Link]

  • Thiazole . Wikipedia. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . MDPI. [Link]

  • New methods for the rapid synthesis of thiazoles . University of Sussex - Figshare. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . MDPI. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position . CUTM Courseware. [Link]

  • Purification: Troubleshooting Flash Column Chromatography . University of Rochester Department of Chemistry. [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation . YouTube. [Link]

  • Cook–Heilbron thiazole synthesis . Wikipedia. [Link]

  • Hantzsch Thiazole Synthesis . Chem Help Asap. [Link]

  • Cook–Heilbron thiazole synthesis. | Download Scientific Diagram . ResearchGate. [Link]

  • A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) . PubMed. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF . ResearchGate. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? . ResearchGate. [Link]

  • Purification of strong polar and basic compounds : r/Chempros . Reddit. [Link]

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Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Thiazole Derivatives

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with thiazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with thiazole derivatives. Thiazole rings are a cornerstone of many pharmaceuticals, and mastering their synthesis is crucial.[1][2] This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, ensuring your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs) in Thiazole Synthesis

This section addresses the most common questions our application scientists receive regarding the synthesis of thiazole derivatives, with a primary focus on the widely used Hantzsch thiazole synthesis.

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yield in a Hantzsch synthesis is a common issue that can almost always be traced back to one of four areas: starting material quality, reaction conditions, reactant stoichiometry, or work-up procedure.

  • Starting Material Integrity: The α-haloketone is often the most sensitive reagent. These compounds can degrade upon storage, especially if exposed to light or moisture, leading to the formation of α-hydroxy ketones or other byproducts. Always use freshly prepared or purified α-haloketones. Verify the purity of your thioamide or thiourea as well; contaminants can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: While heating is typically required, excessive temperatures can lead to decomposition of reactants and products, resulting in tar formation. A systematic temperature screen is advisable, starting from a moderate temperature (e.g., 50-60 °C) and gradually increasing.

    • Solvent Choice: The polarity of the solvent is critical. Protic solvents like ethanol or methanol are common and can facilitate the reaction by stabilizing charged intermediates.[3] However, in some cases, aprotic solvents like DMF or dioxane may give better results, particularly if reactants have limited solubility in alcohols.[4]

  • Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion, especially if the α-haloketone is prone to self-condensation or other side reactions.

  • Work-up and Isolation: The thiazole product might be more soluble in the work-up solvent than anticipated, leading to losses during extraction or filtration. Ensure the pH is appropriately adjusted during aqueous work-up, as many thiazole derivatives have basic nitrogen atoms and can form soluble salts.

Q2: I'm observing multiple spots on my TLC analysis. What are the likely side products?

A2: The formation of multiple products is indicative of competing reaction pathways. In the Hantzsch synthesis, common side products include:

  • Bis-adducts: The α-haloketone can react with two molecules of the thioamide.

  • Self-condensation of α-haloketone: This is especially prevalent under basic conditions.

  • Formation of an oxazole derivative: If the thioamide contains trace amounts of its corresponding amide, you may see contamination with the oxazole analog.

  • Isomeric Products: When using N-substituted thioureas, there is a possibility of forming two different regioisomers: the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. Reaction conditions, particularly pH, can influence this ratio.[5] Running the reaction under neutral conditions typically favors the 2-amino isomer, while acidic conditions can lead to mixtures.[5]

The workflow below provides a logical path for diagnosing and resolving issues with your reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Step 1: Verify Starting Material Purity & Integrity (NMR, LC-MS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok sm_bad Impurity Detected sm_ok->sm_bad No optimize_cond Step 2: Optimize Reaction Conditions sm_ok->optimize_cond Yes purify_sm Purify/Resynthesize Starting Materials sm_bad->purify_sm purify_sm->start temp_screen Screen Temperature (e.g., RT, 50°C, 80°C) optimize_cond->temp_screen cond_ok Improved? optimize_workup Step 3: Re-evaluate Work-up & Purification cond_ok->optimize_workup No success Problem Solved cond_ok->success Yes solvent_screen Screen Solvents (e.g., EtOH, DMF, Dioxane) temp_screen->solvent_screen base_screen Screen Base (if applicable) (e.g., TEA, DIPEA, K2CO3) solvent_screen->base_screen base_screen->cond_ok ph_adjust Adjust pH during extraction optimize_workup->ph_adjust workup_ok Successful Isolation? workup_ok->success Yes consult Consult Literature for Alternative Synthetic Routes workup_ok->consult No change_solvent Change recrystallization or column solvent system ph_adjust->change_solvent change_solvent->workup_ok

Caption: A troubleshooting decision tree for thiazole synthesis.

Q3: How critical is the choice of solvent and what are my best options?

A3: Solvent choice is paramount as it influences reactant solubility, reaction rate, and sometimes even the reaction pathway. There is no single "best" solvent; the optimal choice depends on the specific substrates.

SolventTypeTypical Use Case & RationalePotential Downsides
Ethanol/Methanol ProticThe most common choice. Good solubility for many thioamides and α-haloketones. Can participate in hydrogen bonding to stabilize intermediates.[3]May not be suitable for very nonpolar substrates. Can act as a nucleophile at high temperatures.
DMF/DMAc Aprotic, PolarExcellent solvating power for a wide range of substrates. Higher boiling point allows for a wider temperature range.Can be difficult to remove completely. Potential for decomposition at high temperatures.
Dioxane/THF Aprotic, EtherealGood for moisture-sensitive reactions. Less polar than DMF, which can be advantageous in some cases.Lower boiling points limit the reaction temperature. Peroxide formation is a safety concern.
Solvent-Free N/AEnvironmentally friendly ("green") approach. Can lead to very fast reaction times, especially with microwave irradiation.[6]Only suitable for reactants that form a eutectic melt or if one reactant is a liquid. Potential for localized overheating.

Expert Tip: For a new reaction, ethanol is an excellent starting point. If solubility is an issue or yields are low, switching to a high-boiling polar aprotic solvent like DMF is a logical next step.

Section 2: Core Synthesis Protocol & Mechanism

A solid, reproducible protocol is the foundation of successful synthesis. Here we provide a standard protocol for the Hantzsch synthesis and illustrate the underlying mechanism.

Detailed Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a robust starting point for the synthesis of a simple 2-aminothiazole derivative.[3]

Materials:

  • 2-Bromoacetophenone (1.00 g, 5.02 mmol, 1.0 equiv)

  • Thiourea (0.46 g, 6.03 mmol, 1.2 equiv)

  • Methanol (10 mL)

  • 5% Sodium Carbonate (Na₂CO₃) aqueous solution

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromoacetophenone (1.00 g) and thiourea (0.46 g).

  • Add methanol (10 mL) to the flask.

  • Heat the mixture to reflux (approx. 65 °C) with vigorous stirring. The solids should dissolve to form a clear solution, which may later become a slurry as the product hydrobromide salt precipitates.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 40 mL of 5% aqueous sodium carbonate solution while stirring. This neutralizes the HBr byproduct and precipitates the free base of the product.

  • Stir the resulting slurry for 15 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).

  • Dry the solid product under vacuum to yield 2-amino-4-phenylthiazole as a pale yellow solid.

Reaction Mechanism: The Hantzsch Pathway

Understanding the mechanism is key to troubleshooting. The reaction proceeds through three main stages: S-alkylation, intramolecular cyclization, and dehydration.

Hantzsch_Mechanism cluster_0 Step 1: Nucleophilic Attack (S-Alkylation) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization thioamide Thioamide isothiourea Isothiourea Intermediate thioamide->isothiourea SN2 reaction haloketone α-Haloketone haloketone->isothiourea hydroxythiazoline Hydroxythiazoline isothiourea->hydroxythiazoline N attacks C=O thiazole Thiazole Product hydroxythiazoline->thiazole - H2O

Caption: The mechanism of the Hantzsch thiazole synthesis.

  • Step 1: S-Alkylation: The sulfur atom of the thioamide is a soft nucleophile and readily attacks the electrophilic carbon bearing the halogen in an Sₙ2 reaction. This forms an isothiourea salt intermediate. This is typically the rate-determining step.

  • Step 2: Cyclization: The nitrogen atom of the isothiourea intermediate then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion to form a five-membered ring, the hydroxythiazoline intermediate.

  • Step 3: Dehydration: This intermediate is unstable and readily eliminates a molecule of water under the reaction conditions (often acid-catalyzed by the H-X byproduct) to form the stable, aromatic thiazole ring.

Section 3: Advanced Troubleshooting - Parameter Optimization

When standard protocols fail, a systematic optimization of reaction parameters is necessary. The following diagram illustrates the interplay between key parameters and their impact on the reaction outcome.

Parameter_Optimization Outcome Desired Outcome (High Yield, High Purity) Temp Temperature Rate Reaction Rate Temp->Rate controls SideRxns Side Reactions Temp->SideRxns influences Solvent Solvent Solvent->Rate influences Solubility Solubility Solvent->Solubility controls Base Base/Catalyst Base->Rate catalyzes Base->SideRxns can promote Stoich Stoichiometry Stoich->SideRxns can influence Completion Completion Stoich->Completion drives Rate->Outcome Solubility->Outcome SideRxns->Outcome Completion->Outcome

Caption: Interplay of parameters in thiazole synthesis optimization.

Troubleshooting Guide: Impurity Profile Analysis
Observed IssuePotential CauseSuggested Action & Rationale
Unreacted α-haloketone Insufficient reaction time or temperature; low nucleophilicity of thioamide.Increase reaction time/temperature moderately. If using a substituted thioamide, consider adding a non-nucleophilic base (e.g., DIPEA) to increase its nucleophilicity.
Unreacted Thioamide Degradation of α-haloketone; α-haloketone is too sterically hindered.Use freshly purified α-haloketone. For hindered ketones, more forcing conditions (higher temp, microwave) may be needed. Consider an alternative synthesis route.
Product is a dark tar/oil Decomposition at high temperature.Reduce the reaction temperature. Screen a range of lower temperatures to find the optimal point where the reaction proceeds cleanly. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if substrates are air-sensitive.
Two product spots with same mass (isomers) Reaction with an N-substituted thiourea forming regioisomers.Control the pH. Running the reaction in a neutral, buffered system or in a simple protic solvent like ethanol generally favors the 2-aminothiazole isomer. Acidic conditions can scramble the regioselectivity.[5]

References

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Addison Wesley. ISBN: 0-582-27843-0. (No direct URL available for the book, linking to a general resource). Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Pawar, N. S., & Chougle, M. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of All Research Scientific and Technical, 3(6), 136-143. Available at: [Link]

  • Salem, M. A., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis, Reactions And Biological Applications. To Chemistry Journal, 1(2), 80-99. Available at: [Link]

  • Chadwick, J. (2019). synthesis of thiazoles. [Video]. YouTube. Available at: [Link]

  • Ayati, A., et al. (2015). Review of the synthesis and biological activity of thiazoles. Journal of Organometallic Chemistry, 783, 59-81. (This is a representative review, a direct URL may vary). Available at: [Link]

  • Wikipedia contributors. (n.d.). Thiazole. Wikipedia. Available at: [Link]

  • MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2993. Available at: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Othman, N. H., & Kassim, M. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-11. Available at: [Link]

  • Abdu-Rahem, M. A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 209-222. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [PDF]. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioactivity in Thiazole Compound Assays

From the desk of the Senior Application Scientist Welcome to the technical support center. The thiazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and promisi...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. The thiazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and promising therapeutic candidates.[1][2] Its versatile nature, however, can present unique challenges in preclinical screening. One of the most common and frustrating issues researchers encounter is observing low or irreproducible bioactivity in their assays.

This guide is designed to provide you, our fellow scientists, with a logical, experience-driven framework for troubleshooting these issues. We will move beyond simple checklists to explore the underlying causes of apparent inactivity, ensuring that a truly promising compound is not prematurely abandoned due to a solvable experimental artifact.

Part 1: The First Response - A Systematic Troubleshooting Workflow

Q: My thiazole compound shows low or no activity in my primary assay. Where do I even begin?

When faced with a negative or weak result, the immediate temptation is to question the biological hypothesis. However, before proceeding down that path, it is critical to systematically rule out common compound- and assay-related artifacts. The most robust approach is to treat the compound's "bioactivity" as a multi-parameter system, where the compound's physical properties are just as important as its interaction with the biological target.

We recommend the following tiered approach. Start at Tier 1 and only proceed to the next tier if the preceding checks have been successfully passed. This systematic process saves time and resources by addressing the most frequent and easily solvable issues first.

Troubleshooting_Workflow start Start: Low/No Bioactivity Observed tier1 Tier 1: Compound Integrity Is the compound what you think it is? start->tier1 sub1_purity 1a. Verify Purity & Identity (LC-MS, NMR) tier1->sub1_purity Check tier2 Tier 2: Compound Behavior in Assay Is the compound available to the target? sub2_sol 2a. Assess Solubility (Visual, Nephelometry) tier2->sub2_sol Check tier3 Tier 3: Assay & Technology Interference Is the compound disrupting the measurement? sub3_int 3a. Test for Signal Interference (Autofluorescence, Quenching) tier3->sub3_int Check tier4 Tier 4: Biological Re-evaluation Is the hypothesis incorrect? end_valid Result is Valid: Compound is Inactive tier4->end_valid end_artifact Artifact Identified: Re-test After Mitigation sub1_purity->tier2 Purity >95% & Identity Confirmed sub1_purity->end_artifact Impure/Incorrect sub2_sol->end_artifact Insoluble sub2_stab 2b. Evaluate Stability (Time-course LC-MS) sub2_sol->sub2_stab Soluble at Test Conc. sub2_stab->end_artifact Degrades sub2_agg 2c. Check for Aggregation (DLS, Detergent Test) sub2_stab->sub2_agg Stable in Assay Buffer sub2_agg->tier3 Non-aggregating sub2_agg->end_artifact Aggregates sub3_int->end_artifact Interferes sub3_react 3b. Screen for Reactivity (e.g., Thiol Reactivity) sub3_int->sub3_react No Signal Interference sub3_react->tier4 Non-reactive sub3_react->end_artifact Reactive

Caption: A systematic workflow for troubleshooting low bioactivity.

Part 2: Deep Dive FAQs - Addressing Specific Technical Hurdles

This section provides detailed answers to the most common questions that arise during the troubleshooting process.

Category 1: Compound Integrity

Q: How critical is compound purity for a bioassay, and how can it cause perceived low activity?

A: Purity is paramount. Assuming a compound is 100% pure when it is not can fundamentally invalidate your results. Purity assessment is most critical for novel compounds where biological activity is first being ascribed.[3][4] There are two primary ways impurities lead to low bioactivity:

  • Dilution of the Active Species: If your sample is only 70% pure, your stock solution concentration is 30% lower than calculated. This error propagates through all dilutions, meaning the final concentration in your assay is significantly lower than intended, leading to an underestimation of potency.

  • Presence of Highly Potent, Unrelated Impurities: In some cases, a trace impurity can be responsible for the initial observed activity. As the compound is purified, this potent impurity is removed, and the "activity" of the main compound disappears.[3][4]

Table 1: Recommended Analytical Techniques for Compound Purity and Identity

Technique Purpose Minimum Recommended Purity
LC-MS Confirms molecular weight and provides a purity estimate based on UV chromatogram. > 95%
¹H NMR Confirms chemical structure and can detect structural impurities. Consistent with proposed structure

| qNMR | Quantitative NMR can provide a highly accurate purity assessment against a certified standard. | > 95% |

Category 2: Compound Behavior in Assay Media

Q: I suspect my thiazole compound is precipitating in the aqueous assay buffer. How can I confirm this and improve solubility?

A: This is one of the most frequent causes of low bioactivity. Many heterocyclic compounds have poor aqueous solubility.[5] If a compound crashes out of solution, its effective concentration at the target is drastically reduced, leading to false negatives or weak activity.[5] It's crucial to distinguish between two types of solubility:

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a solvent.

  • Kinetic Solubility: The concentration at which a compound, rapidly diluted from a DMSO stock, begins to precipitate. This is often more relevant for HTS assays.[5]

Confirmation: The simplest check is visual. Prepare your compound at the highest assay concentration in a clear plate or tube and inspect it for cloudiness or precipitate against a black background. For a more quantitative measure, nephelometry, which measures light scattering from suspended particles, is an excellent method.

Improvement Strategies:

  • pH Adjustment: The solubility of thiazoles containing amine groups can be highly pH-dependent. Test solubility in a range of pH values compatible with your assay.[5]

  • Co-solvents: While minimizing DMSO is a general goal (ideally <0.5%), sometimes small amounts of other co-solvents or additives are necessary.[5]

  • Serial Dilution: Avoid shocking the compound by diluting a concentrated DMSO stock directly into a large volume of aqueous buffer. Perform a serial dilution, gradually decreasing the DMSO concentration.[5]

Q: Could my thiazole compound be degrading during my experiment? How do I test for this?

A: Yes. Thiazole rings can be susceptible to degradation under certain conditions (e.g., pH extremes, presence of strong nucleophiles, or light exposure). If your compound degrades during incubation, its effective concentration decreases over time, leading to weak or no activity.

Stability Assessment: The most direct way to test this is to incubate your compound in the final assay buffer (without the target protein or cells) under the exact experimental conditions (time, temperature, lighting). Take samples at time zero and at the end of the experiment and analyze them by LC-MS. A decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.[6]

Handling Photosensitive Compounds: Many aromatic heterocycles are photosensitive.

  • Storage: Store solids and stock solutions in amber vials or wrap clear vials in aluminum foil.[7][8][9]

  • Handling: Whenever possible, perform dilutions and plate preparations in a room with minimal lighting or under a yellow or red safelight.[7][10] Covering plates with foil during incubation is also a good practice.[7]

Q: What is compound aggregation, and how can it cause misleading results?

A: Aggregation occurs when small molecules self-associate in solution to form colloidal particles, typically 50-1000 nm in diameter.[11][12] These aggregates are notorious "promiscuous inhibitors" because they can non-specifically sequester and denature proteins, leading to inhibition that is not related to binding at a specific active site.

This can cause:

  • False Positives: The compound appears active in a primary screen but fails to show structure-activity relationships and is inactive in orthogonal or cell-based assays.

  • Apparent Low Activity/False Negatives: If the true, active species is the soluble monomer, its depletion into inactive aggregates will reduce the observed bioactivity.

How to Check for Aggregation:

  • The Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80. If the compound's inhibitory activity is significantly reduced or abolished, it is highly likely mediated by aggregation, as the detergent disrupts the formation of the colloids.[11]

  • Dynamic Light Scattering (DLS): This is a direct biophysical method that measures particle size in solution. The presence of particles in the nanometer range is a strong indicator of aggregation.[11]

Category 3: Assay & Technology Interference

Q: My assay uses a fluorescence readout. Could my thiazole compound be interfering with the signal?

A: Absolutely. This is a critical checkpoint for any assay, but especially for those involving conjugated heterocyclic compounds like thiazoles, which are often fluorescent.[13] Interference can manifest in two main ways:

  • Autofluorescence: The compound itself fluoresces at the same excitation and emission wavelengths as your assay's reporter fluorophore. This adds to the background signal and can mask a true inhibitory effect (false negative) or appear as an increase in signal (false positive in some assay formats).[13][14]

  • Fluorescence Quenching: The compound absorbs light at the excitation or emission wavelength of the assay fluorophore, reducing the detected signal. This can be easily mistaken for genuine inhibition (false positive).[13]

How to Check for Interference: Run a simple control experiment. Set up your assay as usual, but omit a key biological component (e.g., the enzyme or receptor). Add your thiazole compound at the relevant concentrations. Any change in the fluorescence signal in this "dead" assay is due to direct compound interference.

Q: Are there other ways thiazole compounds can interfere with assays?

A: Yes. Thiazoles, particularly 2-aminothiazoles, are known to appear as "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[15][16][17] Beyond fluorescence, other mechanisms include:

  • Thiol Reactivity: Some thiazole derivatives can react covalently or form reversible adducts with cysteine residues in proteins.[15] This is particularly problematic in assays for enzymes with active site cysteines (e.g., caspases, papain-like proteases) or assays that use reducing agents like DTT.

  • Redox Activity: The compound may engage in redox cycling, generating reactive oxygen species (ROS) that can disrupt assay components or cause non-specific cell toxicity.[13]

Part 3: Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment (Visual Method)
  • Preparation: Prepare a 10 mM stock solution of your thiazole compound in 100% DMSO.

  • Serial Dilution (in DMSO): In a 96-well plate, perform a serial 2-fold dilution of your stock solution in DMSO to generate a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Dilution into Buffer: In a separate 96-well clear flat-bottom plate, add 99 µL of your final assay buffer to each well.

  • Transfer: Transfer 1 µL from each well of the DMSO plate to the corresponding well of the buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to ~0.2 µM.

  • Incubation & Observation: Mix the plate well and let it sit at room temperature for 1-2 hours.

  • Analysis: Place the plate on a black, non-reflective surface and visually inspect each well for signs of precipitation (cloudiness, crystals, or film). The highest concentration at which the well remains perfectly clear is your approximate kinetic solubility.

Protocol 2: Assay Interference Counter-Screen (Fluorescence)
  • Assay Setup: Prepare two sets of assay plates.

    • Plate A (Test Assay): Set up your standard assay with all components (buffer, enzyme, substrate, etc.).

    • Plate B (Control Assay): Set up an identical assay but omit one critical biological component (e.g., the enzyme). Replace it with an equal volume of assay buffer.

  • Compound Addition: Add your thiazole compound to both plates across a full concentration-response curve. Include positive and negative controls on both plates.

  • Incubation: Incubate both plates under identical conditions (time, temperature).

  • Readout: Measure the fluorescence signal on both plates.

  • Analysis:

    • Plate A: Analyze the data to get the dose-response curve for your compound's "activity."

    • Plate B: Analyze the data to see if the compound alters the signal in the absence of biological activity.

Stability_Workflow prep Prepare Compound in Assay Buffer (No Target Protein) t0 T=0 Sample Analyze by LC-MS prep->t0 incubate Incubate under Assay Conditions (Time, Temp, Light) prep->incubate compare Compare Parent Peak Area (T=0 vs T=End) t0->compare tend T=End Sample Analyze by LC-MS incubate->tend tend->compare stable Result: Stable (<10% change) compare->stable Similar unstable Result: Unstable (>10% change or new peaks) compare->unstable Different

Caption: Workflow for assessing compound stability in assay buffer.

Conclusion

Observing low bioactivity with a novel thiazole compound can be disheartening, but it is often a solvable analytical challenge rather than a definitive biological verdict. By systematically investigating compound integrity, solubility, stability, and potential for assay interference before questioning the core biological hypothesis, researchers can avoid discarding valuable leads. This rigorous, front-loaded validation ensures that the biological data generated is both accurate and reliable, forming a solid foundation for any successful drug discovery program.

References

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  • Hasanah, I. & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. Available at: [Link]

  • DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. DiscoverX. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solutions for In Vitro Solubility of [3-(1,3-Thiazol-2-yl)phenyl]methanol

Welcome to the technical support resource for researchers working with [3-(1,3-Thiazol-2-yl)phenyl]methanol. This guide is designed to provide practical, in-depth solutions to the common challenge of achieving and mainta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with [3-(1,3-Thiazol-2-yl)phenyl]methanol. This guide is designed to provide practical, in-depth solutions to the common challenge of achieving and maintaining the solubility of this compound in aqueous media for in vitro testing. As drug development professionals, we understand that reliable and reproducible experimental data begins with proper sample preparation. This document provides troubleshooting guidance and frequently asked questions to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My initial stock of [3-(1,3-Thiazol-2-yl)phenyl]methanol, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium. What is happening?

A: This is a common phenomenon known as "precipitation upon dilution." [3-(1,3-Thiazol-2-yl)phenyl]methanol, like many organic small molecules containing aromatic and heterocyclic rings, is likely poorly soluble in water.[1][2] While it may readily dissolve in a strong organic solvent like Dimethyl sulfoxide (DMSO), its solubility limit in your aqueous assay buffer is much lower. When you introduce the DMSO stock into the medium, the compound is suddenly in a predominantly aqueous environment where it is less soluble, causing it to precipitate out of the solution. To avoid this, it is crucial to ensure the final concentration of your compound does not exceed its aqueous solubility limit and that the final DMSO concentration is kept to a minimum to avoid cellular toxicity.[3][4]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: The tolerance of cell lines to DMSO varies significantly. As a general rule, it is recommended to keep the final concentration of DMSO in cell-based assays at or below 0.5% to avoid cytotoxic effects.[4][5] Some robust cell lines may tolerate up to 1%, but this should be experimentally determined.[6][7] Primary cells are often more sensitive and may require even lower concentrations, such as ≤ 0.1%.[5] Always include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration as your test wells, to account for any solvent-induced effects.[4]

Q3: Can I heat the solution to help dissolve the compound?

A: Gentle warming can be a useful technique to aid dissolution. However, this should be approached with caution. Excessive heat can degrade the compound or other components in your culture medium. If you choose to warm the solution, do so in a controlled manner (e.g., a 37°C water bath) for a short period. After dissolution, allow the solution to return to room temperature to see if the compound remains in solution. If it precipitates upon cooling, then heat is not a viable long-term solution for maintaining solubility at that concentration.

Troubleshooting Guide: Enhancing the Solubility of [3-(1,3-Thiazol-2-yl)phenyl]methanol

If you are encountering solubility issues, the following strategies can be systematically employed. The key is to find a method that achieves the desired concentration without compromising the biological integrity of your assay.

Strategy 1: Optimization of Co-Solvent Use

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[8] DMSO is the most common, but others can be considered.

Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for non-polar compounds.

Workflow for Co-Solvent Optimization:

A Start: Compound precipitates in medium B Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO A->B C Perform serial dilutions of the stock solution in 100% DMSO B->C Step-wise dilution avoids shock precipitation D Dilute the DMSO-diluted stocks into aqueous medium to the final assay concentration. Aim for final DMSO <0.5% C->D E Visually inspect for precipitation. (Tyndall effect, microscopy) D->E F Is the solution clear? E->F G Yes: Proceed with the assay. Include vehicle controls. F->G H No: The compound's aqueous solubility is too low for this concentration. F->H I Consider alternative strategies: pH modification or cyclodextrins H->I

Caption: Workflow for optimizing co-solvent-based dissolution.

Detailed Protocol for Co-Solvent Use:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of [3-(1,3-Thiazol-2-yl)phenyl]methanol (e.g., 10-50 mM) in 100% high-purity, anhydrous DMSO.[5] Ensure the compound is fully dissolved. Gentle vortexing or brief sonication can be used.

  • Intermediate Dilutions: Instead of diluting this high-concentration stock directly into your aqueous medium, perform serial dilutions in 100% DMSO to get closer to your final desired concentration.[5]

  • Final Dilution: From the intermediate DMSO dilutions, perform the final dilution into your pre-warmed cell culture medium. Do this in a stepwise manner, adding the compound drop-wise while gently vortexing the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Verification: After dilution, visually inspect the solution for any signs of precipitation. A clear solution should not scatter a laser beam (Tyndall effect). If possible, examine a small aliquot under a microscope to check for micro-precipitates.

Table 1: Recommended Final Co-Solvent Concentrations in In Vitro Assays

Co-SolventRecommended Max. Concentration (Cell-Based Assays)Notes
DMSO≤ 0.5%[4][5]Cell line dependent; always test for toxicity.
Ethanol≤ 0.5%Can be more cytotoxic than DMSO for some cell lines.[6]
Polyethylene Glycol 400 (PEG 400)Variable; often < 1%Generally less toxic but also a less potent solvent than DMSO.[9]
Strategy 2: pH Modification

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[10][11] The thiazole ring in [3-(1,3-Thiazol-2-yl)phenyl]methanol contains a nitrogen atom that is weakly basic and can be protonated at acidic pH.

Causality: By converting a neutral molecule into a charged salt form, its interaction with polar water molecules is enhanced, thereby increasing its solubility. According to Le Chatelier's principle, if a compound's anion is the conjugate base of a weak acid, lowering the pH will protonate the anion, shifting the equilibrium towards dissolution.[12][13]

Experimental Protocol for pH-Dependent Solubility Assessment:

  • Prepare a series of buffers: Prepare a set of buffers with a pH range from 3 to 8 (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Solubility Test: Add an excess amount of solid [3-(1,3-Thiazol-2-yl)phenyl]methanol to a small volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Analysis: Plot the measured solubility against the pH to determine the optimal pH range for dissolution.

Considerations for Cell-Based Assays: While this method can dramatically increase solubility, remember that most cell culture media are buffered to a physiological pH of ~7.4. Drastic changes in pH are not compatible with live-cell experiments. However, this technique can be very useful for preparing a concentrated acidic stock solution that can then be diluted and neutralized for the final assay, provided the compound remains soluble after neutralization.

Strategy 3: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can form inclusion complexes with poorly soluble molecules.[15]

Causality: The hydrophobic [3-(1,3-Thiazol-2-yl)phenyl]methanol molecule can be encapsulated within the hydrophobic core of the cyclodextrin. The resulting complex has a hydrophilic exterior, which greatly enhances its aqueous solubility.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its high solubility and low toxicity.[17]

Workflow for Cyclodextrin-Based Solubilization:

A Start: Compound has low aqueous solubility B Prepare an aqueous solution of HP-β-CD (e.g., 1-10% w/v) in assay buffer A->B C Add the solid compound or a concentrated organic stock to the HP-β-CD solution B->C D Mix thoroughly (vortex, sonicate, or overnight rotation) to facilitate complex formation C->D Encapsulation is time-dependent E Filter the solution (0.22 µm) to remove any undissolved compound D->E F Quantify the concentration of the dissolved compound in the filtrate E->F G Is the concentration sufficient for the assay? F->G H Yes: Proceed with the experiment. Include a vehicle control with HP-β-CD. G->H I No: Increase HP-β-CD concentration or try a different solubilization method. G->I

Caption: Decision workflow for using cyclodextrins.

Detailed Protocol for Cyclodextrin Formulation:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). Concentrations can range from 1% to 20% (w/v).

  • Complexation: Add [3-(1,3-Thiazol-2-yl)phenyl]methanol to the HP-β-CD solution. It is often more efficient to add the compound from a small volume of a concentrated organic stock (e.g., in ethanol or methanol) to the cyclodextrin solution, then evaporate the organic solvent.

  • Equilibration: Mix the solution vigorously. This can be done by stirring or sonicating at a controlled temperature. Allow the solution to equilibrate for several hours or overnight to ensure maximum complexation.

  • Sterilization and Quantification: Sterile-filter the final solution through a 0.22 µm filter to remove any un-complexed, precipitated drug and potential microbial contaminants. It is essential to then accurately determine the concentration of the solubilized compound in the filtrate via an analytical method like HPLC.

Final Recommendations

For any chosen solubilization method, it is imperative to conduct validation experiments. Ensure that the chosen excipients (DMSO, cyclodextrins, etc.) at their final concentrations do not interfere with the assay readout or cause unintended biological effects. Always run parallel controls containing the vehicle alone to ensure that any observed effects are due to the compound itself. The principles of good sample preparation are foundational to reliable and reproducible research.[18]

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Holm, C., Plovsing, T. L., & Nielsen, C. H. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(1), 33–40.
  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Retrieved January 24, 2026, from [Link]

  • Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC - NIH. (2025, March 17). Retrieved January 24, 2026, from [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 3). Retrieved January 24, 2026, from [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents | ACS Omega. (2024, September 3). Retrieved January 24, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Best Practices for Sample Preparation & Assay Development - Danaher Life Sciences. (n.d.). Retrieved January 24, 2026, from [Link]

  • Special Issue : Cyclodextrins in Drug Formulation and Delivery - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • How to enhance drug solubility for in vitro assays? - ResearchGate. (2014, July 31). Retrieved January 24, 2026, from [Link]

  • (2-Phenyl-1,3-thiazol-5-yl)methanol | C10H9NOS | CID 16495207 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy. (n.d.). Retrieved January 24, 2026, from [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

  • Effect of pH on Solubility — Overview & Examples - Expii. (n.d.). Retrieved January 24, 2026, from [Link]

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (n.d.). Retrieved January 24, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (2025, August 7). Retrieved January 24, 2026, from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Retrieved January 24, 2026, from [Link]

  • Cyclodextrin-based structures for drug delivery - Yareli Rojas Group - IIM-UNAM. (n.d.). Retrieved January 24, 2026, from [Link]

  • In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 24, 2026, from [Link]

  • pH and Solubility - AP Chem | Fiveable. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities - Taylor & Francis Online. (n.d.). Retrieved January 24, 2026, from [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024, April 24). Retrieved January 24, 2026, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy - SRUC, Scotland's Rural College. (2021, August 20). Retrieved January 24, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. (n.d.). Retrieved January 24, 2026, from [Link]

  • 17.6 pH Effects on Solubility | General Chemistry - YouTube. (2022, February 25). Retrieved January 24, 2026, from [Link]

  • (PDF) Cyclodextrins for drug delivery - ResearchGate. (2025, August 7). Retrieved January 24, 2026, from [Link]

  • From cell seeding to analysis - Getting the best out of your cell-based assay - YouTube. (2018, November 19). Retrieved January 24, 2026, from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 24, 2026, from [Link]

  • How to make a stock solution of a substance in DMSO - Quora. (2018, April 25). Retrieved January 24, 2026, from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Investigating the Degradation of [3-(1,3-Thiazol-2-yl)phenyl]methanol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [3-(1,3-Thiazol-2-yl)phenyl]methanol. This guide provides in-depth technical information, troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [3-(1,3-Thiazol-2-yl)phenyl]methanol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work on the degradation pathways of this compound. The thiazole moiety is a critical component in many biologically active compounds, and understanding its stability is paramount for drug development and formulation.[1][2][3]

Introduction: The Stability of Thiazole-Containing Compounds

The structural integrity of [3-(1,3-Thiazol-2-yl)phenyl]methanol is crucial for its therapeutic efficacy and safety. Degradation can lead to loss of potency, formation of inactive byproducts, or even the generation of toxic impurities. This guide will focus on the three primary degradation pathways anticipated for this molecule: photodegradation, oxidation, and hydrolysis.

Forced degradation studies are a critical component of understanding a drug candidate's stability.[4] These studies involve subjecting the compound to stress conditions such as light, heat, humidity, acid/base hydrolysis, and oxidation to predict its long-term stability and identify potential degradation products.

Part 1: Troubleshooting Guides

This section addresses specific issues you might encounter during your degradation studies.

Troubleshooting Guide 1: Unexpected Peaks in HPLC Analysis After Photodegradation Studies

Question: I've exposed my sample of [3-(1,3-Thiazol-2-yl)phenyl]methanol to UV light and now see several new, unexpected peaks in my HPLC chromatogram. How do I identify these photodegradants?

Answer:

The appearance of new peaks upon exposure to light is a strong indicator of photodegradation. Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photo-oxygenation.[5]

Causality: The mechanism often involves the reaction of the thiazole ring with singlet oxygen, generated during photo-irradiation. This can lead to a [4+2] Diels-Alder type cycloaddition, forming an unstable endoperoxide intermediate that subsequently rearranges to various degradation products.[5]

Experimental Workflow for Identification:

Caption: Workflow for the identification of photodegradation products.

Step-by-Step Protocol:

  • Optimize HPLC Separation: Develop a gradient HPLC method that provides good resolution between the parent compound and the new peaks.

  • LC-MS/MS Analysis:

    • Inject the stressed sample into an LC-MS/MS system.

    • Obtain the accurate mass of the parent ion for each new peak to determine its elemental composition.

    • Perform MS/MS fragmentation on each new peak to elucidate its structure. Comparing the fragmentation patterns of the parent compound and the degradants can provide clues about the structural changes.[5]

  • Preparative HPLC Isolation: If the structure cannot be definitively determined by MS alone, isolate the unknown impurities using preparative HPLC.[5]

  • NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated impurities to confirm their structures.[5]

Troubleshooting Guide 2: Loss of Parent Compound Under Acidic/Basic Hydrolytic Stress with No Clear Degradant Peaks

Question: After subjecting [3-(1,3-Thiazol-2-yl)phenyl]methanol to acidic or basic conditions, I see a significant decrease in the parent peak area in my HPLC analysis, but no major new peaks are appearing. Where is my compound going?

Answer:

This scenario suggests a few possibilities:

  • Formation of highly polar degradants: The degradation products might be too polar to be retained on your reverse-phase HPLC column under the current method conditions.

  • Formation of non-UV active degradants: The degradation products may lack a chromophore, making them invisible to a UV detector.

  • Precipitation of degradants: The degradation products may have low solubility in the sample solvent and have precipitated out.

Causality: While the thiazole ring itself is relatively stable to hydrolysis, the benzylic alcohol moiety can be susceptible to reactions under strong acidic or basic conditions, potentially leading to cleavage or rearrangement.

Troubleshooting Steps:

  • Modify HPLC Method:

    • Decrease the organic content of the mobile phase at the beginning of the gradient to retain more polar compounds.

    • Consider a different stationary phase, such as a polar-embedded or HILIC column.

  • Employ a Universal Detector: Use a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in series with your UV detector.

  • Analyze by LC-MS: A mass spectrometer can detect compounds regardless of their UV activity.

  • Visual Inspection: Carefully inspect your sample vials for any precipitate. If present, attempt to dissolve it in a stronger solvent and analyze.

Troubleshooting Guide 3: Observing an Increase in a Peak Corresponding to [3-(1,3-Thiazol-2-yl)phenyl]methanone During Oxidative Stress Testing

Question: I'm performing an oxidative stress study using hydrogen peroxide and see a new peak that I suspect is the corresponding ketone, [3-(1,3-Thiazol-2-yl)phenyl]methanone. How can I confirm this?

Answer:

The oxidation of the benzylic alcohol to a ketone is a very plausible degradation pathway. Studies have shown that thiazol-2-ylmethanols can be oxidized to their corresponding ketones under certain conditions.[6][7]

Confirmation Strategy:

Caption: Strategy for confirming the identity of an oxidative degradation product.

Step-by-Step Protocol:

  • Synthesize or Procure a Standard: The most definitive way to confirm the identity of the degradant is to obtain an authentic standard of [3-(1,3-Thiazol-2-yl)phenyl]methanone.

  • Co-injection: Spike your degraded sample with the standard. If the suspected peak increases in area and remains symmetrical, it is highly likely to be the ketone.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the suspected degradant peak in the stressed sample.

  • LC-MS Analysis: Confirm that the mass of the suspected peak matches the molecular weight of the ketone. The fragmentation pattern should also be consistent with the proposed structure.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for [3-(1,3-Thiazol-2-yl)phenyl]methanol?

Based on the chemistry of the thiazole ring and the benzylic alcohol functional group, the most probable degradation pathways are:

  • Photodegradation: Cleavage or rearrangement of the thiazole ring via reaction with singlet oxygen.[5]

  • Oxidation: Oxidation of the methanol group to a carboxylic acid or, more likely, a ketone.[6][7]

  • Hydrolysis: While the thiazole ring is generally stable, extreme pH and temperature could potentially lead to ring opening, although this is less common than oxidation or photodegradation.

Q2: What analytical techniques are best suited for studying the degradation of this compound?

A combination of techniques is ideal:

  • High-Performance Liquid Chromatography (HPLC) with UV or PDA detection is the workhorse for separating and quantifying the parent compound and its degradants.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass spectrometry (HRMS), is essential for identifying unknown degradation products by providing molecular weight and fragmentation information.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for unambiguous structure elucidation of isolated degradation products.[5]

Q3: How should I set up a forced degradation study for this compound?

A typical forced degradation study would involve the following conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursHydrolysis of functional groups
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursHydrolysis of functional groups
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of alcohol and thiazole ring
Photostability Exposure to ICH-compliant light source (e.g., Xenon lamp)Photodegradation of the thiazole ring
Thermal Stress 80°C for 48 hours (solid state and in solution)Thermally induced degradation

Q4: Are there any known stability issues with the thiazole ring itself?

The thiazole ring is generally considered an aromatic and relatively stable heterocycle. However, it is not inert. It can be susceptible to:

  • Oxidation: Particularly at the sulfur atom.

  • Photodegradation: As discussed, especially when substituted with aryl groups.[5]

  • Strong acids/bases at high temperatures: Can lead to ring cleavage, though this often requires harsh conditions.

Q5: My degradation product appears to be a dimer. Is this a known pathway for thiazoles?

While less common than unimolecular degradation, dimerization can occur, especially under photolytic conditions where radical intermediates might be formed. If you suspect a dimer, high-resolution mass spectrometry will be crucial to confirm the molecular formula.

References

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved January 24, 2026, from [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). MDPI. Retrieved January 24, 2026, from [Link]

  • An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Wu, L., Hong, T. Y., & Vogt, F. G. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 763-772. Retrieved January 24, 2026, from [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Retrieved January 24, 2026, from [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • D'Auria, M., Mauriello, G., & Racioppi, R. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, 37-40. Retrieved January 24, 2026, from [Link]

  • One-pot three-component synthesis of novel Phenyl-Pyrano-Thiazol-2-one derivatives and their anti-diabetic activity studies. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Analytical Methods for Thiazole Quantification

Welcome to the technical support center for the optimization of analytical methods for thiazole quantification. This guide is designed for researchers, scientists, and drug development professionals to provide practical,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of analytical methods for thiazole quantification. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the challenges you may encounter during your experiments. We will move beyond simple procedural lists to explain the underlying principles of method development and troubleshooting, ensuring your analytical methods are robust, reliable, and fit for purpose.

Section 1: Foundational Principles of Thiazole Analysis

Thiazole and its derivatives are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities.[1][2][3] However, their unique chemical properties can present challenges in quantitative analysis. Understanding these properties is the first step toward developing optimized and reliable analytical methods.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, can be susceptible to degradation under certain conditions. For instance, some thiazole derivatives undergo significant degradation in alkaline and oxidative environments.[4][5] This necessitates the development of stability-indicating methods, particularly for pharmaceutical quality control.[4][5]

Furthermore, the potential for some thiazole derivatives to be classified as "frequent hitters" in screening campaigns suggests a propensity for non-specific interactions or reactivity, which can translate to analytical challenges such as peak tailing or poor recovery.[1]

This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, as these are the most common techniques for thiazole quantification. We will also touch upon Gas Chromatography (GC) for specific applications.

Section 2: HPLC Method Development and Optimization Workflow

A systematic approach to method development is crucial for achieving a robust and reliable quantitative method. The following workflow outlines the key stages and decision points.

HPLC_Method_Development cluster_prep Phase 1: Analyte & System Preparation cluster_dev Phase 2: Method Optimization cluster_val Phase 3: Method Validation (ICH Q2(R2)) A Analyte Characterization (pKa, logP, solubility, UV spectra) B Standard & Sample Preparation (Solvent selection, extraction) A->B C Initial System & Column Selection (Reversed-phase C18, isocratic) B->C D Mobile Phase Scouting (ACN vs. MeOH, pH, buffer) C->D Initial runs E Gradient Optimization (Slope, time) D->E Fine-tuning separation F Temperature & Flow Rate Adjustment E->F Improving peak shape & runtime G Wavelength Selection (UV/PDA) or MS Parameter Tuning F->G Optimizing detection H Specificity & Selectivity G->H Begin Validation I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness & Stability K->L M Routine Analysis & Troubleshooting L->M Method is validated

Caption: A systematic workflow for HPLC method development and validation for thiazole quantification.

Section 3: Troubleshooting Common HPLC Issues for Thiazole Quantification (Q&A)

This section addresses specific problems you might encounter during your analysis in a question-and-answer format.

Peak Shape Problems

Q1: My thiazole peak is tailing significantly. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue and can often be traced back to several factors. Here’s a systematic approach to troubleshooting:

  • Causality: Tailing often results from secondary interactions between the analyte and the stationary phase, or issues with the sample solvent or flow path. Thiazole-containing compounds, particularly those with basic nitrogen atoms, can interact with residual acidic silanols on the silica backbone of the stationary phase.

  • Troubleshooting Steps:

    • Check for Column Overload: Inject a dilution of your sample. If the tailing improves, you may be overloading the column. Reduce the injection volume or sample concentration.[6]

    • Mobile Phase pH Adjustment: If your thiazole derivative has a basic pKa, ensure the mobile phase pH is at least 2 units below the pKa to keep it fully protonated and minimize interactions with silanols. Conversely, if it's acidic, a pH 2 units above the pKa will keep it deprotonated.

    • Increase Buffer Strength: A higher buffer concentration can sometimes shield the silanol interactions. Try increasing the buffer concentration in your mobile phase (e.g., from 10 mM to 25 mM).

    • Use a Base-Deactivated Column: Modern columns are often end-capped to reduce silanol activity. If you are using an older column, switching to a base-deactivated or hybrid particle column can significantly improve peak shape.

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile into a highly aqueous mobile phase), it can cause peak distortion. If possible, dissolve your sample in the mobile phase.

Q2: My peak is fronting. What does this indicate?

A2: Peak fronting is less common than tailing but usually points to a few specific issues:

  • Causality: Fronting is often a sign of column overload, especially in preparative chromatography, or a temperature mismatch between the column and the incoming mobile phase.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: As with tailing, the primary suspect is injecting too much sample. Dilute your sample and reinject.[6]

    • Check for Channeling in the Column: A void at the head of the column can cause the sample band to spread unevenly. This often requires column replacement. You can diagnose this by reversing the column (if permissible by the manufacturer) and observing if the peak shape changes.

    • Ensure Proper Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before injection.

Retention and Resolution Issues

Q3: My thiazole analyte is not retained on my C18 column. What should I do?

A3: Lack of retention for polar compounds on a reversed-phase column is a frequent challenge.

  • Causality: If your thiazole derivative is highly polar, it will have little affinity for the non-polar C18 stationary phase and will elute with the solvent front.

  • Troubleshooting Steps:

    • Decrease Mobile Phase Strength: Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention of polar compounds.

    • Use a 100% Aqueous Mobile Phase (with an appropriate column): Standard C18 columns can undergo "phase dewetting" or "phase collapse" in highly aqueous mobile phases, leading to a sudden loss of retention. Use a column specifically designed for use in 100% aqueous conditions (e.g., an AQ-type or polar-embedded column).

    • Switch to a More Retentive Stationary Phase: Consider a C8 or a Phenyl-Hexyl column, which can offer different selectivity. For very polar thiazoles, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a more suitable technique.

Q4: I have two closely eluting thiazole isomers. How can I improve their resolution?

A4: Improving the resolution between two co-eluting peaks requires adjusting the selectivity of your chromatographic system.

  • Causality: Resolution is a function of efficiency, selectivity, and retention. To separate two closely related isomers, you need to exploit subtle differences in their interaction with the stationary and mobile phases.

  • Troubleshooting Steps:

    • Optimize Selectivity (α):

      • Change the Organic Modifier: Switch from acetonitrile to methanol, or vice versa. The different solvent properties can alter the elution order.

      • Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of your analytes, potentially leading to better separation.

      • Change the Stationary Phase: This is often the most effective solution. A Phenyl-Hexyl column, for example, can provide π-π interactions that may resolve aromatic isomers that are inseparable on a C18 column. For chiral thiazole compounds, a chiral stationary phase is necessary.[7][8]

    • Increase Efficiency (N):

      • Use a Longer Column or Smaller Particle Size: This will increase the number of theoretical plates and lead to narrower peaks.

      • Lower the Flow Rate: This can improve efficiency, but at the cost of longer run times.

    • Increase Retention (k'):

      • Decrease the Organic Content: Pushing the peaks further down the chromatogram can sometimes provide enough space for them to separate.

Section 4: FAQs for Thiazole Quantification

Q: What is a stability-indicating method and why is it important for thiazole-based drugs?

A: A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4][5] This is crucial for thiazole-based drugs as the thiazole ring can be susceptible to degradation.[4] Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, heat, light, and oxidation, are performed to generate potential degradation products and validate the method's ability to separate them from the parent drug.[4][9]

Q: I need to quantify a genotoxic impurity related to my thiazole API. What are the key considerations?

A: Quantifying genotoxic impurities (GTIs) is challenging due to their very low permissible limits (often in the ppm range relative to the API).[10][11] The analytical method must be highly sensitive and specific.

  • Technique of Choice: LC-MS/MS is often the preferred technique due to its high sensitivity and selectivity.[12][13]

  • Method Validation: The Limit of Quantification (LOQ) must be at or below the control threshold for the GTI.[12]

  • Sample Preparation: You may need to use a sample enrichment technique to concentrate the impurity before analysis.

Q: My thiazole compound is not volatile enough for GC analysis. What are my options?

A: For non-volatile or thermally labile compounds, derivatization is a common strategy to make them suitable for GC analysis.[14]

  • Silylation: This is a common derivatization technique where active hydrogens (e.g., on hydroxyl or amine groups) are replaced with a trimethylsilyl (TMS) group. This increases volatility and thermal stability. Reagents like BSTFA are frequently used.

  • HPLC as an Alternative: In most cases, developing an HPLC method is a more direct approach for non-volatile compounds and avoids the extra sample preparation step of derivatization.

Section 5: Protocols and Data Tables

Protocol 1: General Purpose Reversed-Phase HPLC Method for a Neutral Thiazole Derivative

This protocol provides a starting point for method development.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% to 10% B

    • 17.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV/PDA at the λmax of the thiazole derivative (e.g., 254 nm or a specific wavelength determined from a UV scan).[15]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Table 1: Method Validation Parameters according to ICH Q2(R2) Guidelines
ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is well-resolved from impurities and degradation products (Peak Purity > 99%).To ensure the method measures only the desired analyte.[15][16]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 5 concentrations.To demonstrate a proportional relationship between concentration and response.[15][17]
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.To assess the closeness of the measured value to the true value.[15][17]
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).To demonstrate the method's consistency under various conditions.[15][17]
LOD Signal-to-Noise ratio of 3:1.The lowest concentration that can be detected.[15]
LOQ Signal-to-Noise ratio of 10:1.The lowest concentration that can be quantified with acceptable accuracy and precision.[15]
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ± 0.2, Temp ± 2°C).To demonstrate the method's reliability during normal use.

Section 6: Troubleshooting Decision Tree for Thiazole Analysis

Troubleshooting_Tree cluster_peakshape Peak Shape Issues cluster_retention Retention & Resolution Issues Start Problem with Thiazole Analysis PeakShape Poor Peak Shape? Start->PeakShape Retention Incorrect Retention Time? Start->Retention Tailing Tailing? PeakShape->Tailing Yes PeakShape->Retention No Fronting Fronting? Tailing->Fronting No Sol_Tailing1 Adjust Mobile Phase pH Tailing->Sol_Tailing1 Yes Sol_Fronting Reduce Sample Concentration Fronting->Sol_Fronting Yes Fronting->Retention No Sol_Tailing2 Use Base-Deactivated Column Sol_Tailing1->Sol_Tailing2 NoRetention No/Low Retention? Retention->NoRetention Yes PoorRes Poor Resolution? Retention->PoorRes No NoRetention->PoorRes No Sol_NoRet Decrease Organic in Mobile Phase Use Polar-Embedded Column NoRetention->Sol_NoRet Yes Sol_PoorRes Change Mobile Phase Organic Change Column Type (e.g., Phenyl) PoorRes->Sol_PoorRes Yes

Sources

Optimization

Refinement of crystallization techniques for phenylthiazoles

Welcome to the technical support center for the refinement of crystallization techniques for phenylthiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the refinement of crystallization techniques for phenylthiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline forms of this important class of heterocyclic compounds. Drawing from established crystallographic principles and specific insights into the behavior of phenylthiazole derivatives, this resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to provide direct answers and actionable protocols for specific issues that may arise during the crystallization of phenylthiazole compounds.

Problem 1: No Crystal Growth Observed

Q: I have followed a standard cooling crystallization protocol, but no crystals have formed, even after an extended period. What are the likely causes and how can I resolve this?

A: The absence of crystal formation is a common hurdle, typically stemming from a solution that has not reached a sufficient level of supersaturation. Here is a systematic approach to troubleshoot this issue:

  • Causality: Crystallization is initiated when the concentration of the solute in the solvent exceeds its solubility limit, a state known as supersaturation. If the solution remains in a stable or metastable state, nucleation and subsequent crystal growth will not occur.[1] This can be due to several factors including insufficient solute concentration, the solvent being too effective at room or low temperatures, or a cooling rate that is too slow for the specific system.

  • Troubleshooting Protocol:

    • Increase Supersaturation by Evaporation: If your phenylthiazole derivative is stable, a simple and effective method is to allow for slow evaporation of the solvent. This can be achieved by covering the vial with a cap that is not airtight, or by using a septum with a needle inserted.[2] This gradually increases the solute concentration.

    • Solvent Polarity Considerations: Phenylthiazole derivatives can exhibit varied solubility depending on their substituents. While some are soluble in polar solvents like ethanol, others may require less polar options.[3][4][5] If your compound is highly soluble, consider using a solvent system where its solubility is moderate.

    • Induce Nucleation:

      • Seeding: Introduce a microcrystal of the same compound to the solution to act as a template for crystal growth.[2]

      • Scratching: Gently scratching the inside surface of the glass vial with a glass rod can create nucleation sites.

    • Anti-Solvent Addition: If the above methods are unsuccessful, the anti-solvent vapor diffusion technique is a powerful alternative. This method involves the slow introduction of a vapor from a solvent in which your compound is insoluble (the anti-solvent) into a solution of your compound in a good solvent.[1][6]

  • Visual Workflow for Troubleshooting "No Crystal Growth":

    No_Crystal_Growth Start No Crystal Growth Check_Saturation Is the solution saturated? Start->Check_Saturation Increase_Concentration Increase Solute Concentration Check_Saturation->Increase_Concentration No Induce_Nucleation Induce Nucleation Check_Saturation->Induce_Nucleation Yes Slow_Evaporation Slow Evaporation Increase_Concentration->Slow_Evaporation Add_More_Solute Add More Solute Increase_Concentration->Add_More_Solute Success Crystals Formed Slow_Evaporation->Success Add_More_Solute->Success Seeding Seeding Induce_Nucleation->Seeding Scratching Scratching Induce_Nucleation->Scratching Anti_Solvent Anti-Solvent Method Induce_Nucleation->Anti_Solvent If still no growth Seeding->Success Scratching->Success Vapor_Diffusion Vapor Diffusion Anti_Solvent->Vapor_Diffusion Reassess_Solvent Reassess Solvent System Vapor_Diffusion->Reassess_Solvent If fails Vapor_Diffusion->Success

    Caption: Troubleshooting workflow for initiating crystal growth.

Problem 2: Formation of an Oil Instead of Crystals

Q: My phenylthiazole compound is "oiling out" of the solution rather than forming crystals. Why is this happening and what can I do to promote crystallization?

A: Oiling out is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often occurs when the supersaturation is too high or the cooling is too rapid.[1]

  • Causality: The formation of an oil indicates that the solute has become immiscible with the solvent at the current temperature and concentration, but the molecules have not yet organized into a crystal lattice. This can be due to a high concentration of impurities, a rapid drop in temperature, or the intrinsic properties of the phenylthiazole derivative.

  • Troubleshooting Protocol:

    • Reduce the Rate of Supersaturation:

      • Slower Cooling: If using a cooling crystallization method, slow down the cooling rate. This can be achieved by placing the flask in an insulated container or a dewar. A slower approach to supersaturation allows more time for molecules to orient correctly into a crystal lattice.[7]

      • Dilution: Add a small amount of the solvent back to the solution to slightly decrease the concentration, then allow for slower evaporation.

    • Solvent System Modification:

      • Change Solvent: Experiment with different solvents or solvent mixtures. A solvent that is a poorer solvent for your compound at room temperature may encourage crystallization over oiling.

      • Anti-Solvent Technique: The controlled addition of an anti-solvent, particularly through vapor diffusion, can provide the gentle increase in supersaturation needed to favor crystallization.[1][6]

    • Temperature Adjustment: Try performing the crystallization at a different temperature. Sometimes, a slightly higher or lower temperature can shift the thermodynamics to favor crystal formation.

    • Purity Assessment: Ensure the purity of your phenylthiazole compound. Impurities can disrupt the crystallization process and promote oiling.[3] Recrystallization or chromatographic purification may be necessary.

  • Data Summary: Recommended Solvent Systems for Phenylthiazoles

Phenylthiazole Derivative TypeRecommended Solvents for CrystallizationTechniqueReference
General 2-Amino-4-phenylthiazolesChloroformCooling[1]
Substituted Amino PhenylthiazolesEthanolCooling[5]
4-bromo phenyl-2-mercapto thiazoleAbsolute EthanolRecrystallization[4]
Problem 3: Poor Crystal Quality (Small, Needle-like, or Aggregated Crystals)

Q: I am obtaining crystals, but they are very small, needle-like, or form aggregates, making them unsuitable for X-ray diffraction. How can I improve the crystal quality?

A: The quality of crystals is highly dependent on the rate of nucleation versus the rate of crystal growth. Poor quality crystals often result from rapid nucleation leading to many small crystals, or anisotropic growth patterns.

  • Causality: When nucleation occurs too rapidly, a large number of small crystals form instead of a few large ones. Needle-like morphology can be inherent to the compound's crystal packing but can also be exacerbated by certain solvents or rapid growth conditions. Aggregation occurs when individual crystals clump together.[8]

  • Troubleshooting Protocol:

    • Optimize the Cooling Profile: A slower cooling rate generally favors the growth of larger, higher-quality crystals by minimizing the nucleation rate.[7]

    • Solvent Selection: The choice of solvent can significantly influence crystal habit. Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities. For instance, some phenylthiazole derivatives have been successfully crystallized from ethanol, which can participate in hydrogen bonding.[2][4][5]

    • Vapor Diffusion: This technique is often superior for growing high-quality single crystals as it provides a very slow and controlled approach to supersaturation.[1][2][6][9]

    • Minimize Vibrations: Ensure the crystallization vessel is in a location free from vibrations, as physical disturbances can trigger excessive nucleation.[2]

    • Control of Polymorphism: Be aware that phenylthiazoles can exhibit polymorphism, meaning they can crystallize in different crystal structures. The choice of solvent and crystallization conditions can influence which polymorph is obtained. Characterization by techniques such as PXRD can help identify the form.

  • Experimental Workflow for Crystal Quality Improvement:

    Crystal_Quality Start Poor Crystal Quality Analyze_Problem Analyze Morphology (Small, Needles, Aggregates) Start->Analyze_Problem Reduce_Nucleation Reduce Nucleation Rate Analyze_Problem->Reduce_Nucleation Modify_Growth Modify Growth Habit Analyze_Problem->Modify_Growth Minimize_Disturbance Minimize Vibrations Analyze_Problem->Minimize_Disturbance Slower_Cooling Slower Cooling Reduce_Nucleation->Slower_Cooling Lower_Concentration Lower Initial Concentration Reduce_Nucleation->Lower_Concentration High_Quality_Crystals High-Quality Crystals Slower_Cooling->High_Quality_Crystals Lower_Concentration->High_Quality_Crystals Change_Solvent Change Solvent/Solvent System Modify_Growth->Change_Solvent Vapor_Diffusion Use Vapor Diffusion Modify_Growth->Vapor_Diffusion Change_Solvent->High_Quality_Crystals Vapor_Diffusion->High_Quality_Crystals Minimize_Disturbance->High_Quality_Crystals

    Caption: Workflow for improving the quality of phenylthiazole crystals.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of a novel phenylthiazole derivative?

A1: A good starting point is to consider the polarity of your molecule. Given the aromatic phenyl group and the heterocyclic thiazole ring, solvents of intermediate polarity are often successful. Based on literature, ethanol, methanol, and chloroform have been used for the crystallization of various phenylthiazole derivatives.[1][4][5] It is advisable to perform a solubility screen with a small amount of your compound in a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., toluene, hexane) to identify a solvent in which your compound is sparingly soluble at room temperature but readily soluble when heated.

Q2: How critical is the purity of the phenylthiazole compound for successful crystallization?

A2: Purity is paramount. Impurities can act as nucleation inhibitors or, conversely, cause rapid precipitation of amorphous material.[3] They can also be incorporated into the crystal lattice, leading to defects and poor diffraction quality. It is highly recommended to purify your phenylthiazole derivative by column chromatography or a preliminary recrystallization before attempting to grow single crystals for X-ray analysis.

Q3: Can I use a mixture of solvents for crystallization?

A3: Yes, using a solvent mixture is a very common and effective technique. Typically, you would dissolve your phenylthiazole compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (anti-solvent) in which it is insoluble, until the solution becomes slightly turbid. Heating the mixture to get a clear solution and then allowing it to cool slowly can yield high-quality crystals. The anti-solvent vapor diffusion method is a more controlled version of this approach.[1][6][9]

Q4: My phenylthiazole is a liquid at room temperature. Can it be crystallized?

A4: While challenging, it is possible to crystallize compounds that are liquids at room temperature. Co-crystallization is a powerful technique in this scenario. This involves crystallizing your liquid phenylthiazole with another molecule (a co-former) through non-covalent interactions such as hydrogen bonding. This has been successfully demonstrated for other liquid heterocycles like benzothiazole.

References

  • Crochet, A. Guide for crystallization. University of Fribourg, Chemistry Department. [Link]

  • Mohan, S., et al. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1), 177-184.
  • Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2157-2176.
  • Kato, T., et al. (2022). Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. CrystEngComm, 24(3), 487-492.
  • Various Authors. (2024). Troubleshooting. Reddit. [Link]

  • Sosso, G. C., & Michaelides, A. (2022). Three-Step Mechanism of Antisolvent Crystallization. Journal of the American Chemical Society, 144(17), 7793-7801.
  • Shi, D.-H., et al. (2021). Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. Journal of the Chinese Chemical Society, 68(4), 661-671.
  • Wang, Y., et al. (2023). Impact of impurities on crystal growth.
  • Al-Obaidi, H., & Brocchini, S. (2018). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 10(4), 213.
  • Helmenstine, A. M. (2013). Solutions to Common Crystal Growing Problems. Science Notes. [Link]

  • Vella-Zarb, L., & Riel, A. M. (2018). Solid-State Investigation of Polymorphism and Tautomerism of Phenylthiazole-thione: A Combined Crystallographic, Calorimetric, and Theoretical Survey. Crystal Growth & Design, 18(11), 6931-6941.
  • Kubota, N. (2001). Effect of Impurities on the Growth Kinetics of Crystals. Journal of Crystal Growth, 232(1-4), 290-302.
  • Aakeröy, C. B., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry, 17, 1538-1544.
  • RM@Schools. (n.d.). Antisolvent Crystallization. RM@Schools. [Link]

  • Chen, J., et al. (2011). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design, 11(4), 987-995.
  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • IMSERC. (n.d.). Crystallization. IMSERC. [Link]

  • Blagden, N., & de Matas, M. (2005). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. Current Drug Delivery, 2(4), 347-357.
  • Helmenstine, A. M. (2020). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. MDPI. [Link]

  • Price, S. L. (2014). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 14(5), 2204-2214.
  • Jones, C. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

  • El-Sayed, M. A., et al. (2020). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC Medicinal Chemistry, 11(10), 1162-1173.
  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. Achieve Chem. [Link]

  • Olmos, J. (2021). Crystallization Techniques. YouTube. [Link]

  • Sosso, G. C., & Michaelides, A. (2022). Three-Step Mechanism of Antisolvent Crystallization. Journal of the American Chemical Society, 144(17), 7793-7801.
  • Technobis Crystallization Systems. (2022). Remove the randomness from single crystal growing. Technobis Crystallization Systems. [Link]

  • LibreTexts. (2022). 3.4B: Cooling Slowly. Chemistry LibreTexts. [Link]

  • Thorp-Greenwood, F. L., & Taylor, R. (2023). Getting crystals your crystallographer will treasure: a beginner's guide.

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Reference Data & Comparative Studies

Validation

Validating the Anticancer Potential of [3-(1,3-Thiazol-2-yl)phenyl]methanol: A Comparative Guide

In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective anticancer activity remains a paramount objective. The thiazole scaffold represents a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective anticancer activity remains a paramount objective. The thiazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational anticancer agents.[1][2][3] This guide provides a comprehensive framework for the preclinical validation of a novel thiazole-containing compound, [3-(1,3-Thiazol-2-yl)phenyl]methanol. Our objective is to present a rigorous, multi-faceted experimental workflow designed to elucidate its potential anticancer activity, benchmark its performance against established chemotherapeutic agents, and explore its putative mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic candidates.

Introduction: The Rationale for Investigating Thiazole Derivatives

The thiazole ring is a heterocyclic motif that imparts favorable pharmacological properties to a molecule, including the ability to engage in hydrogen bonding with biological targets.[2] This has led to the successful development of thiazole-containing drugs such as Dasatinib and Ixazomib, which have demonstrated clinical efficacy in treating various cancers.[2] Thiazole derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis (programmed cell death).[1][3][4] Given this precedent, the exploration of novel, structurally distinct thiazole-containing compounds like [3-(1,3-Thiazol-2-yl)phenyl]methanol is a scientifically sound endeavor.

Experimental Design: A Phased Approach to Validation

The validation of a novel anticancer compound necessitates a systematic progression from broad-based screening to more focused mechanistic studies. The following experimental workflow is proposed to comprehensively assess the anticancer potential of [3-(1,3-Thiazol-2-yl)phenyl]methanol.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification & Validation A Compound Synthesis & Characterization B Cell Line Panel Selection A->B C MTT/MTS Assay for IC50 Determination B->C D Apoptosis Assays (Annexin V/PI Staining) C->D Proceed if potent IC50 observed E Cell Cycle Analysis (Propidium Iodide Staining) D->E F Kinase Inhibition Profiling E->F Investigate upstream pathways G Western Blot Analysis of Signaling Pathways F->G G cluster_0 Apoptosis Signaling Pathways A Intrinsic Pathway (e.g., DNA damage) C Mitochondrial Outer Membrane Permeabilization A->C B Extrinsic Pathway (e.g., FasL binding) D Caspase-8 Activation B->D E Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) C->E F Executioner Caspases (Caspase-3, -6, -7) D->F E->F G Apoptosis F->G

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.

  • Cell Treatment: Treat cancer cells with [3-(1,3-Thiazol-2-yl)phenyl]methanol at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells and stain them with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Arrest

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, G2, or M) and subsequent cell death. [5][6][7]

G cluster_0 Cell Cycle Checkpoints G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase G2 G2 Phase S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M Phase G1_S_Checkpoint->S G2_M_Checkpoint->M

Caption: Key checkpoints in the eukaryotic cell cycle.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution.

  • Cell Treatment: Treat cancer cells with [3-(1,3-Thiazol-2-yl)phenyl]methanol at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain them with a solution containing propidium iodide and RNase.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to generate a histogram of DNA content.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Phase 3: Preliminary Target Identification

Identifying the molecular target(s) of a novel compound is a critical step in its development. Given that many thiazole-containing anticancer agents are kinase inhibitors, this is a logical starting point for investigation. [2][3]

Kinase Inhibition Profiling

A broad-panel kinase inhibition screen can be performed to identify potential kinase targets of [3-(1,3-Thiazol-2-yl)phenyl]methanol. Several commercial services offer screening against hundreds of kinases.

Western Blot Analysis

Based on the results of the kinase screen and the observed cellular effects (e.g., apoptosis or cell cycle arrest), Western blot analysis can be used to examine the phosphorylation status and expression levels of key proteins in relevant signaling pathways. For example, if the compound is found to inhibit EGFR, one would expect to see a decrease in phosphorylated EGFR and downstream signaling proteins like Akt and ERK. [8]Similarly, if VEGFR-2 is a target, downstream signaling can be assessed. [9][10][11]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the anticancer potential of [3-(1,3-Thiazol-2-yl)phenyl]methanol. By systematically evaluating its cytotoxicity, elucidating its mechanism of action, and identifying its potential molecular targets, researchers can build a strong preclinical data package. Positive results from these in vitro studies would provide a solid foundation for advancing the compound to in vivo animal models for efficacy and toxicity testing, a necessary step before consideration for human clinical trials. [12]The thiazole scaffold continues to be a rich source of novel anticancer drug candidates, and a methodical validation process is essential for translating these discoveries into clinically meaningful therapies.

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Comparative

A Guide to Cross-Reactivity Profiling of [3-(1,3-Thiazol-2-yl)phenyl]methanol: A Case Study in Kinase Inhibitor Specificity

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is often more complex.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is often more complex. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or, in some serendipitous cases, reveal novel therapeutic applications. For researchers and drug development professionals, a rigorous understanding of a compound's selectivity profile is not just a regulatory hurdle but a critical component of its preclinical characterization.

This guide provides an in-depth, technical comparison of the cross-reactivity profile of a novel investigational compound, [3-(1,3-Thiazol-2-yl)phenyl]methanol. While this molecule is a hypothetical kinase inhibitor for the purposes of this guide, the principles and methodologies described herein are universally applicable to the characterization of any small molecule inhibitor. We will explore the causality behind experimental choices, present detailed protocols for robust assessment, and compare its performance against established alternatives, grounding our discussion in authoritative scientific principles.

Introduction to [3-(1,3-Thiazol-2-yl)phenyl]methanol and the Importance of Kinase Selectivity

The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Notably, the thiazole ring is a common scaffold in the design of protein kinase inhibitors.[4][5][6] Kinases, a large family of enzymes that regulate the majority of cellular pathways, are attractive targets for therapeutic intervention, particularly in oncology.

Let us hypothesize that our compound of interest, [3-(1,3-Thiazol-2-yl)phenyl]methanol, has been identified as a potent inhibitor of Aurora Kinase A (AURKA) , a key regulator of mitotic progression. Elevated AURKA activity is frequently observed in human cancers and is correlated with poor prognosis. While potent inhibition of AURKA is a promising therapeutic strategy, the human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding pockets. Therefore, assessing the selectivity of our compound is paramount.

This guide will compare [3-(1,3-Thiazol-2-yl)phenyl]methanol against two well-characterized kinase inhibitors:

  • Alisertib (MLN8237): A selective Aurora Kinase inhibitor that has been evaluated in numerous clinical trials.

  • Staurosporine: A potent but non-selective, broad-spectrum kinase inhibitor, serving as a promiscuous control.

Experimental Design for Cross-Reactivity Profiling

A multi-tiered approach is essential for a comprehensive assessment of inhibitor selectivity. We will employ a combination of in vitro biochemical assays and cell-based functional assays.

Tier 1: Large-Scale Kinase Panel Screening

The initial step is to obtain a broad overview of the compound's interaction with the human kinome. This is typically achieved through a fee-for-service screen against a large panel of recombinant kinases.

Experimental Workflow: Kinase Panel Screening

G cluster_prep Compound Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound [3-(1,3-Thiazol-2-yl)phenyl]methanol (Stock Solution in DMSO) Serial_Dilution Serial Dilution to Test Concentration Compound->Serial_Dilution Incubation Incubation at 30°C Serial_Dilution->Incubation Kinase_Panel Recombinant Kinase Panel (e.g., 400+ kinases) Kinase_Panel->Incubation ATP ATP (at Km) ATP->Incubation Substrate Peptide Substrate Substrate->Incubation Detection Detection of Phosphorylation (e.g., Luminescence) Incubation->Detection Data_Acquisition Raw Data Acquisition Detection->Data_Acquisition Normalization Normalization to Controls (0% and 100% Inhibition) Data_Acquisition->Normalization Hit_Identification Hit Identification (% Inhibition > Threshold) Normalization->Hit_Identification

Caption: Workflow for large-scale kinase panel screening.

Protocol: In Vitro Kinase Profiling (Illustrative)

  • Compound Preparation: Prepare a 10 mM stock solution of [3-(1,3-Thiazol-2-yl)phenyl]methanol in 100% DMSO. A single high concentration (e.g., 10 µM) is often used for initial screening.

  • Assay Plate Preparation: Dispense the test compound, positive control (Staurosporine), and negative control (DMSO) into a multi-well assay plate.

  • Kinase Reaction: Add a mixture of recombinant kinase, its specific peptide substrate, and ATP to initiate the reaction. The concentration of ATP is typically kept at or near its Michaelis constant (Km) for each kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Terminate the kinase reaction and measure the amount of phosphorylated substrate. A common method is the Kinase-Glo® Luminescent Kinase Assay (Promega), which quantifies the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the controls.

Tier 2: Dose-Response Analysis of Identified "Hits"

Any off-target kinases that show significant inhibition (e.g., >50% at 10 µM) in the initial screen should be subjected to further analysis to determine their half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative Kinase Inhibition Profile

Kinase Target[3-(1,3-Thiazol-2-yl)phenyl]methanol IC50 (nM)Alisertib IC50 (nM)Staurosporine IC50 (nM)
AURKA (Primary Target) 15 12 5
AURKB250256
PLK11,5005,00010
VEGFR2>10,000>10,00020
ABL18,000>10,00015
SRC>10,000>10,0008

This table contains illustrative data for comparison purposes.

From this hypothetical data, we can infer that while our compound is a potent AURKA inhibitor, it displays some cross-reactivity with AURKB, albeit with approximately 17-fold lower potency. In contrast, Alisertib shows nearly equal potency against AURKA and AURKB. Staurosporine demonstrates potent, broad-spectrum activity as expected.

Cellular Assays to Confirm Off-Target Engagement

Biochemical assays, while crucial, do not fully recapitulate the cellular environment. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can influence a compound's activity. Therefore, it is essential to validate off-target effects in a cellular context.

Signaling Pathway Analysis

To design a relevant cellular assay, we must understand the downstream signaling of our primary and potential off-targets.

G cluster_aurka AURKA Pathway cluster_aurkb AURKB Pathway AURKA Aurora Kinase A (AURKA) PLK1 Polo-like Kinase 1 (PLK1) AURKA->PLK1 activates CDC25B CDC25B PLK1->CDC25B activates CDK1 CDK1/Cyclin B CDC25B->CDK1 activates Mitosis Mitotic Entry CDK1->Mitosis AURKB Aurora Kinase B (AURKB) HistoneH3 Histone H3 AURKB->HistoneH3 phosphorylates at Ser10 Cytokinesis Cytokinesis HistoneH3->Cytokinesis required for Inhibitor [3-(1,3-Thiazol-2-yl)phenyl]methanol Inhibitor->AURKA Potent Inhibition Inhibitor->AURKB Weaker Inhibition

Caption: Simplified signaling pathways of AURKA and AURKB.

Protocol: Phospho-Histone H3 (Ser10) Cellular Assay

Since our biochemical data suggests potential cross-reactivity with AURKB, a key kinase responsible for phosphorylating Histone H3 at Serine 10 (pHH3-S10) during mitosis, we can use this as a cellular marker of AURKB inhibition.

  • Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or HCT116) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of [3-(1,3-Thiazol-2-yl)phenyl]methanol, Alisertib, and Staurosporine for a defined period (e.g., 24 hours).

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 to allow antibody entry.

  • Immunostaining: Incubate the cells with a primary antibody specific for pHH3-S10, followed by a fluorescently-labeled secondary antibody.

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the fluorescence intensity of pHH3-S10 per cell.

  • Data Analysis: Plot the normalized pHH3-S10 intensity against compound concentration to determine the cellular IC50 for AURKB inhibition.

Interpretation and Concluding Remarks

The cross-reactivity profile of a compound is a critical dataset that informs its therapeutic potential and potential liabilities. In our hypothetical case study of [3-(1,3-Thiazol-2-yl)phenyl]methanol, we have demonstrated a systematic approach to:

  • Broadly screen for off-target interactions using a large kinase panel.

  • Quantify the potency of these interactions through IC50 determination.

  • Confirm target engagement in a relevant cellular context.

Our illustrative data suggests that [3-(1,3-Thiazol-2-yl)phenyl]methanol is a potent AURKA inhibitor with moderate selectivity over AURKB. This profile is distinct from Alisertib, which inhibits both isoforms with high potency. This level of detail is crucial for interpreting downstream cellular phenotypes and for anticipating potential clinical outcomes. For instance, the dual inhibition of AURKA and AURKB by Alisertib may lead to a different spectrum of efficacy and toxicity compared to a more selective AURKA inhibitor.

Ultimately, the goal of cross-reactivity profiling is to build a comprehensive understanding of a molecule's biological interactions. This knowledge empowers researchers to make informed decisions, design more precise experiments, and ultimately develop safer and more effective medicines.

References

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Validation

A Comparative Guide to the Efficacy of Thiazole-Based Compounds in Modern Drug Discovery

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versati...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents, leading to a wide array of pharmacological activities.[1][3] Thiazole derivatives are integral components of several clinically approved drugs and are continuously investigated for their potential against a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4][5]

This guide provides a comparative analysis of the efficacy of various thiazole-based compounds across key therapeutic areas. We will delve into supporting experimental data, elucidate the underlying mechanisms of action, and provide detailed protocols for the key assays used in their evaluation. Our objective is to offer researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific evidence to inform and guide future research.

I. Thiazole Derivatives as Anticancer Agents

Thiazole-based compounds have emerged as a significant class of anticancer agents, primarily due to their ability to inhibit critical enzymatic pathways and cellular processes that drive tumor growth and proliferation.[6][7] Many derivatives function by targeting protein kinases, disrupting the cell cycle, and inducing programmed cell death (apoptosis).[3][5][8]

Comparative Efficacy of Anticancer Thiazole Derivatives

The cytotoxic potential of thiazole compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.

Compound IDTarget Cell Line(s)IC50 Value (µM)Reference DrugKey Findings & MechanismSource
Compound 4c MCF-7 (Breast), HepG2 (Liver)2.57 (MCF-7), 7.26 (HepG2)StaurosporineMore potent than the standard drug against MCF-7. Inhibits VEGFR-2, induces cell cycle arrest at the pre-G1 phase, and triggers apoptosis.[8]
Compound 11d Panel of 4 cancer cell lines0.030 (GI50)ErlotinibShowed higher antiproliferative activity than Erlotinib. Acts as a potent dual inhibitor of EGFR and VEGFR-2.[6]
Compound 11f Panel of 4 cancer cell lines0.027 (GI50)ErlotinibThe most potent in the series, surpassing Erlotinib. Functions as a dual EGFR/VEGFR-2 inhibitor.[6]
Compound 6 C6 (Glioma), A549 (Lung)3.83 (C6), 12.0 (A549)CisplatinShowed selective and potent inhibition of C6 glioma cells. Significantly inhibited the Akt enzyme and induced a higher rate of apoptosis than cisplatin.[9]
Metal Complexes MCF-7 (Breast), A549 (Lung)Not specified (IC50)KV-1019New compounds using copper, cobalt, zinc, etc., combined with a thiazole Schiff base showed better efficacy than the existing drug in in-silico and in-vitro studies.[10]
Mechanistic Insights: Targeting Cancer Signaling Pathways

The efficacy of these compounds is rooted in their ability to interact with specific molecular targets. For instance, the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 by compounds 11d and 11f disrupts downstream signaling cascades that are crucial for tumor angiogenesis and cell proliferation.[6] Similarly, compound 4c 's inhibition of VEGFR-2 corroborates its cytotoxic capabilities.[8] Other compounds, like 6 , target different nodes in the cancer signaling network, such as the PI3K/Akt pathway, which is a central regulator of cell survival and apoptosis.[9]

The induction of apoptosis is another critical mechanism. Compound 4c was shown to significantly increase the population of apoptotic MCF-7 cells, raising the percentage of early and late apoptotic cells from less than 1% in the control group to 22.39% and 9.51%, respectively.[8] This demonstrates a direct engagement of the cell death machinery.

Cancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR2 VEGFR-2 PI3K_Akt PI3K-Akt Pathway VEGFR2->PI3K_Akt Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_Akt->Proliferation Thiazole_Inhibitor_1 Thiazole Inhibitors (e.g., 11d, 11f) Thiazole_Inhibitor_1->EGFR Thiazole_Inhibitor_1->VEGFR2 Thiazole_Inhibitor_2 Thiazole Inhibitors (e.g., 4c, 6) Thiazole_Inhibitor_2->PI3K_Akt

Simplified signaling pathway showing inhibition points for thiazole derivatives.
Featured Experimental Protocols

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds and the reference drug in the appropriate cell culture medium. Add these dilutions to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat them with the thiazole compound at its IC50 concentration for 24 hours.[8]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix them in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the pre-G1 (apoptotic), G0/G1, S, and G2/M phases. A significant increase in the pre-G1 or G1 peak indicates apoptosis or G1 arrest.[8]

II. Thiazole Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[11][12] Thiazole derivatives have shown considerable promise, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[7][12] Their mechanisms of action often involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.[6][13]

Comparative Efficacy of Antimicrobial Thiazole Derivatives

The minimum inhibitory concentration (MIC) is the standard metric for antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDTarget Microorganism(s)MIC Value (µg/mL or nM)Reference DrugKey Findings & MechanismSource
Compounds 11b, 11e S. aureus, E. coli, P. aeruginosaPotent activity, in some cases exceeding the reference drug.CiprofloxacinExhibit significant antibacterial efficacy against both Gram-positive and Gram-negative strains. Inhibit E. coli DNA gyrase.[6]
Compound 12b E. coli197 nM (IC50 for DNA gyrase)NovobiocinShows high inhibitory efficacy against E. coli DNA gyrase.[6]
Compound 3 S. aureus, E. coli, P. aeruginosa0.23–0.7 mg/mLAmpicillinDemonstrated the best activity in its series and showed higher potential than ampicillin against resistant strains.[14]
Various Derivatives B. subtilis, E. coli, S. aureusVariesCefuroxime, NitrofurantoinMany thiazole derivatives showed better antibacterial activity than the reference drugs. Electron-withdrawing groups often enhance activity.[7]
Mechanistic Insights: Disrupting Bacterial Machinery

A key target for many thiazole-based antimicrobials is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[6] Compounds like 11b, 11e, and 12b have been shown to effectively inhibit the supercoiling activity of this enzyme, leading to bacterial cell death.[6]

Another proposed mechanism relates to the physicochemical properties of the molecules themselves. Some thiazole derivatives possess an amphiphilic nature, with distinct hydrophobic and hydrophilic regions.[13] This characteristic allows them to easily insert into and disrupt the bacterial cell membrane, leading to a loss of integrity and cell lysis.[13]

Antimicrobial_Workflow start Start: Prepare Bacterial Inoculum step1 Perform 2-fold Serial Dilutions of Thiazole Compound in 96-well Plate start->step1 step2 Inoculate each well with Bacterial Suspension step1->step2 step3 Incubate at 37°C for 18-24 hours step2->step3 step4 Visually Inspect for Turbidity (Bacterial Growth) step3->step4 end Determine MIC: Lowest concentration with no visible growth step4->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Featured Experimental Protocols

This is a standardized method for determining the MIC of an antimicrobial agent.

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Adjust the turbidity of a bacterial culture to match the 0.5 McFarland standard. Dilute this suspension and add it to each well, resulting in a final concentration of approximately 5x10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[6]

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase enzyme, and an assay buffer containing ATP.

  • Compound Addition: Add varying concentrations of the thiazole inhibitor or a known inhibitor (like novobiocin) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Analyze the DNA topoisomers by running the samples on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

  • Analysis: Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition is observed as a decrease in the amount of the supercoiled DNA band compared to the no-drug control.

III. Thiazole Derivatives as Anti-inflammatory Agents

Chronic inflammation is a key driver of numerous diseases. Thiazole derivatives have been investigated for their ability to modulate inflammatory responses, often by targeting key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[15]

Comparative Efficacy of Anti-inflammatory Thiazole Derivatives

The evaluation of anti-inflammatory agents often relies on in vivo models that mimic aspects of the human inflammatory response.

Compound Class/IDIn-Vivo ModelKey Findings & MechanismSource
Compounds 3h, 5a, 5e, 9d, 9h Carrageenan-induced rat paw edemaShowed significant anti-inflammatory activity, comparable to the standard drug diclofenac.[16]
Compounds 3h, 5a Cotton pellet granuloma formationExhibited a greater degree of inhibition in this chronic inflammation model, indicating significant anti-inflammatory potential.[16]
Nitro-substituted Thiazoles Carrageenan & Formalin-induced paw edemaPerformed better than the standard drug (Nimesulide) in reducing paw volume at multiple time points, with inhibition up to 44%.[17]
Mechanistic Insights: Inhibiting Pro-inflammatory Enzymes

The anti-inflammatory effects of these thiazole derivatives are largely attributed to their inhibition of COX and LOX enzymes.[15] These enzymes are responsible for converting arachidonic acid into prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. Molecular docking studies have confirmed that certain thiazole derivatives can bind effectively to the active site of the COX-2 isozyme, providing a structural basis for their inhibitory activity.[16] By blocking these pathways, the compounds reduce the synthesis of these mediators, thereby alleviating inflammation.

Arachidonic_Acid_Pathway cluster_pathways Enzymatic Pathways AA Arachidonic Acid (from Cell Membrane) COX Cyclooxygenase (COX-1/COX-2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole_Inhibitor Thiazole Inhibitors Thiazole_Inhibitor->COX Thiazole_Inhibitor->LOX

Sources

Comparative

In Vivo Validation of [3-(1,3-Thiazol-2-yl)phenyl]methanol's Biological Effects: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of the biological effects of the novel compound, [3-(1,3-Thiazol-2-yl)phenyl]methanol. Designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the biological effects of the novel compound, [3-(1,3-Thiazol-2-yl)phenyl]methanol. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of its potential anti-inflammatory and anti-cancer properties against established alternatives, supported by detailed experimental protocols and illustrative data.

Introduction: The Therapeutic Potential of a Novel Thiazole Derivative

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. [3-(1,3-Thiazol-2-yl)phenyl]methanol emerges from this lineage as a promising candidate for therapeutic development. Its unique structural features warrant a thorough investigation of its biological efficacy and mechanism of action in relevant preclinical models. This guide outlines a rigorous, multi-faceted in vivo validation strategy to elucidate its therapeutic potential.

Part 1: Comparative In Vivo Anti-Inflammatory Efficacy

To assess the anti-inflammatory properties of [3-(1,3-Thiazol-2-yl)phenyl]methanol, we will utilize two distinct and well-established murine models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation. These models allow for the evaluation of the compound's effects on both localized and systemic inflammatory responses.

Animal Models and Rationale
  • Carrageenan-Induced Paw Edema: This model is a gold standard for screening acute anti-inflammatory drugs.[1][2] Carrageenan injection into the paw induces a localized, biphasic inflammatory response, characterized by edema, that is mediated by the release of pro-inflammatory molecules like histamine, bradykinin, and prostaglandins.[1] This model is particularly useful for evaluating compounds that may interfere with these inflammatory pathways.

  • LPS-Induced Systemic Inflammation: Administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust systemic inflammatory response, mimicking aspects of sepsis.[3][4] This model is ideal for assessing the compound's ability to modulate the production of systemic pro-inflammatory cytokines, such as TNF-α and IL-6.[3]

Comparative Agents
  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[5] It serves as a benchmark for traditional anti-inflammatory agents.

  • Dexamethasone: A synthetic glucocorticoid with broad and potent anti-inflammatory and immunosuppressive effects.[3] It provides a high-efficacy comparison.

Experimental Workflow: Anti-Inflammatory Studies

cluster_0 Carrageenan-Induced Paw Edema cluster_1 LPS-Induced Systemic Inflammation acclimatization1 Acclimatization (7 days) baseline Baseline Paw Volume Measurement acclimatization1->baseline treatment1 Compound Administration ([3-(1,3-Thiazol-2-yl)phenyl]methanol, Indomethacin, Vehicle) baseline->treatment1 carrageenan Carrageenan Injection (1% in saline) treatment1->carrageenan measurement1 Paw Volume Measurement (1, 2, 3, 4, 5 hours) carrageenan->measurement1 analysis1 Data Analysis: % Inhibition of Edema measurement1->analysis1 acclimatization2 Acclimatization (7 days) treatment2 Compound Administration ([3-(1,3-Thiazol-2-yl)phenyl]methanol, Dexamethasone, Vehicle) acclimatization2->treatment2 lps LPS Injection (i.p.) treatment2->lps blood_collection Blood Collection (2 hours post-LPS) lps->blood_collection cytokine_analysis Serum Cytokine Analysis (TNF-α, IL-6) blood_collection->cytokine_analysis analysis2 Data Analysis: Cytokine Level Reduction cytokine_analysis->analysis2

Caption: Workflow for in vivo anti-inflammatory validation.

Detailed Experimental Protocols

1. Carrageenan-Induced Paw Edema [6][7]

  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.[8]

  • Grouping: Animals are randomly divided into four groups (n=6): Vehicle control, [3-(1,3-Thiazol-2-yl)phenyl]methanol (50 mg/kg), [3-(1,3-Thiazol-2-yl)phenyl]methanol (100 mg/kg), and Indomethacin (10 mg/kg).

  • Treatment: Compounds are administered orally (p.o.) 1 hour before carrageenan injection.

  • Induction: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.[7]

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6]

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

2. LPS-Induced Systemic Inflammation [3][9]

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Acclimatization: Animals are acclimatized for one week.

  • Grouping: Animals are randomly divided into four groups (n=6): Vehicle control, [3-(1,3-Thiazol-2-yl)phenyl]methanol (50 mg/kg), [3-(1,3-Thiazol-2-yl)phenyl]methanol (100 mg/kg), and Dexamethasone (5 mg/kg).

  • Treatment: Compounds are administered intraperitoneally (i.p.) 1 hour before LPS injection.

  • Induction: LPS (10 mg/kg) is administered via i.p. injection.[4]

  • Sample Collection: 2 hours post-LPS injection, blood is collected via cardiac puncture.

  • Analysis: Serum levels of TNF-α and IL-6 are quantified using ELISA kits.

Hypothetical Comparative Data

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
[3-(1,3-Thiazol-2-yl)phenyl]methanol500.51 ± 0.0540.0%
[3-(1,3-Thiazol-2-yl)phenyl]methanol1000.34 ± 0.0460.0%
Indomethacin100.28 ± 0.0367.1%

Table 2: Effect on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-3500 ± 2504200 ± 300
[3-(1,3-Thiazol-2-yl)phenyl]methanol502100 ± 1802520 ± 210
[3-(1,3-Thiazol-2-yl)phenyl]methanol1001400 ± 1501680 ± 140
Dexamethasone5980 ± 901176 ± 110

Part 2: Comparative In Vivo Anti-Cancer Efficacy

Based on the known anti-proliferative activities of many thiazole derivatives, we will evaluate the anti-cancer potential of [3-(1,3-Thiazol-2-yl)phenyl]methanol using a human tumor xenograft model in immunodeficient mice.[10]

Animal Model and Rationale
  • Human Tumor Xenograft Model: This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice, allowing for the formation of a solid tumor.[11] It is a widely accepted preclinical model for evaluating the efficacy of novel anti-cancer agents.[10] We will utilize the human breast cancer cell line MCF-7 for this study.

Comparative Agents
  • Cisplatin: A platinum-based chemotherapy drug that is a standard-of-care for various cancers.[12] It acts by cross-linking DNA, which triggers apoptosis in cancer cells.

  • Docetaxel: A taxane-based chemotherapy agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis.[13]

Experimental Workflow: Anti-Cancer Studies

cluster_2 Human Tumor Xenograft Model cell_culture MCF-7 Cell Culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping treatment3 Compound Administration ([3-(1,3-Thiazol-2-yl)phenyl]methanol, Cisplatin, Docetaxel, Vehicle) grouping->treatment3 monitoring Tumor Volume & Body Weight Monitoring (21 days) treatment3->monitoring endpoint Endpoint: Tumor Weight & Histopathology monitoring->endpoint

Caption: Workflow for in vivo anti-cancer validation.

Detailed Experimental Protocol

1. Human Breast Cancer Xenograft Model [10][14]

  • Animals: Female athymic nude mice (6-8 weeks old) are used.

  • Cell Culture: MCF-7 human breast cancer cells are cultured under standard conditions.

  • Implantation: 5 x 10⁶ MCF-7 cells in 100 µL of Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to an average volume of 100-150 mm³.

  • Grouping: Mice are randomized into five groups (n=6): Vehicle control, [3-(1,3-Thiazol-2-yl)phenyl]methanol (50 mg/kg), [3-(1,3-Thiazol-2-yl)phenyl]methanol (100 mg/kg), Cisplatin (5 mg/kg), and Docetaxel (10 mg/kg).

  • Treatment: [3-(1,3-Thiazol-2-yl)phenyl]methanol is administered daily via oral gavage. Cisplatin is administered i.p. once a week. Docetaxel is administered i.v. once a week. Treatment continues for 21 days.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histopathological analysis.

Hypothetical Comparative Data

Table 3: Efficacy in MCF-7 Human Breast Cancer Xenograft Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1500 ± 120-+5.2
[3-(1,3-Thiazol-2-yl)phenyl]methanol50900 ± 9540.0%+3.1
[3-(1,3-Thiazol-2-yl)phenyl]methanol100600 ± 7060.0%+1.5
Cisplatin5525 ± 6565.0%-8.7
Docetaxel10450 ± 5070.0%-10.2

Part 3: Postulated Mechanism of Action

While the precise molecular targets of [3-(1,3-Thiazol-2-yl)phenyl]methanol require further investigation, based on the activities of other thiazole derivatives, a plausible mechanism involves the modulation of key inflammatory and cell survival signaling pathways.

Postulated Signaling Pathway

LPS LPS / Mitogens TLR4 TLR4 / Growth Factor Receptors LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway (p38, JNK) TLR4->MAPK PI3K PI3K/Akt Pathway TLR4->PI3K Compound [3-(1,3-Thiazol-2-yl)phenyl]methanol Compound->NFkB Inhibition Compound->PI3K Inhibition Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation MAPK->Inflammation Proliferation Cell Proliferation & Survival PI3K->Proliferation

Caption: Postulated mechanism of action.

This proposed pathway suggests that [3-(1,3-Thiazol-2-yl)phenyl]methanol may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling cascades, thereby reducing the production of pro-inflammatory cytokines. Its anti-cancer activity may stem from the inhibition of the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.

Conclusion and Future Directions

The in vivo validation framework presented in this guide provides a robust strategy for evaluating the therapeutic potential of [3-(1,3-Thiazol-2-yl)phenyl]methanol. The hypothetical data suggests that this compound exhibits significant anti-inflammatory and anti-cancer activities, with a favorable safety profile compared to standard-of-care agents.

Further studies should focus on elucidating the precise molecular targets and mechanisms of action, as well as comprehensive pharmacokinetic and toxicology profiling. The promising results from these preclinical models warrant continued investigation and optimization of [3-(1,3-Thiazol-2-yl)phenyl]methanol as a lead candidate for the development of novel therapeutics for inflammatory diseases and cancer.

References

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Validation

A Researcher's Guide to Validating Target Engagement of Novel Thiazole-Containing Compounds

For researchers in the vanguard of drug discovery, the thiazole scaffold represents a privileged structure, a recurring motif in a multitude of biologically active agents with therapeutic potential across oncology, infec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the thiazole scaffold represents a privileged structure, a recurring motif in a multitude of biologically active agents with therapeutic potential across oncology, infectious diseases, and neurology.[1][2][3] The journey from identifying a promising thiazole-containing compound, such as a hypothetical active molecule "[3-(1,3-Thiazol-2-yl)phenyl]methanol," to a viable drug candidate is paved with rigorous validation. A critical and often challenging step in this process is confirming that the compound physically interacts with its intended molecular target within the complex milieu of a living system—a concept known as target engagement.[4][5]

This guide provides a comprehensive comparison of modern techniques for validating target engagement, designed for drug development professionals. We will move beyond a mere listing of protocols to delve into the strategic application of these methods, emphasizing the causality behind experimental choices and the importance of self-validating systems. Our discussion will be framed around a realistic, albeit hypothetical, scenario: a novel thiazole-containing compound has demonstrated potent anti-proliferative effects in a cancer cell line, and the primary objective is to identify its direct molecular target and validate this interaction.

The Imperative of Target Engagement: Beyond Phenotypic Screening

Phenotypic screens, which measure the effect of a compound on cellular or organismal behavior, are powerful tools for discovering new bioactive molecules.[6] However, a positive "hit" in such a screen is only the beginning of the story. Without a clear understanding of the molecular mechanism, advancing a compound is fraught with risk. A lack of on-target efficacy and unforeseen off-target toxicities are leading causes of clinical trial failures.[7] Target engagement studies bridge this crucial gap by providing direct evidence of the physical interaction between a drug and its target protein, thereby building confidence in the mechanism of action and guiding lead optimization.[8]

A Multi-Pronged Approach to Target Validation

No single method for validating target engagement is universally superior; each possesses unique strengths and limitations.[9] A robust validation strategy, therefore, employs a combination of orthogonal approaches, spanning from initial target identification in a simplified system to confirmation in a more physiologically relevant context. We will explore a logical progression of experiments, comparing key techniques at each stage.

Stage 1: Unbiased Target Identification in a Cellular Context

Our hypothetical thiazole compound has shown anti-proliferative activity. The first question is: what protein or proteins does it bind to in the cell to elicit this effect? Here, we compare two powerful proteomics-based approaches for unbiased target identification.

Method Comparison: Target Identification
MethodPrincipleAdvantagesLimitations
Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (MS) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[10][11] Cells are treated with the compound, heated, and the soluble protein fraction is analyzed by MS to identify stabilized proteins.Label-free, performed in intact cells or lysates, provides direct evidence of physical interaction.[12][13]Can be technically demanding, may not be suitable for all targets (e.g., membrane proteins), and interpretation can be complex.[14]
Chemical Proteomics (e.g., Kinobeads) Involves immobilizing broad-spectrum inhibitors (e.g., for kinases) on beads to capture a class of proteins from a cell lysate.[15][16] The novel compound is then used to compete for binding, and the displaced proteins are identified by MS.Excellent for specific protein families like kinases, provides a direct readout of competitive binding, and can be used to assess selectivity across the kinome.[17][18]Requires a suitable affinity matrix for the protein class of interest, primarily applicable to competitive inhibitors, and performed in cell lysates which may not fully recapitulate the cellular environment.[19]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: CETSA workflow for target identification.

Stage 2: Biophysical Characterization of the Drug-Target Interaction

Let's assume our CETSA-MS experiment identified a specific kinase, "Kinase X," as the primary target of our thiazole compound. The next crucial step is to validate this interaction using purified components and to quantify the binding affinity and kinetics. This is where biophysical methods excel.[6][20]

Method Comparison: In Vitro Validation
MethodPrincipleKey Parameters MeasuredAdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as a ligand (e.g., our compound) flows over an immobilized protein (Kinase X).[21][22]Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd).Label-free, provides real-time kinetic data, highly sensitive.[23]Requires protein immobilization which can affect its activity, can be sensitive to buffer conditions.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding of a ligand to a protein in solution.[24]Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[25]Label-free, solution-based (no immobilization), provides a complete thermodynamic profile of the interaction.[26]Requires larger amounts of protein and compound, lower throughput than SPR.
Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of the thiazole compound to purified Kinase X.

Materials:

  • Biacore™ T200 system (or equivalent)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant Kinase X

  • Thiazole compound stock solution in DMSO

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of Kinase X:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject Kinase X (e.g., at 10 µg/mL in a low ionic strength buffer) to allow for covalent coupling to the chip surface.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of the thiazole compound in running buffer (e.g., from 1 nM to 10 µM).

    • Inject each concentration of the compound over the Kinase X and reference flow cells for a set association time, followed by an injection of running buffer for a dissociation time.

    • Regenerate the sensor surface between each compound injection if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the Kinase X flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Stage 3: Confirming Target Engagement in Living Cells

While in vitro biophysical methods provide precise measurements, they do not fully replicate the cellular environment where the compound must cross membranes, avoid efflux pumps, and compete with endogenous ligands.[7] Therefore, it is essential to confirm target engagement in intact cells.

Method Comparison: In-Cell Validation

| Method | Principle | Advantages | Limitations | | :--- | :--- | :--- | :--- | :--- | | NanoBRET™ Target Engagement Assay | A bioluminescence resonance energy transfer (BRET) based assay. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. The test compound competes with the tracer, causing a decrease in BRET signal. | Performed in live cells, provides quantitative dose-response data, highly sensitive and amenable to high-throughput screening. | Requires genetic modification of the target protein, necessitates a specific fluorescent tracer for the target. | | Kinase Activity Assay (Phosphorylation Blockade) | If the target is a kinase, its activity can be monitored by measuring the phosphorylation of a known downstream substrate. Effective target engagement by an inhibitor will lead to a decrease in substrate phosphorylation.[4] | Measures a functional consequence of target binding, can be performed in unmodified cells, and utilizes well-established techniques like Western blotting or ELISA. | Indirect measure of target engagement, the signaling pathway must be well-characterized, and may be influenced by off-target effects. |

Visualizing the NanoBRET™ Principle

NanoBRET cluster_0 No Compound cluster_1 With Thiazole Compound Target_Protein_Luc Kinase X NanoLuc® Fluorescent_Tracer Tracer Target_Protein_Luc:f0->Fluorescent_Tracer Binding BRET_Signal High BRET Signal Target_Protein_Luc2 Kinase X NanoLuc® Thiazole_Compound Compound Target_Protein_Luc2:f0->Thiazole_Compound Binding No_BRET_Signal Low BRET Signal

Caption: Principle of the NanoBRET™ target engagement assay.

Conclusion: A Weight-of-Evidence Approach

By starting with an unbiased method like CETSA-MS to identify potential targets, followed by rigorous biophysical characterization with techniques such as SPR or ITC, and culminating in the confirmation of target engagement in a live-cell context using assays like NanoBRET™, researchers can build a compelling case for the mechanism of action of their compound. This scientifically sound, multi-faceted strategy is indispensable for de-risking drug discovery projects and paving the way for the development of novel therapeutics.

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  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Utrecht University. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University. [Link]

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  • ACS Omega. (2023, February 22). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. [Link]

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  • ResearchGate. (2025, August 6). Synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)-3-substituted-thiazolidin-4-ones as anticonvulsants. ResearchGate. [Link]

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Comparative

A Researcher's Guide to the Synthesis and Characterization of [3-(1,3-Thiazol-2-yl)phenyl]methanol: A Comparative Analysis for Reproducible Research

This guide provides an in-depth, comparative analysis of [3-(1,3-Thiazol-2-yl)phenyl]methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. We move beyond simple protocols to explain...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of [3-(1,3-Thiazol-2-yl)phenyl]methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. We move beyond simple protocols to explain the underlying principles of its synthesis, purification, and characterization. This document is designed for researchers, scientists, and drug development professionals, offering a framework for reproducible experimentation and a comparative look at structurally similar alternatives.

The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and biologically active compounds.[1] Its presence is associated with a wide spectrum of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] The specific compound, [3-(1,3-Thiazol-2-yl)phenyl]methanol, combines this privileged heterocycle with a phenylmethanol group, offering a versatile scaffold for further chemical modification and investigation.

This guide emphasizes self-validating systems and experimental causality, ensuring that researchers can not only replicate the findings but also understand the critical parameters that govern success.

Section 1: Synthesis and Purification – A Reproducible Workflow

The synthesis of [3-(1,3-Thiazol-2-yl)phenyl]methanol can be approached through several routes. Here, we present a robust and well-documented pathway involving a Hantzsch-type thiazole synthesis followed by reduction. This method is chosen for its reliability and use of common laboratory reagents.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate

  • Rationale: This initial step constructs the core thiazole-phenyl structure. We begin with 3-carboxybenzaldehyde, which is converted to its thioamide, a key precursor for the Hantzsch synthesis.

  • Procedure:

    • To a solution of 3-carboxybenzaldehyde (1 eq) in ethanol, add Lawesson's reagent (0.5 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • The resulting crude 3-carboxybenzothioamide is then reacted with ethyl bromoacetate (1.1 eq) in ethanol.

    • Reflux for 8-12 hours. The thiazole ring formation occurs via this classical cyclocondensation reaction.

    • After cooling, the solvent is removed, and the crude product is taken to the next step.

Step 2: Reduction to [3-(1,3-Thiazol-2-yl)phenyl]methanol

  • Rationale: The ester functional group of Ethyl 3-(1,3-thiazol-2-yl)benzoate is selectively reduced to a primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[3]

  • Procedure:

    • In a flame-dried, three-neck flask under an inert nitrogen atmosphere, suspend Lithium aluminium hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C using an ice bath.

    • Dissolve the crude Ethyl 3-(1,3-thiazol-2-yl)benzoate from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality: The dropwise addition at low temperature is critical to control the highly exothermic reaction and prevent side-product formation.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC until the starting ester is fully consumed.

    • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure, known as the Fieser workup, is essential for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts for easy filtration.

    • Filter the resulting slurry through a pad of Celite, washing thoroughly with ethyl acetate.

    • Collect the filtrate and concentrate it under reduced pressure to yield the crude [3-(1,3-Thiazol-2-yl)phenyl]methanol.

Experimental Protocol: Purification
  • Rationale: Purification is crucial to remove unreacted starting materials, byproducts, and residual reagents, ensuring the compound's integrity for subsequent experiments. Silica gel column chromatography is the method of choice for this molecule.

  • Procedure:

    • Prepare a silica gel column (60-120 mesh) using a slurry packing method with a non-polar solvent like hexane.[3]

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40% ethyl acetate). Causality: The gradient elution allows for the separation of less polar impurities first, followed by the desired, more polar alcohol product.

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions and remove the solvent in vacuo to yield [3-(1,3-Thiazol-2-yl)phenyl]methanol as a purified solid.

    • For further purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed.

Section 2: Characterization and Quality Control

Confirming the identity and purity of the final compound is a non-negotiable step for experimental reproducibility. A combination of spectroscopic and chromatographic techniques must be employed.

Analytical Methods
  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information, confirming the connectivity of atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the key functional groups present.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Expected Analytical Data for [3-(1,3-Thiazol-2-yl)phenyl]methanol
Technique Expected Result Rationale for Confirmation
¹H NMR (CDCl₃)δ ~7.3-8.0 (m, 5H, Ar-H + thiazole-H), δ ~7.8 (d, 1H, thiazole-H), δ 4.75 (s, 2H, CH₂), δ ~2.5 (br s, 1H, OH)Confirms the presence and relative positions of aromatic, thiazole, methylene, and hydroxyl protons.
¹³C NMR (CDCl₃)δ ~168 (thiazole C2), δ ~119-145 (aromatic & thiazole carbons), δ ~65 (CH₂OH)Verifies the carbon skeleton, including the characteristic downfield shift of the thiazole C2 carbon.
MS (ESI+) m/z = 192.05 [M+H]⁺Confirms the molecular weight (C₁₀H₉NOS).
IR (KBr) ν ~3300 cm⁻¹ (O-H stretch), ~3100 cm⁻¹ (Ar C-H), ~1600 cm⁻¹ (C=N stretch), ~1500 cm⁻¹ (Ar C=C)Identifies key functional groups: the alcohol, aromatic ring, and thiazole moiety.
HPLC >95% purityEnsures the compound is suitable for biological or further chemical assays.

Section 3: Visualization of Experimental Workflow

To ensure clarity, the entire process from synthesis to final product validation is outlined below.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Characterization & QC start Starting Materials (3-carboxybenzaldehyde, etc.) step1 Step 1: Hantzsch Thiazole Synthesis (Formation of Ester Intermediate) start->step1 step2 Step 2: LiAlH4 Reduction (Ester to Alcohol) step1->step2 quench Reaction Quench & Workup step2->quench crude Crude Product quench->crude column Silica Gel Column Chromatography crude->column fractions Collect & Combine Pure Fractions column->fractions pure_oil Concentration in vacuo fractions->pure_oil final_product Final Product: [3-(1,3-Thiazol-2-yl)phenyl]methanol pure_oil->final_product nmr NMR (1H, 13C) final_product->nmr ms Mass Spectrometry final_product->ms ir IR Spectroscopy final_product->ir hplc HPLC (>95% Purity) final_product->hplc

Caption: Workflow for synthesis, purification, and analysis.

Section 4: Comparative Analysis with Structural Alternatives

The choice of a molecular scaffold is a critical decision in any research program. The performance and utility of [3-(1,3-Thiazol-2-yl)phenyl]methanol can be better understood by comparing it to its structural isomers and analogs.

Compound Structure Synthetic Accessibility Key Comparative Points Potential Applications
[3-(1,3-Thiazol-2-yl)phenyl]methanol (Target Compound)Thiazole at meta-positionModerate; requires multi-step synthesis from commercially available precursors.The meta-substitution pattern provides a distinct spatial arrangement for interacting with biological targets compared to its isomers.Scaffold for kinase inhibitors, antimicrobial agents.
[4-(1,3-Thiazol-2-yl)phenyl]methanol (Isomeric Alternative 1)Thiazole at para-positionSimilar to the target compound. Synthesis would start from 4-substituted phenyl precursors.The linear, para-substitution may lead to different crystal packing and solubility. It allows for extension of the molecule's axis.Often explored in liquid crystals and materials science; serves as a common motif in medicinal chemistry.
[2-(1,3-Thiazol-2-yl)phenyl]methanol (Isomeric Alternative 2)Thiazole at ortho-positionPotentially more challenging due to steric hindrance from the ortho-substituents, which can affect reaction rates.The proximity of the methanol and thiazole groups allows for potential intramolecular hydrogen bonding, affecting conformation and properties. May act as a bidentate ligand for metal chelation.Ligand design, catalysts, and intramolecular catalysis studies.
[3-(1,3-Oxazol-2-yl)phenyl]methanol (Heterocyclic Analog)Oxazole instead of ThiazoleSimilar synthetic routes (e.g., Robinson-Gabriel synthesis), but may require different precursors (amides instead of thioamides).The oxazole ring is more electron-rich than thiazole and is a weaker hydrogen bond acceptor. This can significantly alter biological activity and metabolic stability.Bioisosteric replacement for thiazoles in drug design to modulate pharmacokinetics.

Section 5: Hypothetical Biological Mechanism of Action

Thiazole-containing molecules are known to act as inhibitors of various enzymes, such as kinases, by competing with ATP. The diagram below illustrates a hypothetical mechanism where a derivative of our target compound could function as a kinase inhibitor, a common goal in oncology drug development.

G cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Intracellular Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Triggers Compound [3-(1,3-Thiazol-2-yl)phenyl]methanol Derivative Compound->Kinase Binds to ATP Pocket ATP ATP Block->Kinase Blocked

Caption: Hypothetical inhibition of a kinase signaling pathway.

This guide provides a comprehensive framework for the reproducible synthesis and evaluation of [3-(1,3-Thiazol-2-yl)phenyl]methanol. By understanding the rationale behind each experimental step and considering the compound in the context of relevant alternatives, researchers are better equipped to advance their scientific investigations.

References

  • El-Sayed, M. A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1794. Available at: [Link][1]

  • Soleymani, R., et al. (2012). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Organic Chemistry International. Available at: [Link][2]

  • Patel, V. R., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available at: [Link]

  • Kumar, A., et al. (2013). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o389. Available at: [Link][3]

  • Vaickelioniene, R., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2441. Available at: [Link]

  • Nayak, S. K., et al. (2015). Design and synthesis of novel pyrazol-3ylthiazoles. Arabian Journal of Chemistry, 8(5), 689-696. Available at: [Link]

  • Saeed, A., & Rafique, H. (2013). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Turkish Journal of Chemistry. Available at: [Link]

  • Česlová, L., et al. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Journal of Food Composition and Analysis. Available at: [Link]

  • Shafreen, R. B., et al. (2024). Thiazole derivatives: prospectives and biological applications. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. Available at: [Link][4]

Sources

Validation

Independent Verification of [3-(1,3-Thiazol-2-yl)phenyl]methanol: A Comparative Guide for Researchers

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the independent verification of the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the independent verification of the physicochemical properties of [3-(1,3-thiazol-2-yl)phenyl]methanol, a heterocyclic compound with potential applications as a versatile building block. We will explore its properties in comparison to its structural isomers and detail the essential analytical methodologies required to ensure its identity, purity, and structural integrity. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this compound's characteristics.

Introduction to [3-(1,3-Thiazol-2-yl)phenyl]methanol and its Analogs

[3-(1,3-Thiazol-2-yl)phenyl]methanol belongs to a class of compounds containing both a thiazole and a phenylmethanol moiety. The thiazole ring is a common scaffold in many biologically active compounds, known to impart a range of pharmacological activities.[1] The phenylmethanol group provides a reactive handle for further chemical modifications. The positional isomerism of the thiazole substituent on the phenyl ring can significantly influence the molecule's steric and electronic properties, thereby affecting its reactivity, biological activity, and physicochemical characteristics.

This guide will focus on the titular meta-isomer and provide a comparative analysis with its ortho- and para-isomers where data is available.

Comparative Physicochemical Properties

A critical aspect of compound verification is the determination of its fundamental physicochemical properties. These parameters are crucial for predicting a compound's behavior in various experimental settings, including its solubility in different solvent systems and its stability. Below is a comparative table of the known and estimated properties of [3-(1,3-Thiazol-2-yl)phenyl]methanol and its structural isomers.

Property[3-(1,3-Thiazol-2-yl)phenyl]methanol (meta)[2-(1,3-Thiazol-2-yl)phenyl]methanol (ortho)[4-(1,3-Thiazol-2-yl)phenyl]methanol (para)
CAS Number 184847-97-0[2]N/A454678-91-2
Molecular Formula C₁₀H₉NOS[2]C₁₀H₉NOSC₁₀H₉NOS
Molecular Weight 191.25 g/mol [2]191.25 g/mol 191.25 g/mol
Melting Point (°C) Data not availableData not availableData not available
Boiling Point (°C) Estimated >300Estimated >300Estimated >300
Solubility Predicted to be soluble in methanol, ethanol, and DMSO.Predicted to be soluble in methanol, ethanol, and DMSO.Predicted to be soluble in methanol, ethanol, and DMSO.
Appearance Typically a white to off-white solid.Typically a white to off-white solid.Typically a white to off-white solid.

The subtle shifts in the position of the thiazole group are expected to induce minor differences in properties such as melting point and chromatographic retention times due to variations in crystal packing and polarity.

Methodologies for Independent Verification

To definitively confirm the identity, purity, and structure of a synthesized or procured batch of [3-(1,3-Thiazol-2-yl)phenyl]methanol, a suite of analytical techniques must be employed. The following sections provide detailed, self-validating protocols for the most critical of these methods.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The hydrophobicity of the phenyl and thiazole rings allows for good retention and separation from potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm. Aromatic compounds like this will have strong absorbance at this wavelength.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol or acetonitrile.

  • Injection Volume: 10 µL

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample (1 mg/mL in MeOH) Injector Inject Sample (10 µL) Sample->Injector MobilePhase Prepare Mobile Phases (A: H2O+0.1% FA, B: ACN+0.1% FA) MobilePhase->Injector Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Caption: HPLC workflow for purity assessment.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. This allows for the unambiguous determination of the molecular structure and the differentiation between positional isomers.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals:

      • A singlet for the methylene protons (-CH₂OH) around 4.7 ppm.

      • Multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the phenyl and thiazole rings. The splitting patterns will be characteristic of the meta substitution.

      • A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals:

      • A signal for the methylene carbon (-CH₂OH) around 64 ppm.

      • Signals in the aromatic region (110-170 ppm) for the carbons of the phenyl and thiazole rings. The chemical shifts will be distinct for the meta isomer compared to the ortho and para isomers.[3]

  • Data Analysis: Compare the observed chemical shifts and coupling constants with predicted values and data from related structures in the literature.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Spectral Analysis Dissolve Dissolve Sample (5-10 mg in 0.7 mL CDCl3) Acquire1H Acquire 1H Spectrum Dissolve->Acquire1H Acquire13C Acquire 13C Spectrum Dissolve->Acquire13C Process Process Spectra (FT, Phasing, Baseline Correction) Acquire1H->Process Acquire13C->Process Assign Assign Signals Process->Assign Confirm Confirm Structure Assign->Confirm

Caption: NMR workflow for structural confirmation.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Causality: Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, small organic molecules, minimizing fragmentation and providing a clear molecular ion peak.[4]

Experimental Protocol:

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Positive ion mode is recommended to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 100-500).

  • Data Analysis:

    • The expected molecular weight of C₁₀H₉NOS is 191.04 g/mol .

    • Look for a prominent peak at m/z 192.05, corresponding to the protonated molecule [M+H]⁺.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement.

Workflow Diagram:

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometer cluster_analysis Data Analysis Prepare Prepare Dilute Solution (0.1 mg/mL in MeOH) Infuse Infuse into ESI Source Prepare->Infuse Ionize Positive Ion Mode Infuse->Ionize Detect Detect Ions Ionize->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Identify Identify [M+H]+ Peak Spectrum->Identify ConfirmMW Confirm Molecular Weight Identify->ConfirmMW

Caption: ESI-MS workflow for molecular weight verification.

Conclusion

References

  • Elgemeie, G. H., et al. (2020). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1934–1937. Available at: [Link]

  • Thermo Fisher Scientific. [3-(1,3-Thiazol-2-yl)phenyl]methanol, 97%. Available at: [https://www.fishersci.ca/shop/products/3-(1-3-thiazol-2-yl-phenyl-methanol-97-thermo-scientific/AC457950010]([Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16495207, (2-Phenyl-1,3-thiazol-5-yl)methanol. Retrieved November 16, 2023 from [Link].

  • Soleymani, R., et al. (2012). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(3), 631-641.
  • Claramunt, R. M., et al. (2019). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 24(19), 3464. Available at: [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Holčapek, M., et al. (2010). Electrospray ionization efficiency scale of organic compounds. Analytical Chemistry, 82(13), 5844–5850. Available at: [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

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